(Z)-ONO 1301
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H24N2O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[5-[2-[(Z)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26- |
InChI Key |
WBBLIRPKRKYMTD-SGEDCAFJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-ONO-1301: A Multifaceted Approach to Pulmonary Hypertension Therapy
(An In-depth Technical Guide on the Core Mechanism of Action)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Z)-ONO-1301 is a novel, orally active, and long-acting synthetic prostanoid with a dual mechanism of action, positioning it as a promising therapeutic agent for pulmonary hypertension (PH). It functions as a potent agonist of the prostacyclin (IP) receptor and an inhibitor of thromboxane (B8750289) A2 (TXA2) synthase. This unique combination addresses multiple pathological facets of pulmonary hypertension, including vasoconstriction, vascular remodeling, inflammation, and thrombosis. This technical guide delineates the core mechanisms of action of (Z)-ONO-1301, detailing the intricate signaling pathways it modulates, summarizing key quantitative data from preclinical studies, and providing an overview of the experimental protocols used to elucidate its therapeutic effects.
Core Mechanism of Action: A Dual-Pronged Strategy
The therapeutic efficacy of (Z)-ONO-1301 in pulmonary hypertension stems from its ability to simultaneously activate beneficial pathways while inhibiting detrimental ones.
Prostacyclin (IP) Receptor Agonism: Promoting Vasodilation and Inhibiting Proliferation
(Z)-ONO-1301 exhibits high binding affinity for the prostacyclin (IP) receptor, a G-protein coupled receptor expressed on the surface of pulmonary artery smooth muscle cells (PASMCs) and endothelial cells.[1] Activation of the IP receptor initiates a signaling cascade that is central to the vasodilatory and anti-proliferative effects of prostacyclin and its analogs.[1]
-
Activation of the cAMP-PKA Pathway: Upon binding to the IP receptor, (Z)-ONO-1301 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Elevated cAMP, in turn, activates Protein Kinase A (PKA).[3] This pathway promotes smooth muscle relaxation and vasodilation, thereby reducing pulmonary vascular resistance. Furthermore, the cAMP-PKA signaling cascade has been shown to inhibit the proliferation of PASMCs, a key component of vascular remodeling in PH.[3] A single administration of ONO-1301 has been shown to cause a long-lasting increase in plasma cAMP levels for at least up to 8 hours.[4]
-
Induction of Hepatocyte Growth Factor (HGF): A crucial and somewhat unique aspect of (Z)-ONO-1301's mechanism is its ability to induce the production of hepatocyte growth factor (HGF).[1][3] This effect is mediated, at least in part, through the cAMP pathway. HGF is a potent mitogen for endothelial cells and has anti-fibrotic and anti-inflammatory properties, suggesting it plays a significant role in the repair and protection of the pulmonary vasculature.[1][3] Studies have shown that the therapeutic potential of ONO-1301 is mediated by HGF.[3]
-
Inhibition of the Raf-ERK Signaling Pathway: (Z)-ONO-1301 has been demonstrated to inhibit the proliferation of human PASMCs by suppressing the Raf kinase signaling pathway.[5] Specifically, it reduces the phosphorylation of Raf-1 and extracellular signal-regulated kinase (ERK1/2), key components of a signaling cascade that promotes cell growth and proliferation.[5]
Thromboxane A2 Synthase Inhibition: Counteracting Vasoconstriction and Platelet Aggregation
In addition to its prostacyclin agonist activity, (Z)-ONO-1301 is a potent inhibitor of thromboxane A2 (TXA2) synthase.[4] TXA2 is a powerful vasoconstrictor and a promoter of platelet aggregation, both of which contribute to the pathophysiology of pulmonary hypertension. By inhibiting TXA2 synthase, (Z)-ONO-1301 reduces the levels of this detrimental prostanoid, thereby favoring a more vasodilatory and anti-thrombotic state within the pulmonary circulation.[4] Treatment with ONO-1301 has been shown to significantly decrease plasma levels of 11-dehydro-thromboxane B2, a stable metabolite of TXA2.[4]
Signaling Pathways and Experimental Workflows
The multifaceted mechanism of (Z)-ONO-1301 involves a complex interplay of signaling molecules. The following diagrams illustrate the key pathways and a typical experimental workflow for evaluating its efficacy.
Caption: Signaling pathways of (Z)-ONO-1301 in pulmonary hypertension.
Caption: General experimental workflow for preclinical evaluation of (Z)-ONO-1301.
Quantitative Data Summary
The following tables summarize the quantitative effects of (Z)-ONO-1301 observed in key preclinical studies.
Table 1: In Vivo Hemodynamic and Remodeling Effects in Monocrotaline (MCT)-Induced PH in Rats
| Parameter | Control (MCT + Vehicle) | (Z)-ONO-1301 Treated | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~55 - 60 | Significantly reduced | [4][6] |
| RV/LV+S Weight Ratio | Increased | Significantly decreased | [5] |
| RV/LV Pressure Ratio | 0.80 ± 0.12 | 0.49 ± 0.03 | [5] |
| Medial Wall Thickness of Pulmonary Arteries (%) | Increased | Significantly attenuated | [4][6] |
| 6-Week Survival Rate (%) | 30% | 80% | [4][6] |
Table 2: In Vivo Hemodynamic Effects in Sugen/Hypoxia-Induced PH in Rats
| Parameter | Control (Saline) | (Z)-ONO-1301 Nanospheres (ONONS) | Reference |
| Mean Pulmonary Artery Pressure (mmHg) | 31.2 ± 4.6 | 17.6 ± 5.2 | [1] |
| RVP/LVP Ratio | 0.68 ± 0.11 | 0.49 ± 0.12 | [1] |
| RVW/(LVW + SW) Ratio | 0.49 ± 0.07 | 0.39 ± 0.07 | [1] |
Table 3: In Vitro Effects on Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
| Parameter | Control | (Z)-ONO-1301 Treated | Reference |
| Phosphorylation of Raf-1 and ERK1/2 | Baseline | Significantly suppressed | [5] |
| PCNA Positive Cells (Proliferation) | Increased | Decreased | [5] |
| HGF Secretion from Normal Human Lung Fibroblasts (NHLF) | Baseline | Significantly increased at 100 nM | [1] |
Detailed Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (typically 180-200g) are used.[7]
-
Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered.[7][8][9] The MCT is typically dissolved in 0.5 N HCl, neutralized to pH 7.4 with 0.5 N NaOH, and diluted with sterile water.[7]
-
Treatment Protocol:
-
Prevention Model: Repeated administration of (Z)-ONO-1301 (e.g., subcutaneously twice daily or orally) is initiated on day 1 after MCT injection and continued for a specified period (e.g., 3 weeks).[6][10]
-
Reversal Model: Treatment with (Z)-ONO-1301 is initiated at a later time point (e.g., day 8 or day 28) after MCT injection when PH is already established.[10][11]
-
-
Assessments:
-
Hemodynamics: At the end of the study period (e.g., 3-4 weeks post-MCT), rats are anesthetized, and a catheter is inserted into the right ventricle via the right jugular vein to measure right ventricular systolic pressure (RVSP).[9]
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the RV weight to the LV+S weight (Fulton's index) is calculated as a measure of RV hypertrophy.[7]
-
Pulmonary Vascular Remodeling: The lungs are perfusion-fixed, and sections of pulmonary arteries are stained (e.g., with hematoxylin (B73222) and eosin (B541160) or elastica van Gieson) to measure the medial wall thickness.[6]
-
Biochemical Markers: Plasma or urine samples are collected to measure levels of cAMP, HGF, and thromboxane metabolites (e.g., 11-dehydro-thromboxane B2).[6][10]
-
Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male rats (e.g., Sprague-Dawley) are commonly used.[12]
-
Induction: A single subcutaneous injection of Sugen 5416 (SU5416), a VEGF receptor inhibitor (20 mg/kg), is administered.[12][13] Immediately following the injection, the rats are placed in a hypoxic environment (e.g., 10% O2) for a period of 3 to 6 weeks.[12][13]
-
Treatment Protocol: (Z)-ONO-1301, often in a sustained-release formulation like nanospheres (ONONS), is administered at specific time points (e.g., on days 21 and 28) after the initial SU5416 injection.[1][14]
-
Assessments:
-
Hemodynamics: Mean pulmonary artery pressure (mPAP) and right and left ventricular pressures are measured via catheterization.[1]
-
Vascular and Cardiac Remodeling: Histological analysis of pulmonary arteries for medial wall thickness and assessment of right ventricular hypertrophy are performed as described for the MCT model.[1]
-
Cell Proliferation: Immunohistochemical staining for proliferating cell nuclear antigen (PCNA) in the pulmonary vasculature is used to assess smooth muscle cell proliferation.[1]
-
Inflammatory and Growth Factors: Gene and protein expression of inflammatory cytokines (e.g., IL-6, IL-1β, TGF-β) and growth factors (e.g., PDGF, HGF) in lung tissue are measured.[1]
-
In Vitro Proliferation and Signaling Assays
-
Cell Culture: Human pulmonary artery smooth muscle cells (hPASMCs) are isolated from donor lungs and cultured in appropriate media.[5]
-
Proliferation Assay:
-
Western Blotting for Signaling Proteins:
-
hPASMCs are treated with (Z)-ONO-1301 for specified durations.
-
Cell lysates are collected, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of signaling proteins like Raf-1 and ERK1/2 to assess their activation state.[5]
-
Conclusion
(Z)-ONO-1301 presents a compelling, multi-modal therapeutic strategy for pulmonary hypertension. Its dual action as a prostacyclin IP receptor agonist and a thromboxane A2 synthase inhibitor allows it to concurrently promote vasodilation, inhibit smooth muscle cell proliferation, and reduce vasoconstriction and platelet aggregation. The induction of protective factors like HGF further underscores its potential to not only alleviate symptoms but also to favorably impact the underlying vascular remodeling. The robust preclinical data, derived from well-established animal models and in vitro systems, provide a strong rationale for its continued development as a novel treatment for this debilitating disease. Further research will likely focus on elucidating the long-term effects and the full clinical potential of this promising compound.
References
- 1. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsjournals.org [atsjournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 9. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Administration of a Novel Long-Acting Prostacyclin Agonist With Thromboxane Synthase Inhibitory Activity for Pulmonary Arterial Hypertension [jstage.jst.go.jp]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. researchgate.net [researchgate.net]
- 13. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-ONO-1301 Signaling in Cardiac Fibroblasts: A Technical Guide to its Anti-Fibrotic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a hallmark of pathological cardiac remodeling in various cardiovascular diseases, leading to heart failure. (Z)-ONO-1301, a synthetic prostacyclin (PGI2) analog, has emerged as a promising therapeutic agent with potent anti-fibrotic properties. This technical guide provides an in-depth overview of the (Z)-ONO-1301 signaling pathway in cardiac fibroblasts, detailing its mechanism of action, downstream effects, and the experimental protocols to investigate its efficacy.
Core Signaling Pathway of (Z)-ONO-1301 in Cardiac Fibroblasts
(Z)-ONO-1301 exerts its anti-fibrotic effects primarily by activating the prostacyclin I2 receptor (IP receptor), a G-protein coupled receptor on the surface of cardiac fibroblasts. This initiates a signaling cascade that counteracts the pro-fibrotic stimuli, most notably Transforming Growth Factor-beta 1 (TGF-β1).
The key steps in the signaling pathway are as follows:
-
IP Receptor Activation: (Z)-ONO-1301 binds to and activates the IP receptor on cardiac fibroblasts.
-
cAMP Elevation: Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Inhibition of TGF-β1 Signaling: The elevated cAMP levels interfere with the canonical TGF-β1 signaling pathway. While the precise mechanisms of this crosstalk are still under investigation, it is understood to involve the downstream effectors of cAMP, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This interference ultimately leads to the suppression of Smad2/3 phosphorylation and nuclear translocation, key steps in the pro-fibrotic gene transcription program initiated by TGF-β1.
-
Anti-Fibrotic Gene Regulation: The inhibition of TGF-β1 signaling results in the downregulation of pro-fibrotic genes, including those encoding for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and major ECM components like collagen type I (Col1a1) and collagen type III (Col3a1).
-
Upregulation of Cardioprotective Factors: (Z)-ONO-1301 also promotes the expression and secretion of cardioprotective and anti-fibrotic cytokines, such as Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), from cardiac fibroblasts.[1] These factors can act in an autocrine or paracrine manner to further mitigate fibrosis and promote tissue repair.
Quantitative Effects of (Z)-ONO-1301 on Cardiac Fibroblasts
The anti-fibrotic effects of (Z)-ONO-1301 have been quantified in several in vitro studies using primary cardiac fibroblasts. The following tables summarize key quantitative data.
Table 1: Effect of (Z)-ONO-1301 on TGF-β1-Induced Gene Expression in Mouse Cardiac Fibroblasts [2]
| Gene | Treatment | Fold Change vs. Control |
| α-SMA | TGF-β1 (10 ng/mL) | ~4.5 |
| TGF-β1 (10 ng/mL) + ONO-1301 (100 µM) | ~2.0 | |
| Col1a1 | TGF-β1 (10 ng/mL) | ~3.5 |
| TGF-β1 (10 ng/mL) + ONO-1301 (100 µM) | ~1.8 | |
| Col3a1 | TGF-β1 (10 ng/mL) | ~3.0 |
| TGF-β1 (10 ng/mL) + ONO-1301 (100 µM) | ~1.5 |
Table 2: Effect of (Z)-ONO-1301 on TGF-β1-Induced Myofibroblast Differentiation and Proliferation in Mouse Cardiac Fibroblasts [2]
| Parameter | Treatment | Result |
| α-SMA Positive Cells (%) | Control | < 5% |
| TGF-β1 (10 ng/mL) | 72.0% ± 1.1% | |
| TGF-β1 (10 ng/mL) + ONO-1301 (100 µM) | 45.4% ± 1.3% | |
| Cell Proliferation (OD450) | Control | ~0.8 |
| TGF-β1 (10 ng/mL) | ~1.2 | |
| TGF-β1 (10 ng/mL) + ONO-1301 (100 µM) | ~0.9 |
Table 3: Effect of (Z)-ONO-1301 on TGF-β1-Induced Cell Migration in Mouse Cardiac Fibroblasts (Wound Healing Assay) [2]
| Treatment | Wound Closure (%) |
| Control | ~20% |
| TGF-β1 (10 ng/mL) | ~60% |
| TGF-β1 (10 ng/mL) + ONO-1301 (100 µM) | ~30% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the effects of (Z)-ONO-1301 on cardiac fibroblasts.
Isolation and Culture of Adult Mouse Cardiac Fibroblasts
A pure population of primary cardiac fibroblasts is essential for in vitro studies. This protocol is adapted from established methods.
Materials:
-
Adult mice (e.g., C57BL/6, 8-12 weeks old)
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Digestion buffer: DMEM containing 0.1% Collagenase Type II and 0.25% Trypsin-EDTA
-
Fibroblast growth medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile dissection tools, petri dishes, conical tubes, and cell culture flasks/plates
Procedure:
-
Euthanize the mouse according to approved institutional guidelines.
-
Sterilize the thoracic area with 70% ethanol.
-
Excise the heart and place it in a petri dish containing ice-cold sterile PBS.
-
Mince the ventricular tissue into small pieces (~1-2 mm³) in a fresh dish of cold PBS.
-
Transfer the minced tissue to a 15 mL conical tube and wash with PBS.
-
Add 5 mL of digestion buffer and incubate at 37°C for 10-15 minutes with gentle agitation.
-
Collect the supernatant containing dissociated cells and transfer it to a 50 mL conical tube containing 10 mL of fibroblast growth medium to inactivate the enzymes.
-
Add fresh digestion buffer to the remaining tissue and repeat the digestion step 3-5 times until the tissue is fully dissociated.
-
Centrifuge the collected cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fibroblast growth medium and plate in a T75 flask.
-
After 1-2 hours of incubation at 37°C and 5% CO2, the fibroblasts will preferentially adhere. Non-adherent cells (including cardiomyocytes and endothelial cells) can be removed by washing with PBS.
-
Culture the adherent cardiac fibroblasts in fibroblast growth medium, changing the medium every 2-3 days. Cells are typically used for experiments between passages 2 and 4.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the changes in mRNA levels of target genes.
Materials:
-
Cultured cardiac fibroblasts
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (e.g., for α-SMA, Col1a1, Col3a1, HGF, VEGF, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cardiac fibroblasts in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 24 hours before treating with TGF-β1 (10 ng/mL) with or without (Z)-ONO-1301 (100 µM) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot for Protein Expression Analysis
Western blotting is employed to detect and quantify changes in protein levels.
Materials:
-
Cultured cardiac fibroblasts
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-collagen I, anti-p-Smad2/3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of (Z)-ONO-1301 on the migratory capacity of cardiac fibroblasts.
Cell Proliferation Assay (e.g., BrdU or CCK-8 Assay)
This assay quantifies the effect of (Z)-ONO-1301 on cardiac fibroblast proliferation.
Materials:
-
Cultured cardiac fibroblasts in a 96-well plate
-
BrdU labeling reagent or Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure (using CCK-8):
-
Seed cardiac fibroblasts in a 96-well plate at a density of 5,000 cells/well.
-
After 24 hours, serum-starve the cells for another 24 hours.
-
Treat the cells with TGF-β1 (10 ng/mL) with or without (Z)-ONO-1301 (100 µM) for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
(Z)-ONO-1301 represents a promising therapeutic candidate for the treatment of cardiac fibrosis. Its mechanism of action in cardiac fibroblasts, centered on the activation of the IP receptor and subsequent inhibition of the pro-fibrotic TGF-β1 pathway, is well-supported by in vitro evidence. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of (Z)-ONO-1301 in combating cardiovascular disease. Future research should continue to dissect the intricate downstream signaling of cAMP and explore the full spectrum of gene and protein expression changes modulated by this compound in cardiac fibroblasts.
References
- 1. Synthetic prostacyclin agonist, ONO1301, enhances endogenous myocardial repair in a hamster model of dilated cardiomyopathy: a promising regenerative therapy for the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Prostacyclin Agonist Attenuates Pressure-Overloaded Cardiac Fibrosis by Inhibiting FMT - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-ONO-1301: A Comprehensive Technical Guide to its IP Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-ONO-1301 is a novel, orally active, non-prostanoid prostacyclin (PGI₂) mimetic with a dual mechanism of action, functioning as a selective agonist for the prostacyclin receptor (IP receptor) and an inhibitor of thromboxane (B8750289) A₂ synthase. This dual functionality makes it a promising therapeutic agent in various cardiovascular and fibrotic diseases. This technical guide provides an in-depth analysis of the binding affinity and selectivity of (Z)-ONO-1301 for the IP receptor, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction
Prostacyclin (PGI₂) is a potent endogenous vasodilator and inhibitor of platelet aggregation, exerting its effects through the activation of the IP receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by IP receptor activation primarily involves the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). (Z)-ONO-1301 has been developed to mimic the therapeutic effects of prostacyclin with improved stability and a longer duration of action. A key feature of (Z)-ONO-1301 is its additional activity as a thromboxane A₂ synthase inhibitor, which contributes to its anti-platelet and vasodilatory effects by reducing the levels of the pro-aggregatory and vasoconstrictive thromboxane A₂.
IP Receptor Binding Affinity and Selectivity
The interaction of (Z)-ONO-1301 with the IP receptor has been characterized through radioligand binding assays. These assays are crucial for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Quantitative Data
| Ligand | Receptor | Species | Assay Type | Ki (nM) | pKi | Reference |
| (Z)-ONO-1301 | IP | Mouse | Radioligand Binding | ~50 | 7.3 | [1] |
Note: The pKi value of 7.3 was reported in the IUPHAR/BPS Guide to PHARMACOLOGY. The Ki value is calculated from the pKi (-log(Ki)).
A comprehensive selectivity profile of (Z)-ONO-1301 against other human prostanoid receptors (EP₁, EP₂, EP₃, EP₄, DP, FP, TP) is not extensively available in the public domain. However, its classification as a selective IP receptor agonist suggests significantly lower affinity for these other receptor subtypes.
Functional Activity
The agonistic activity of (Z)-ONO-1301 at the IP receptor is functionally assessed by its ability to stimulate the production of the second messenger cAMP.
Quantitative Data
| Compound | Assay Type | Cell Line | IC50 (nM) | Notes |
| (Z)-ONO-1301 | Collagen-Induced Platelet Aggregation | Human | 460 | This is a functional assay measuring the downstream effect of IP receptor activation and thromboxane synthase inhibition on platelet aggregation. It is not a direct measure of receptor binding affinity but reflects the compound's overall potency in a biological system.[2] |
Thromboxane A₂ Synthase Inhibition
In addition to its IP receptor agonism, (Z)-ONO-1301 is a potent inhibitor of thromboxane A₂ synthase. This activity is critical to its pharmacological profile. A specific IC50 value for the inhibition of thromboxane A₂ synthase by (Z)-ONO-1301 is not specified in the available literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to characterize (Z)-ONO-1301.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Ki of (Z)-ONO-1301 for the IP receptor.
Materials:
-
Cell membranes expressing the IP receptor (e.g., from HEK293 or CHO cells stably transfected with the human IP receptor).
-
Radioligand: [³H]-iloprost or another suitable radiolabeled IP receptor agonist.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Test compound: (Z)-ONO-1301.
-
Non-specific binding control: A high concentration of a non-radiolabeled IP receptor agonist (e.g., iloprost).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the IP receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, cell membranes, and varying concentrations of (Z)-ONO-1301.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of (Z)-ONO-1301 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of intracellular cAMP.
Objective: To determine the EC50 of (Z)-ONO-1301 for IP receptor-mediated cAMP production.
Materials:
-
Cells expressing the IP receptor (e.g., HEK293-IP).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound: (Z)-ONO-1301.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the culture medium with a buffer containing a PDE inhibitor and incubate for a short period (e.g., 30 minutes).
-
Compound Addition: Add varying concentrations of (Z)-ONO-1301 to the wells.
-
Incubation: Incubate at 37°C for a defined period to allow for cAMP accumulation (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of (Z)-ONO-1301 to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflows
IP Receptor Signaling Pathway
Caption: IP Receptor Signaling Pathway initiated by (Z)-ONO-1301.
Radioligand Binding Assay Workflow
Caption: Workflow for Radioligand Binding Assay.
cAMP Functional Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Thromboxane synthase inhibition by (Z)-ONO 1301 in platelets
An In-depth Technical Guide to Thromboxane (B8750289) Synthase Inhibition by (Z)-ONO 1301 in Platelets
Introduction
This compound is a synthetic, orally active small molecule that exhibits a unique dual mechanism of action, functioning as both a long-acting prostacyclin (PGI2) agonist and an inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] This dual activity positions it as a compound of significant interest in cardiovascular research and drug development, particularly for its antiplatelet effects. While typical prostacyclin agonists can lose efficacy after repeated administration, ONO-1301's ability to simultaneously suppress the pro-thrombotic TXA2 pathway allows it to maintain its inhibitory effect on platelet aggregation.[3] This guide provides a detailed examination of the molecular pathways, quantitative effects, and experimental methodologies related to the inhibition of thromboxane synthase by this compound in platelets.
Thromboxane A2 Synthesis and Signaling in Platelet Activation
Thromboxane A2 (TXA2) is a potent, albeit unstable, lipid mediator that plays a critical role in hemostasis and thrombosis.[4][5] Produced by activated platelets, it acts as a powerful vasoconstrictor and a key amplifier of platelet activation, stimulating the recruitment of new platelets to form a stable clot.[4][6]
The synthesis of TXA2 begins with the liberation of arachidonic acid from the platelet membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted by the enzyme cyclooxygenase-1 (COX-1) into the unstable endoperoxide intermediate, prostaglandin (B15479496) H2 (PGH2).[7] Finally, thromboxane synthase metabolizes PGH2 into active TXA2.[4]
Once synthesized, TXA2 is released and acts in an autocrine and paracrine manner by binding to the thromboxane prostanoid (TP) receptor, a G protein-coupled receptor (GPCR), on the surface of platelets.[6][8] In human platelets, this is the TP-alpha isoform.[6] Activation of the TP receptor initiates two primary signaling cascades:
-
Gq Pathway : Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[6][9]
-
G12/G13 Pathway : Activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is crucial for platelet shape change.[6]
The culmination of these signals—elevated intracellular calcium, PKC activation, and RhoA activation—leads to platelet shape change, degranulation (releasing further agonists like ADP), and the conformational activation of integrin αIIbβ3 (GPIIb/IIIa), enabling platelet aggregation.[4][6]
This compound: Dual Mechanism of Action
This compound exerts its antiplatelet effects through a synergistic dual mechanism that both actively inhibits platelet function and passively suppresses a key activation pathway.
-
Prostacyclin (IP) Receptor Agonism : ONO-1301 is a PGI2 mimetic that binds to and activates the prostacyclin (IP) receptor on platelets.[1][2] The IP receptor is coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[10] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates that ultimately inhibit platelet activation by, for example, reducing intracellular calcium release.[11]
-
Thromboxane Synthase Inhibition : Concurrently, ONO-1301 directly inhibits the activity of thromboxane synthase.[1][3] By blocking this enzyme, it prevents the conversion of PGH2 to the pro-aggregatory TXA2. This action not only reduces the primary signal for platelet activation but also may lead to a redirection of the PGH2 substrate towards the formation of other prostaglandins, such as PGD2 and PGE2, which can have varied effects on platelet function.[12]
This dual action is critical for overcoming the desensitization often observed with IP agonists alone. By simultaneously inhibiting TXA2 production, ONO-1301 removes a key feedback signal that can counteract the inhibitory effects of the cAMP pathway.[3]
Quantitative Data Presentation
The efficacy of this compound has been quantified in various studies. The following table summarizes a key in vitro finding related to its anti-platelet activity.
| Parameter | Agonist | Species/System | Value | Reference |
| IC₅₀ (Inhibition of Aggregation) | Collagen | Mouse Platelets | 460 nM | [1] |
| TXA2 Production Inhibition | Arachidonic Acid | Platelets (IP-deficient mice) | Demonstrated | [3] |
Note: While ONO-1301 is known to inhibit thromboxane synthase, specific IC₅₀ values for direct enzyme inhibition are not detailed in the provided search results. The data primarily reflects the functional outcome (inhibition of platelet aggregation).
Experimental Protocols
Protocol for Thromboxane Synthase (TXAS) Inhibition Assay
This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound like this compound on TXAS activity, typically by measuring the production of its stable metabolite, Thromboxane B2 (TXB2).[13][14]
Objective: To quantify the dose-dependent inhibition of thromboxane synthase by this compound.
Materials:
-
Purified or recombinant human thromboxane A2 synthase (TXAS).
-
This compound stock solution and serial dilutions.
-
Substrate: Prostaglandin H2 (PGH2).
-
Reaction Buffer (e.g., Tris-HCl with co-factors).
-
Quenching solution (e.g., citric acid or a stop solution from an ELISA kit).
-
TXB2 ELISA Kit for quantification.
-
Microplate reader.
Procedure:
-
Preparation : Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Ozagrel).[15]
-
Enzyme Addition : In a microplate or microcentrifuge tubes, add a fixed amount of TXAS enzyme solution to each well/tube.
-
Inhibitor Pre-incubation : Add the this compound dilutions and controls to the enzyme. Pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[13]
-
Reaction Initiation : Initiate the enzymatic reaction by adding a fixed concentration of the PGH2 substrate to all wells/tubes.
-
Reaction Incubation : Allow the reaction to proceed for a defined period (e.g., 1-5 minutes) at 37°C. The short incubation is due to the instability of TXA2.
-
Reaction Termination : Stop the reaction by adding the quenching solution. This halts enzymatic activity and facilitates the rapid hydrolysis of any synthesized TXA2 into the stable, measurable TXB2.[4][13]
-
Quantification : Measure the concentration of TXB2 in each sample using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol for Platelet Aggregation Assay
This protocol details the use of Light Transmission Aggregometry (LTA), the gold standard for assessing the functional effect of antiplatelet agents.[16][17]
Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood.
-
Anticoagulant: 3.2% or 3.8% tri-sodium citrate.[18]
-
This compound stock solution.
-
Platelet agonists (e.g., Arachidonic Acid, Collagen, ADP).[18]
-
Light Transmission Aggregometer with cuvettes and magnetic stir bars.
-
Centrifuge.
Procedure:
-
Sample Preparation :
-
Collect whole blood into citrated tubes (9:1 blood-to-anticoagulant ratio).[18] Keep samples at room temperature.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 140-200g) for 10-15 minutes at room temperature.[17][18]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 700-2000g) for 15-20 minutes. The PPP will be used to set the 100% aggregation baseline.[18]
-
-
Inhibitor Incubation :
-
Aliquot PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Add varying concentrations of this compound or vehicle control to the PRP samples.
-
Incubate the samples for a specified time (e.g., 2-5 minutes) at 37°C in the aggregometer.
-
-
Aggregation Measurement :
-
Calibrate the aggregometer by placing a cuvette with PPP (100% transmission) and a cuvette with the test PRP (0% transmission) into the appropriate channels.
-
Initiate stirring in the test cuvette.
-
Add a platelet agonist (e.g., collagen at 2 µg/mL or arachidonic acid at 0.5 mM) to the cuvette to induce aggregation.[18]
-
Record the change in light transmission for 5-10 minutes. As platelets aggregate, the PRP becomes clearer, allowing more light to pass through.
-
-
Data Analysis :
-
The primary endpoint is the maximum percentage of aggregation achieved within the recording time.
-
Compare the maximum aggregation in the presence of this compound to the vehicle control to determine the percentage of inhibition.
-
Plot the results to visualize the dose-dependent inhibitory effect of the compound.
-
Conclusion
This compound is a promising therapeutic agent with a sophisticated dual-action mechanism that confers a significant and sustained antiplatelet effect. By acting as a prostacyclin agonist, it elevates inhibitory cAMP levels, and by directly inhibiting thromboxane synthase, it blocks the production of the potent pro-thrombotic mediator TXA2.[1][3] This combined approach effectively suppresses platelet activation and aggregation, as demonstrated by in vitro functional assays. The detailed protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel thromboxane synthase inhibitors, aiding researchers and drug development professionals in advancing the field of antiplatelet therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 5. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
(Z)-ONO-1301: A Prostacyclin Agonist's Role in Modulating HGF and VEGF Gene Expression
(An In-depth Technical Guide for Researchers and Drug Development Professionals)
Introduction
(Z)-ONO-1301 is a synthetic, orally active prostacyclin (PGI2) agonist with a notable characteristic of also inhibiting thromboxane (B8750289) synthase. This dual activity positions it as a compound of interest in various therapeutic areas, particularly those involving tissue repair and angiogenesis. A significant aspect of its mechanism of action lies in its ability to upregulate the expression of key angiogenic and cytoprotective growth factors, namely Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF). This technical guide provides a comprehensive overview of the effects of (Z)-ONO-1301 on HGF and VEGF gene expression, detailing the underlying signaling pathways, experimental methodologies to assess these effects, and a summary of the quantitative data from pertinent studies.
Core Signaling Pathway
The primary mechanism by which (Z)-ONO-1301 stimulates HGF and VEGF expression is through the activation of the prostacyclin (IP) receptor. This interaction initiates a downstream signaling cascade mediated by cyclic adenosine (B11128) monophosphate (cAMP).
-
(Z)-ONO-1301 binds to the IP receptor on the surface of various cell types, including fibroblasts and endothelial cells.
-
This binding activates adenylyl cyclase , which in turn catalyzes the conversion of ATP to cAMP.
-
The increase in intracellular cAMP levels acts as a second messenger, triggering downstream signaling pathways that ultimately lead to the enhanced transcription and secretion of HGF and VEGF.[1][2][3]
The crucial role of this pathway has been experimentally validated through the use of IP receptor antagonists, such as CAY10441, which have been shown to abrogate the effects of ONO-1301.[3] Furthermore, the direct application of cAMP analogs can mimic the stimulatory effects of ONO-1301 on HGF and VEGF expression.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of (Z)-ONO-1301 on HGF and VEGF expression and related angiogenic activity as reported in various studies.
| Cell Type | ONO-1301 Concentration | HGF Secretion (pg/mL) | VEGF Secretion (pg/mL) |
| Normal Human Dermal Fibroblasts | Control (0 µM) | ~100 | ~200 |
| 0.1 µM | ~250 | ~350 | |
| 1 µM | ~400 | ~500 | |
| 10 µM | ~550 | ~600 |
Table 1: Dose-dependent effect of (Z)-ONO-1301 on HGF and VEGF secretion from normal human dermal fibroblasts after 24 hours of incubation. Data are approximated from graphical representations in the cited literature.[2]
| Treatment Group | Capillary Density (capillaries/mm²) | Fold Change vs. Control |
| Control | 342.7 ± 29.7 | 1.0 |
| Slow-releasing ONO-1301 | 557.2 ± 26.7 | ~1.63 |
Table 2: Effect of a slow-releasing formulation of (Z)-ONO-1301 on capillary density in the border zone of an ischemic myocardium model in mice at 7 days post-treatment.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the effects of (Z)-ONO-1301 on HGF and VEGF expression.
Cell Culture and ONO-1301 Treatment
-
Cell Lines:
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
-
Culture Conditions:
-
NHDFs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HUVECs are cultured in Endothelial Growth Medium-2 (EGM-2) supplemented with the provided growth factors.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
ONO-1301 Treatment:
-
(Z)-ONO-1301 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
For dose-response experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 24-well plates) and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of ONO-1301 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 24 hours) before harvesting the supernatant for protein analysis or the cells for RNA extraction.
-
Quantification of HGF and VEGF mRNA by Real-Time PCR (qPCR)
-
RNA Extraction:
-
Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
-
Reverse Transcription:
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
-
qPCR:
-
Quantitative PCR is performed using a real-time PCR system with a suitable master mix (e.g., SYBR Green Master Mix).
-
Specific primers for HGF, VEGF, and a housekeeping gene (e.g., GAPDH) are used.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.
-
Quantification of HGF and VEGF Protein by ELISA
-
Sample Collection:
-
The cell culture supernatant is collected after the desired incubation period with ONO-1301.
-
The supernatant is centrifuged to remove any cellular debris and stored at -80°C until analysis.
-
-
ELISA Procedure:
-
Commercially available ELISA kits for human HGF and VEGF are used.
-
The assay is performed according to the manufacturer's protocol. Briefly, the standards and samples are added to the wells of a microplate pre-coated with a capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the color development is proportional to the amount of HGF or VEGF present.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
The concentration of HGF or VEGF in the samples is determined by interpolating from the standard curve.
-
In Vitro Angiogenesis (Tube Formation) Assay
-
Plate Preparation:
-
A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
HUVECs are harvested and resuspended in a medium containing the conditioned medium from NHDFs treated with ONO-1301, with or without neutralizing antibodies for HGF and VEGF.
-
The HUVEC suspension is then added to the Matrigel-coated wells.
-
-
Incubation and Visualization:
-
The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
The formation of these structures is observed and photographed using an inverted microscope.
-
-
Quantification:
-
The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Experimental and Logical Workflows
Conclusion
(Z)-ONO-1301 effectively enhances the gene expression and secretion of HGF and VEGF in a dose-dependent manner. This effect is primarily mediated through the IP receptor-cAMP signaling pathway. The upregulation of these critical growth factors contributes to the pro-angiogenic and tissue-reparative properties of (Z)-ONO-1301. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of this compound. Further research may focus on elucidating the downstream effectors of the cAMP pathway and exploring the synergistic effects of (Z)-ONO-1301 with other therapeutic agents in various disease models.
References
- 1. Prostacyclin Analogue–Loaded Nanoparticles Attenuate Myocardial Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enhanced myocardial blood flow in ischemic cardiomyopathy by a slow-release synthetic prostacyclin agonist combined with coronary artery bypass grafting: The first human study in a Phase I/IIa clinical trial [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
(Z)-ONO-1301: A Technical Guide to its Cellular Effects on Endothelial Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-ONO-1301, a synthetic prostacyclin (PGI2) agonist with thromboxane (B8750289) synthase inhibitory activity, has emerged as a promising therapeutic agent with significant pro-angiogenic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the cellular effects of (Z)-ONO-1301 on endothelial progenitor cells (EPCs), a key cell type involved in neovascularization and endothelial repair. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in the action of (Z)-ONO-1301 on EPCs. While direct quantitative data on EPCs is limited in the current literature, this guide synthesizes findings from related cell types and analogous compounds to present a cohesive understanding of its potential mechanisms.
Introduction to (Z)-ONO-1301
(Z)-ONO-1301 is a chemically and biologically stable, orally active, long-acting prostacyclin agonist.[1] Unlike natural prostacyclin, its non-prostanoid structure confers a longer half-life, making it a suitable candidate for sustained therapeutic applications.[2] Its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] This elevation in cAMP triggers a cascade of downstream signaling events. Additionally, ONO-1301 is known to upregulate the expression of several crucial growth factors, including hepatocyte growth factor (HGF), vascular endothelial growth factor (VEGF), and stromal cell-derived factor-1 (SDF-1), in various cell types.[2][5][6] These factors are known to play a pivotal role in angiogenesis and tissue regeneration.
Quantitative Data on the Effects of (Z)-ONO-1301
While specific quantitative data on the direct effects of (Z)-ONO-1301 on endothelial progenitor cells is not extensively available in the reviewed literature, the following tables summarize relevant findings on its impact on related cell types and the expression of key angiogenic factors. This data provides a basis for inferring its potential effects on EPCs.
Table 1: Effect of (Z)-ONO-1301 on Growth Factor Secretion
| Cell Type | Growth Factor | ONO-1301 Concentration | Fold Increase/Change | Reference |
| Normal Human Dermal Fibroblasts | HGF | Dose-dependent | Significant increase | [5] |
| Normal Human Dermal Fibroblasts | VEGF | Dose-dependent | Significant increase | [7] |
| Normal Human Lung Fibroblasts | HGF | 100 nM | Significant increase at 72h | [2] |
| Human Coronary Artery Smooth Muscle Cells | HGF, VEGF, SDF-1, G-CSF | Dose-dependent | Upregulated expression | [4] |
Table 2: In Vivo Angiogenic Effects of (Z)-ONO-1301
| Animal Model | Parameter Measured | ONO-1301 Treatment | Outcome | Reference |
| Rat Myocardial Infarction | Capillary Density | Slow-release ONO-1301 | Significantly higher | [8] |
| Hamster (Dilated Cardiomyopathy) | Capillary Density | ONO-1301-PLGA (10mg/kg/3 weeks) | Significantly increased | [9] |
Key Cellular Effects on Endothelial Progenitor Cells
Based on its known mechanisms of action and the established roles of the signaling molecules it influences, (Z)-ONO-1301 is predicted to have the following key effects on endothelial progenitor cells:
-
Proliferation: By upregulating growth factors such as VEGF and HGF, ONO-1301 is expected to create a pro-proliferative microenvironment for EPCs. The activation of the PI3K/Akt pathway, a known downstream target of many growth factor receptors, is a likely mediator of this effect.
-
Migration and Homing: ONO-1301's ability to increase SDF-1 production is particularly relevant for EPC migration. SDF-1 is a potent chemokine that directs the migration of EPCs, which express its receptor CXCR4, to sites of injury or ischemia.[7]
-
Differentiation and Tube Formation: The pro-angiogenic environment fostered by ONO-1301, rich in VEGF and HGF, is anticipated to promote the differentiation of EPCs into mature endothelial cells and enhance their ability to form capillary-like structures.
-
Survival and Anti-Apoptosis: The activation of the PI3K/Akt signaling pathway is a well-established pro-survival signal in many cell types, including EPCs. By promoting this pathway, ONO-1301 may protect EPCs from apoptosis.
Signaling Pathways
The cellular effects of (Z)-ONO-1301 on EPCs are likely mediated through a network of interconnected signaling pathways.
Prostacyclin Receptor (IP Receptor) - cAMP Pathway
The initial and primary signaling event is the binding of ONO-1301 to the IP receptor on the surface of EPCs. This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2][3][4] cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate gene expression and cellular function.
References
- 1. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 2. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prostacyclin - Wikipedia [en.wikipedia.org]
- 5. Synthetic prostacyclin agonist, ONO1301, enhances endogenous myocardial repair in a hamster model of dilated cardiomyopathy: a promising regenerative therapy for the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A slow-releasing form of prostacyclin agonist (ONO1301SR) enhances endogenous secretion of multiple cardiotherapeutic cytokines and improves cardiac function in a rapid-pacing-induced model of canine heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ONO-1301 enhances post-transplantation survival of human induced pluripotent stem cell-derived cardiac tissue sheet by promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of (Z)-ONO-1301 on Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-ONO-1301, a synthetic prostacyclin (PGI₂) agonist, has emerged as a compound of interest for its potential therapeutic effects in vasoproliferative disorders. A key mechanism underlying these conditions is the excessive proliferation of smooth muscle cells (SMCs). This technical guide provides an in-depth overview of the in vitro studies investigating the inhibitory effects of (Z)-ONO-1301 on SMC proliferation, with a focus on the experimental data, detailed protocols, and the implicated signaling pathways.
Core Mechanism of Action
(Z)-ONO-1301 exerts its anti-proliferative effects on smooth muscle cells primarily through its action as a prostacyclin IP receptor agonist.[1][2] Binding to the IP receptor on the surface of SMCs initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This elevation in cAMP is a critical mediator of the downstream effects of ONO-1301, which include the inhibition of key proliferative signaling pathways.[5]
Quantitative Data Summary
While specific dose-response data for (Z)-ONO-1301 on smooth muscle cell proliferation is not extensively detailed in publicly available abstracts, related studies provide valuable insights into its potency and effects.
| Cell Type | Assay | Key Findings | Reference |
| Mouse Lung Fibroblasts | Cell Proliferation Assay | (Z)-ONO-1301 dose-dependently reduced cell proliferation. This effect was attenuated by a protein kinase A (PKA) inhibitor. | [5] |
| Mouse Mesangial Cells | Measurement of various markers | (Z)-ONO-1301 concentration-dependently suppressed the increase in TGF-β, type IV collagen, α-SMA, MCP-1, and fibronectin induced by high glucose. | [6] |
| Human Platelets | Collagen-Induced Aggregation | (Z)-ONO-1301 inhibited aggregation in a concentration-dependent manner with an IC₅₀ value of 460 nM. | [1] |
Note: While the IC₅₀ value for platelet aggregation provides an indication of the compound's potency, it may not directly translate to its anti-proliferative effect on smooth muscle cells.
Signaling Pathway
The primary signaling pathway implicated in the anti-proliferative effect of (Z)-ONO-1301 in smooth muscle cells is the inhibition of the Raf/MEK/ERK cascade. This pathway is a central regulator of cell proliferation, and its suppression is a key mechanism for inducing cell cycle arrest.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to assess the effects of (Z)-ONO-1301 on smooth muscle cell proliferation. These should be adapted and optimized for specific experimental conditions.
Smooth Muscle Cell Culture
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMC) or Human Coronary Artery Smooth Muscle Cells (HCASMC)
-
Smooth Muscle Cell Growth Medium (e.g., SmGM™-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Thawing and Seeding: Thaw cryopreserved SMCs rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge. Resuspend the cell pellet in fresh growth medium and seed into a culture flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO₂. Change the growth medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks or for experiments.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Materials:
-
SMCs cultured in 96-well plates
-
Serum-free medium
-
(Z)-ONO-1301 (various concentrations)
-
Mitogen (e.g., Platelet-Derived Growth Factor - PDGF)
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding and Synchronization: Seed SMCs in 96-well plates. Once attached, replace the growth medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in the G₀/G₁ phase.
-
Treatment: Treat the synchronized cells with various concentrations of (Z)-ONO-1301 for a predetermined time, followed by stimulation with a mitogen (e.g., PDGF).
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for several hours to allow its incorporation into newly synthesized DNA.
-
Harvesting and Measurement: Wash the cells to remove unincorporated [³H]-thymidine. Precipitate the DNA using cold TCA. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Western Blotting for Phosphorylated Raf-1 and ERK
Materials:
-
Treated SMCs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Raf-1, anti-total-Raf-1, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated SMCs and collect the protein extracts. Determine the protein concentration of each sample.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The in vitro evidence strongly suggests that (Z)-ONO-1301 is a potent inhibitor of smooth muscle cell proliferation. Its mechanism of action, mediated through the IP receptor and subsequent cAMP-dependent inhibition of the Raf/MEK/ERK signaling pathway, provides a solid rationale for its further investigation as a therapeutic agent for diseases characterized by excessive SMC proliferation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the cellular and molecular effects of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The Pharmacokinetics and Pharmacodynamics of (Z)-ONO-1301 in Rodent Models: An In-depth Technical Guide
(Z)-ONO-1301, a novel synthetic prostanoid, has garnered significant interest within the scientific community for its dual mechanism of action as a potent prostacyclin (IP) receptor agonist and a thromboxane (B8750289) A2 synthase inhibitor. This whitepaper provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of (Z)-ONO-1301 in various rodent models, offering valuable insights for researchers, scientists, and drug development professionals.
This guide summarizes key quantitative data in structured tables, details experimental protocols for seminal studies, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of this promising therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of (Z)-ONO-1301 has been investigated in both rats and mice, primarily focusing on subcutaneous and oral routes of administration.
Pharmacokinetic Parameters in Rats
| Parameter | Oral Administration | Subcutaneous Administration | Sustained-Release (SC) | Citation |
| Tmax (h) | 2 | Not Reported | Not Reported | [1] |
| Cmax | Not Reported | Not Reported | Not Reported | |
| AUC | Not Reported | Not Reported | Not Reported | |
| Half-life (t½) (h) | Not Reported | ~5.6 | Sustained release over 3 weeks | [2] |
SC: Subcutaneous
A study in rats demonstrated that after a single oral dose, the time to reach maximum plasma concentration (Tmax) was 2 hours, with a plasma concentration profile that was comparable to that of subcutaneous administration[1]. The plasma half-life of (Z)-ONO-1301 following a single subcutaneous injection in rats has been reported to be approximately 5.6 hours[2].
Pharmacokinetic Parameters in Mice
| Parameter | Oral Administration | Subcutaneous Administration | Sustained-Release (SC) | Citation |
| Tmax (h) | Not Reported | Not Reported | Not Reported | |
| Cmax | Not Reported | Not Reported | Not Reported | |
| AUC | Not Reported | Not Reported | Not Reported | |
| Half-life (t½) (h) | Not Reported | Not Reported | Sustained release over 3 weeks | [3][4] |
SC: Subcutaneous
Comprehensive pharmacokinetic parameters such as Cmax, AUC, and half-life for (Z)-ONO-1301 in mice are not extensively reported in the publicly available literature. However, sustained-release formulations have been shown to maintain elevated circulating levels for up to 3 weeks after a single subcutaneous injection[3][4].
Pharmacodynamics
(Z)-ONO-1301 exerts its pharmacological effects through a dual mechanism: activation of the prostacyclin (IP) receptor and inhibition of thromboxane A2 synthase.
Receptor Binding and In Vitro Activity
| Parameter | Value | Species | Assay | Citation |
| pKi (IP Receptor) | 7.3 | Mouse | Not Reported | |
| IC50 (Collagen-induced platelet aggregation) | 460 nM | Not Reported | Platelet Aggregation Assay | |
| IC50 (Thromboxane Synthase Inhibition) | Not Reported | Not Reported | Not Reported |
The binding affinity of (Z)-ONO-1301 to the mouse prostacyclin (IP) receptor has been determined, with a reported pKi value of 7.3. In vitro studies have also demonstrated its ability to inhibit collagen-induced platelet aggregation with an IC50 of 460 nM.
In Vivo Pharmacodynamic Effects in Rodent Models
(Z)-ONO-1301 has shown significant therapeutic efficacy in a variety of rodent models of human diseases.
| Disease Model | Rodent Species | Key Pharmacodynamic Effects | Citation |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | Attenuated increases in right ventricular systolic pressure and medial wall thickness of pulmonary arteries. | [1][2] |
| Diabetic Nephropathy (Streptozotocin-induced) | Rat, Mouse | Ameliorated albuminuria and glomerular hypertrophy. | [5] |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Attenuated the development of pulmonary fibrosis. | |
| Myocardial Ischemia/Reperfusion Injury | Rat | Suppressed ischemic and fibrotic changes in the myocardium. | [6] |
Signaling Pathways and Mechanism of Action
The dual actions of (Z)-ONO-1301 on the IP receptor and thromboxane synthase initiate a cascade of downstream signaling events that contribute to its therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel (Z)-ONO-1301 Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(Z)-ONO-1301, a novel non-prostanoid prostacyclin (PGI₂) mimetic, represents a significant advancement in the development of therapeutic agents for a range of cardiovascular and fibrotic diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (Z)-ONO-1301 and its derivatives, with a focus on the experimental methodologies and signaling pathways that underpin their pharmacological effects.
Introduction to (Z)-ONO-1301
(Z)-ONO-1301, chemically known as {7,8-dihydro-5-[(E)-2-[(α-(3-pyridyl)benzylidene)amino-oxy]ethyl]-1-naphtyl-oxy}acetic acid, is a potent and orally active prostacyclin IP receptor agonist.[1] Unlike traditional prostacyclin analogs, ONO-1301 possesses a unique chemical structure that confers greater stability and a longer duration of action.[2] A key feature of its pharmacological profile is its dual action as both a PGI₂ agonist and a thromboxane (B8750289) A₂ (TXA₂) synthase inhibitor.[1][2] This dual mechanism allows it to not only mimic the beneficial effects of prostacyclin, such as vasodilation and inhibition of platelet aggregation, but also to reduce the production of the pro-thrombotic and vasoconstrictive agent TXA₂.[3][4]
Core Pharmacological Activities and Quantitative Data
The therapeutic potential of ONO-1301 and its derivatives stems from a range of pharmacological activities. The primary mechanism involves binding to the prostacyclin IP receptor, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This increase in cAMP mediates many of the downstream effects.
Table 1: Pharmacological Activities of (Z)-ONO-1301
| Activity | Key Findings | Quantitative Data | References |
| IP Receptor Agonism | Activates the prostacyclin IP receptor, leading to increased intracellular cAMP. | - | [5] |
| Anti-Platelet Aggregation | Inhibits collagen-induced platelet aggregation in a concentration-dependent manner. | IC₅₀: 460 nM | [1] |
| Vasodilation | Induces relaxation of vascular smooth muscle. | - | [3] |
| Induction of Protective Factors | Promotes the synthesis and secretion of hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF). | - | [6] |
| Thromboxane A₂ Synthase Inhibition | Inhibits the enzyme responsible for the production of thromboxane A₂. | - | [2] |
Further research is required to populate the quantitative data for IP receptor binding affinity (Ki) and vasodilation (EC₅₀) for ONO-1301 and its derivatives.
Signaling Pathways of (Z)-ONO-1301
The biological effects of (Z)-ONO-1301 are primarily mediated through the activation of the prostacyclin IP receptor and the subsequent cAMP signaling cascade. This pathway is central to its vasodilatory and anti-platelet effects. Furthermore, the elevation of cAMP has been shown to be at least partially responsible for the induction of cytoprotective and angiogenic factors such as HGF and VEGF.[6] The inhibition of thromboxane A₂ synthase represents a distinct but complementary pathway that contributes to its anti-thrombotic effects.
IP Receptor-cAMP Signaling Pathway
The canonical signaling pathway for (Z)-ONO-1301 involves its interaction with the G-protein coupled prostacyclin IP receptor.
Caption: (Z)-ONO-1301 activates the IP receptor, leading to cAMP production.
Induction of HGF and VEGF
The upregulation of HGF and VEGF is a key component of the therapeutic effects of ONO-1301, contributing to its pro-angiogenic and tissue-protective properties.[6][7] This induction is at least partially dependent on the increase in intracellular cAMP.[6] HGF, in turn, activates its own signaling pathway through the c-Met receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxant actions of nonprostanoid prostacyclin mimetics on human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ONO-1301 enhances post-transplantation survival of human induced pluripotent stem cell-derived cardiac tissue sheet by promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-ONO-1301-Induced cAMP Elevation in Mesenchymal Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-ONO-1301, a synthetic analog of prostacyclin (PGI₂), is a potent agonist of the prostacyclin receptor (IP receptor) with additional thromboxane (B8750289) A₂ synthase inhibitory activity. Its mechanism of action is intrinsically linked to the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger that modulates a myriad of cellular processes. In mesenchymal stem cells (MSCs), the (Z)-ONO-1301-induced cAMP surge is a key event that influences their therapeutic potential, including differentiation, migration, and secretion of trophic factors. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and quantitative data related to the effects of (Z)-ONO-1301 on cAMP signaling in MSCs.
Introduction
Mesenchymal stem cells (MSCs) hold significant promise for regenerative medicine due to their multipotency and immunomodulatory properties. The therapeutic efficacy of MSCs can be augmented by pharmacological preconditioning, and (Z)-ONO-1301 has emerged as a molecule of interest in this regard. As a selective IP receptor agonist, (Z)-ONO-1301 mimics the action of prostacyclin, a lipid mediator involved in vasodilation, inhibition of platelet aggregation, and cytoprotection. A primary downstream effect of IP receptor activation is the stimulation of adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels. This guide will delve into the technical aspects of studying the (Z)-ONO-1301-induced cAMP elevation in MSCs.
Signaling Pathway of (Z)-ONO-1301 in Mesenchymal Stem Cells
The principal signaling cascade initiated by (Z)-ONO-1301 in MSCs begins with its binding to the IP receptor, a G-protein coupled receptor (GPCR). This interaction activates the associated stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The elevated intracellular cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This signaling pathway is pivotal in mediating the effects of (Z)-ONO-1301 on MSC function.
Figure 1: Signaling pathway of (Z)-ONO-1301 in MSCs.
Quantitative Data on (Z)-ONO-1301-Induced cAMP Elevation
While the literature qualitatively supports a dose-dependent increase in cAMP in response to (Z)-ONO-1301, specific quantitative data for dose-response and time-course in mesenchymal stem cells is not extensively available in publicly accessible research. Studies on other cell types, such as pulmonary artery smooth muscle cells, have demonstrated that prostacyclin analogs can induce cAMP elevation in a time- and dose-dependent manner. For MSCs, the osteoinductive effects of (Z)-ONO-1301 have been shown to be mediated through the cAMP signaling pathway, with increasing concentrations augmenting osteogenic differentiation up to a certain threshold.[1]
The following table provides a hypothetical structure for presenting such data, which would be populated through the experimental protocols outlined below.
| (Z)-ONO-1301 Concentration | Intracellular cAMP Level (pmol/mg protein) |
| Vehicle Control (0 µM) | Baseline |
| 0.01 µM | |
| 0.1 µM | |
| 1 µM | |
| 10 µM | |
| 100 µM | |
| Table 1: Hypothetical Dose-Response of (Z)-ONO-1301 on Intracellular cAMP Levels in MSCs (at a fixed time point, e.g., 15 minutes). |
| Time Point | Intracellular cAMP Level (pmol/mg protein) with 1 µM (Z)-ONO-1301 |
| 0 minutes | Baseline |
| 5 minutes | |
| 15 minutes | |
| 30 minutes | |
| 60 minutes | |
| 120 minutes | |
| Table 2: Hypothetical Time-Course of (Z)-ONO-1301-Induced Intracellular cAMP Elevation in MSCs. |
Experimental Protocols
Mesenchymal Stem Cell Culture
A standardized MSC culture protocol is crucial for reproducible results.
-
Thawing MSCs: Rapidly thaw a cryopreserved vial of MSCs in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Cell Plating: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in fresh complete culture medium and plate onto tissue culture-treated flasks at a density of 5,000-6,000 cells/cm².
-
Cell Expansion: Culture the cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.
-
Subculture: When the cells reach 80-90% confluency, aspirate the medium, rinse with PBS, and detach the cells using a suitable dissociation reagent (e.g., TrypLE™ Express). Passage the cells at the recommended seeding density.
(Z)-ONO-1301 Treatment and cAMP Measurement
The following protocol outlines the steps for treating MSCs with (Z)-ONO-1301 and subsequently measuring intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit, a common and robust method.
Figure 2: Experimental workflow for cAMP measurement.
Detailed Steps:
-
Cell Seeding: Seed MSCs into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Pre-treatment: Carefully aspirate the culture medium. Add 100 µL of serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well. The PDE inhibitor is crucial to prevent the degradation of cAMP. Incubate for 30 minutes at 37°C.
-
(Z)-ONO-1301 Stimulation: Prepare serial dilutions of (Z)-ONO-1301 in serum-free medium containing the PDE inhibitor. Add the desired concentrations of (Z)-ONO-1301 to the respective wells. For the vehicle control, add medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve (Z)-ONO-1301.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, 60, and 120 minutes for a time-course study, or a fixed time like 15 minutes for a dose-response study).
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
cAMP Measurement: Perform the cAMP assay according to the manufacturer's protocol. This typically involves the use of a cAMP-HRP conjugate and a specific antibody coated on the plate. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. Calculate the cAMP concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of cAMP. Normalize the cAMP concentration to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).
Downstream Effects of cAMP Elevation in MSCs
The elevation of intracellular cAMP in MSCs by (Z)-ONO-1301 is not an isolated event but rather a trigger for a cascade of downstream effects that influence the therapeutic properties of these cells.
-
Osteogenic Differentiation: The cAMP/PKA pathway is a known regulator of osteogenesis in MSCs. Activation of this pathway can enhance the expression of key osteogenic transcription factors such as Runx2, leading to increased alkaline phosphatase activity and mineralization.[2]
-
Cell Migration and Proliferation: Studies have shown that (Z)-ONO-1301 can augment the migration and proliferation of MSCs, which is a crucial aspect of their regenerative capacity.[1]
-
Trophic Factor Secretion: The cAMP pathway can stimulate the secretion of various growth factors and cytokines from MSCs, contributing to their paracrine effects on tissue repair and regeneration.
Conclusion
(Z)-ONO-1301 is a promising agent for modulating the therapeutic functions of mesenchymal stem cells through its ability to elevate intracellular cAMP levels. Understanding the intricacies of the (Z)-ONO-1301-induced cAMP signaling pathway and possessing robust experimental protocols for its investigation are paramount for advancing research and development in this field. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at elucidating the precise quantitative effects of (Z)-ONO-1301 on cAMP signaling in MSCs and its subsequent impact on their regenerative potential. Further research is warranted to generate specific dose-response and time-course data to fully characterize this interaction.
References
In Vitro Anti-inflammatory Properties of (Z)-ONO-1301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of (Z)-ONO-1301, a novel and long-acting prostacyclin (PGI2) mimetic. The document focuses on the compound's effects on macrophages, key cells in the inflammatory response, and elucidates the underlying signaling pathways. The information presented is collated from peer-reviewed scientific literature to support further research and development of (Z)-ONO-1301 as a potential therapeutic agent for inflammatory diseases.
Core Mechanism of Action
(Z)-ONO-1301 exerts its anti-inflammatory effects primarily through its action as an agonist of the prostacyclin I2 (IP) receptor.[1][2] This interaction initiates a signaling cascade that leads to the suppression of pro-inflammatory gene expression in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). A key intracellular event in this pathway is the elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Additionally, (Z)-ONO-1301 possesses inhibitory activity against thromboxane (B8750289) A2 synthase, which may also contribute to its overall anti-inflammatory profile.[1][2]
Quantitative Analysis of Anti-inflammatory Effects
The in vitro efficacy of (Z)-ONO-1301 in mitigating the inflammatory response of macrophages has been demonstrated through the significant suppression of pro-inflammatory gene expression. The following table summarizes the key quantitative findings from a study on bone marrow-derived macrophages stimulated with LPS.
| Inflammatory Mediator | Cell Type | Stimulant | (Z)-ONO-1301 Concentration | Effect | Reference |
| Mcp1 (Ccl2) mRNA | Bone Marrow-Derived Macrophages | LPS (25 ng/mL) | 0.01 µM | Significant Suppression | [1] |
| Tnfα mRNA | Bone Marrow-Derived Macrophages | LPS (25 ng/mL) | 0.01 µM | Significant Suppression | [1] |
| iNos (Nos2) mRNA | Bone Marrow-Derived Macrophages | LPS (25 ng/mL) | 0.01 µM | Significant Suppression | [1] |
| cAMP | Bone Marrow-Derived Macrophages | - | Not Specified | Significant Elevation | [1] |
Signaling Pathways and Experimental Workflow
The anti-inflammatory action of (Z)-ONO-1301 is initiated by its binding to the IP receptor on the macrophage cell surface. This event triggers a signaling cascade that ultimately leads to the modulation of gene expression in the nucleus. The experimental workflow to assess these effects typically involves the isolation and culture of primary macrophages, stimulation with an inflammatory agent in the presence or absence of (Z)-ONO-1301, and subsequent analysis of inflammatory markers.
Figure 1: Proposed signaling pathway of (Z)-ONO-1301 in macrophages.
Figure 2: Experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Iwaisako et al. (2022).[1]
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Source: Bone marrow cells are harvested from the femurs and tibias of wild-type mice.
-
Differentiation: The cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into BMDMs.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Anti-inflammatory Assay
-
Cell Seeding: Differentiated BMDMs are seeded into appropriate culture plates (e.g., 12-well plates) at a specified density.
-
Treatment: The cells are pre-treated with (Z)-ONO-1301 dissolved in a suitable solvent (e.g., DMSO) at final concentrations ranging from 0.01 to 0.1 µM for a specified duration (e.g., 1 hour). A vehicle control (DMSO) is run in parallel.
-
Stimulation: Following pre-treatment, macrophages are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 25 ng/mL to induce an inflammatory response.
-
Incubation: The cells are incubated for a further 18 hours.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from the cultured BMDMs using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Analysis: The expression levels of target genes (e.g., Mcp1, Tnfα, iNos) and a housekeeping gene (e.g., Gapdh) are quantified by qPCR using specific primers and a fluorescent dye-based detection system (e.g., SYBR Green). The relative gene expression is calculated using the delta-delta Ct method.
Cyclic AMP (cAMP) Measurement
-
Cell Lysis: After treatment with (Z)-ONO-1301, the cultured BMDMs are lysed to release intracellular contents.
-
cAMP Assay: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.
Conclusion
The in vitro data strongly support the anti-inflammatory properties of (Z)-ONO-1301. Its ability to significantly suppress the expression of key pro-inflammatory mediators in macrophages, through a mechanism involving the IP receptor and cAMP signaling, highlights its potential as a therapeutic candidate for a range of inflammatory conditions. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued investigation of (Z)-ONO-1301.
References
- 1. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (Z)-ONO-1301 for Idiopathic Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies investigating the therapeutic potential of (Z)-ONO-1301 for Idiopathic Pulmonary Fibrosis (IPF). (Z)-ONO-1301 is a novel synthetic prostacyclin (PGI2) agonist with additional thromboxane (B8750289) A2 (TXA2) synthase inhibitory activity, positioning it as a multi-faceted agent targeting key pathological processes in IPF. This document summarizes the quantitative data from pivotal preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
(Z)-ONO-1301 exerts its therapeutic effects through a dual mechanism:
-
Prostacyclin (IP) Receptor Agonism: By activating the IP receptor, ONO-1301 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits fibroblast proliferation, a cornerstone of fibrotic progression.[1]
-
Thromboxane A2 (TXA2) Synthase Inhibition: ONO-1301 also inhibits the synthesis of TXA2, a potent mediator of inflammation and fibrosis. This action helps to reduce the inflammatory cell infiltrate and protein leakage into the alveolar space, particularly in the acute phase of lung injury.[1]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vivo and in vitro preclinical studies of (Z)-ONO-1301.
In Vivo Efficacy in Bleomycin-Induced Murine Model of Pulmonary Fibrosis
| Parameter | Vehicle Control | (Z)-ONO-1301 (6 mg/kg/day) | % Change vs. Control | p-value | Citation |
| Fibrosis Score (Ashcroft) | 5.8 ± 0.4 | 3.5 ± 0.3 | ↓ 39.7% | < 0.01 | [1] |
| Lung Hydroxyproline (μ g/lung ) | 285 ± 15 | 210 ± 12 | ↓ 26.3% | < 0.01 | [1] |
| Survival Rate at Day 21 | 58% | 92% | ↑ 58.6% | < 0.05 | [1] |
Data presented as mean ± SEM. Efficacy assessed 14 days post-bleomycin administration, except for survival rate.
Analysis of Bronchoalveolar Lavage (BAL) Fluid
| Parameter (at Day 7) | Vehicle Control | (Z)-ONO-1301 (6 mg/kg/day) | % Change vs. Control | p-value | Citation |
| Total Cell Count (x10^5) | 4.2 ± 0.5 | 2.1 ± 0.3 | ↓ 50% | < 0.01 | [1] |
| Neutrophil Count (x10^5) | 2.5 ± 0.4 | 1.0 ± 0.2 | ↓ 60% | < 0.01 | [1] |
| Total Protein (μg/ml) | 350 ± 40 | 180 ± 30 | ↓ 48.6% | < 0.01 | [1] |
| Thromboxane B2 (pg/ml) | 185 ± 20 | 45 ± 8 | ↓ 75.7% | < 0.01 | [1] |
Data presented as mean ± SEM. Analysis performed 7 days post-bleomycin administration.
In Vitro Effects on Mouse Lung Fibroblasts
| Parameter | Condition | Result | Citation |
| Intracellular cAMP (pmol/well) | Control | 3.5 ± 0.3 | [1] |
| ONO-1301 (10^-6 M) | 9.8 ± 0.8 | [1] | |
| Fibroblast Proliferation (% of Control) | ONO-1301 (10^-8 M) | ~90% | [1] |
| ONO-1301 (10^-7 M) | ~75% | [1] | |
| ONO-1301 (10^-6 M) | ~60% | [1] | |
| ONO-1301 (10^-6 M) + PKA Inhibitor | ~95% | [1] |
Data presented as mean ± SEM or approximate values derived from published graphs.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice (In Vivo)
This is the most widely utilized animal model for preclinical evaluation of IPF therapies.
-
Animal Model: Male C57BL/6 mice are typically used due to their susceptibility to bleomycin-induced fibrosis.[1]
-
Induction of Fibrosis: A single intratracheal injection of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 mg/kg) is administered to anesthetized mice. Control animals receive an equal volume of sterile saline.[1]
-
Drug Administration: (Z)-ONO-1301 is dissolved in saline and administered subcutaneously, typically twice daily, starting from the day of bleomycin injection for a prophylactic regimen. Dosing used in key studies is 6 mg/kg/day.[1]
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at specified time points (e.g., day 14 or 21), fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.[1]
-
Hydroxyproline Assay: The total lung collagen content is determined by measuring the amount of hydroxyproline, an amino acid abundant in collagen, in lung homogenates.[1]
-
-
Bronchoalveolar Lavage (BAL): At earlier time points (e.g., days 3 and 7), BAL is performed to assess inflammation. The collected fluid is analyzed for total and differential cell counts (neutrophils, macrophages, lymphocytes) and total protein concentration. Levels of inflammatory mediators like Thromboxane B2 (the stable metabolite of TXA2) can also be measured.[1]
-
Survival Studies: A cohort of animals is monitored for a longer duration (e.g., 21 days) to assess the impact of the treatment on survival.[1]
Mouse Lung Fibroblast Proliferation Assay (In Vitro)
This assay evaluates the direct anti-proliferative effect of the compound on the key effector cells in fibrosis.
-
Cell Culture: Primary lung fibroblasts are isolated from mouse lung tissue by enzymatic digestion. The cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Proliferation Assay: Fibroblasts are seeded in multi-well plates and serum-starved to synchronize their cell cycles. They are then stimulated to proliferate with a mitogen (e.g., serum) in the presence of varying concentrations of (Z)-ONO-1301. Cell proliferation is measured after a set incubation period (e.g., 24-48 hours) using methods such as BrdU incorporation or a colorimetric assay (e.g., WST-1).[1]
-
cAMP Measurement: To confirm the mechanism of action, intracellular cAMP levels in lung fibroblasts are measured using an enzyme immunoassay (EIA) kit after treatment with (Z)-ONO-1301 for a short duration.[1]
-
PKA Inhibition: To establish the role of the cAMP/PKA pathway, the proliferation assay is repeated with the co-administration of a PKA inhibitor (e.g., KT5720) along with (Z)-ONO-1301.[1]
Visualizations: Signaling Pathways and Experimental Workflows
(Z)-ONO-1301 Mechanism of Action in Lung Fibroblasts
References
The Antifibrotic Potential of (Z)-ONO 1301: A Technical Overview
(Z)-ONO 1301, a novel synthetic prostacyclin (PGI₂) mimetic with dual activity as a thromboxane (B8750289) A₂ (TXA₂) synthase inhibitor, has emerged as a promising therapeutic candidate for combating fibrosis across a range of organs. This technical guide synthesizes the current preclinical evidence for its antifibrotic effects, detailing its mechanisms of action, summarizing key quantitative outcomes, and outlining the experimental protocols used to generate these findings.
Core Mechanism of Action
This compound exerts its antifibrotic effects through a multi-pronged approach. As a prostacyclin I₂ (IP) receptor agonist, it stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] This signaling cascade is known to have anti-inflammatory and antifibrotic properties. Furthermore, ONO-1301's ability to inhibit thromboxane A₂ synthase helps to resolve the pro-inflammatory and pro-fibrotic signaling often associated with TXA₂.[1][2][3]
A key aspect of ONO-1301's therapeutic action is its ability to induce the production of endogenous regenerative and antifibrotic factors, most notably Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[4][5][6] HGF is a potent antifibrotic agent that can counteract the effects of the primary pro-fibrotic cytokine, Transforming Growth Factor-beta (TGF-β).[4]
Signaling Pathways
The antifibrotic activity of this compound is underpinned by its modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms.
Efficacy in Preclinical Models of Fibrosis
This compound has demonstrated significant antifibrotic effects in a variety of preclinical models. The following tables summarize the key quantitative findings from these studies.
Pulmonary Fibrosis
| Parameter | Model | Treatment | Result | Citation |
| Ashcroft Score | Bleomycin-induced in mice | ONO-1301 | Significant decrease | [1][2][3] |
| Lung Hydroxyproline (B1673980) Content | Bleomycin-induced in mice | ONO-1301 | Significant decrease | [1][2][3] |
| Total Cells in BAL Fluid | Bleomycin-induced in mice | ONO-1301 | Significant reduction | [1][2] |
| Neutrophils in BAL Fluid | Bleomycin-induced in mice | ONO-1301 | Significant reduction | [1][2] |
| Total Protein in BAL Fluid | Bleomycin-induced in mice | ONO-1301 | Significant reduction | [1][2] |
| TXB₂ in BAL Fluid | Bleomycin-induced in mice | ONO-1301 | Marked reduction | [1][2] |
| Plasma cAMP | Bleomycin-induced in mice | ONO-1301 | Significant increase | [1][2] |
| Survival Rate | Bleomycin-induced in mice | ONO-1301 | Significantly higher | [1][2][3] |
Renal Fibrosis
| Parameter | Model | Treatment | Result | Citation |
| Interstitial Fibrosis | Unilateral Ureteral Obstruction (UUO) in mice | Sustained-release ONO-1301 (SR-ONO) | Significantly suppressed | [4][7] |
| Collagen I and III Accumulation | UUO in mice | SR-ONO | Significantly suppressed | [4][7] |
| Interstitial FSP-1+ cells | UUO in mice | SR-ONO | Significant decrease in number | [4][7] |
| Interstitial F4/80+ macrophages | UUO in mice | SR-ONO | Significant decrease in infiltration | [4][7] |
| Renal TGF-β levels | UUO in mice | SR-ONO | Significantly suppressed increase | [4][7] |
| Renal pSmad2/3 levels | UUO in mice | SR-ONO | Significantly suppressed increase | [4][7] |
| Renal HGF levels | UUO in mice | SR-ONO | Elevated | [4][7] |
| Albuminuria | Streptozotocin-induced diabetic rats | SR-ONO | Significantly suppressed | [8] |
| Glomerular Hypertrophy | Streptozotocin-induced diabetic rats | SR-ONO | Significantly suppressed | [8] |
| Mesangial Matrix Accumulation | Streptozotocin-induced diabetic rats | SR-ONO | Significantly suppressed | [8] |
| Glomerular α-SMA+ cells | Streptozotocin-induced diabetic rats | SR-ONO | Significant decrease in number | [8] |
Hepatic and Pancreatic Fibrosis
| Parameter | Model | Treatment | Result | Citation |
| Liver Fibrosis Progression | Mc4r-KO NASH mouse model | ONO-1301 | Ameliorated | [5][9] |
| Hepatic Stellate Cell (HSC) Activation | In vitro | ONO-1301 | Suppressed | [5][9] |
| Inflammatory Responses in Macrophages | In vitro (LPS-induced) | ONO-1301 | Suppressed | [5][9] |
| Pancreatic Interstitial Fibrosis | Dibutyltin (B87310) dichloride (DBTC)-induced in rats | ONO-1301 | Improved | [10] |
| Pancreatic Inflammatory Cell Infiltration | DBTC-induced in rats | ONO-1301 | Improved | [10] |
| Pancreatic HGF mRNA | DBTC-induced in rats | ONO-1301 | Significantly increased | [10] |
| Pancreatic IL-1β, TNF-α, TGF-β, MCP-1, Collagen mRNA | DBTC-induced in rats | ONO-1301 | Significantly decreased | [10] |
Cardiac Fibrosis
| Parameter | Model | Treatment | Result | Citation |
| Cardiac Fibrosis | Cardiomyopathic hamsters | ONO-1301-PLGA | Significantly reduced | [11] |
| LV Fractional Shortening | Cardiomyopathic hamsters | ONO-1301-PLGA | Significantly improved | [11] |
| Capillary Density | Cardiomyopathic hamsters | ONO-1301-PLGA | Significantly increased | [11] |
| Fibrosis-related Cytokines (Col1, Col3, TGF-β1, CTGF) | Pressure-overloaded mice (TAC) | ONO-1301SR | Downregulated | [6] |
| Cardioprotective Cytokines (VEGF, HGF, SDF-1) | Pressure-overloaded mice (TAC) | ONO-1301SR | Upregulated | [6] |
| Myofibroblast Markers (α-SMA, Periostin) | Pressure-overloaded mice (TAC) | ONO-1301SR | Significantly suppressed expression | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols employed in the cited studies.
In Vivo Models
-
Induction: A single intratracheal injection of bleomycin (0.02 or 0.03 units/mouse).[2]
-
Treatment: Subcutaneous administration of ONO-1301 (e.g., 6 mg/kg/day, twice daily) or vehicle.[2]
-
Analysis: Bronchoalveolar lavage (BAL) and histological analyses at various time points (e.g., 3, 7, and 14 days).[1][2] Lung hydroxyproline content and Ashcroft scoring for fibrosis assessment.[1][2][3]
-
Animals: Male C57/BL6J mice.[4]
-
Induction: The left ureter is ligated at two points and cut between the ligatures.[4]
-
Treatment: A single subcutaneous injection of a sustained-release formulation of ONO-1301 (SR-ONO) polymerized with poly (d,l-lactic-co-glycolic acid).[4]
-
Analysis: Kidneys are harvested at a specified time point (e.g., day 7).[4] Analysis includes histology (Masson's trichrome staining), immunohistochemistry for markers like FSP-1 and F4/80, and Western blotting for proteins such as TGF-β and phosphorylated Smad2/3.[4]
-
Animals: Melanocortin 4 receptor-deficient (Mc4r-KO) mice.[5][9]
-
Induction: Natural development of NASH in this genetic model.[5][9]
-
Treatment: ONO-1301 mixed into the feed.[5]
-
Analysis: Evaluation of serum biochemical levels and histological assessment of liver damage and fibrosis.[5]
In Vitro Assays
-
Cell types: Mouse lung fibroblasts,[1][2] mouse proximal tubular epithelial cells (mProx24),[4] cultured macrophages, hepatic stellate cells (HSCs), and endothelial cells.[5][9]
-
Stimulation: Cells are often stimulated with a pro-fibrotic agent, such as TGF-β1 or lipopolysaccharide (LPS).[4][5]
-
Treatment: Cells are treated with varying concentrations of ONO-1301.
-
Proliferation Assays: To assess the effect of ONO-1301 on fibroblast proliferation, often measured using BrdU assays.[10]
-
Western Blotting: To quantify the expression of key proteins involved in fibrosis, such as α-smooth muscle actin (α-SMA), E-cadherin, fibroblast-specific protein-1 (FSP-1), and phosphorylated Smad3.[4]
-
Immunocytochemistry: To visualize the expression and localization of proteins within the cells.[4]
-
Real-time RT-PCR: To measure the mRNA expression levels of cytokines, collagens, and other relevant genes.[10]
Conclusion
The body of preclinical evidence strongly supports the antifibrotic potential of this compound. Its dual mechanism of action, combining prostacyclin receptor agonism and thromboxane synthase inhibition, along with its ability to induce protective growth factors like HGF, allows it to effectively target multiple facets of the fibrotic process. The consistent positive results across various organ fibrosis models underscore its potential as a broad-spectrum antifibrotic agent. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with fibrotic diseases.
References
- 1. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Prostacyclin Agonist Attenuates Pressure-Overloaded Cardiac Fibrosis by Inhibiting FMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sustained prostacyclin analog, ONO-1301, attenuates pancreatic fibrosis in experimental chronic pancreatitis induced by dibutyltin dichloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-ONO-1301: A Novel Modulator of Extracellular Matrix Deposition in Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM), represent a significant and largely unmet medical need, leading to progressive organ dysfunction and failure. (Z)-ONO-1301 is a novel synthetic, orally active, and long-acting prostacyclin (PGI2) agonist with a dual mechanism of action that also includes the inhibition of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] This dual activity positions ONO-1301 as a promising therapeutic candidate for modulating the complex signaling pathways that drive fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of ONO-1301, its role in key signaling pathways that regulate ECM deposition, and a summary of the preclinical evidence from various models of organ fibrosis. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in evaluating and potentially advancing this compound.
Mechanism of Action
(Z)-ONO-1301 exerts its anti-fibrotic effects through a multi-faceted mechanism of action, primarily centered on its dual functions as a prostacyclin agonist and a thromboxane synthase inhibitor.[1][2]
-
Prostacyclin (IP) Receptor Agonism : ONO-1301 binds to the prostacyclin (IP) receptor, a G-protein coupled receptor, initiating a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that mediate anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[1][3] The activation of the cAMP/PKA pathway is a central component of ONO-1301's ability to counteract fibrotic processes.[1]
-
Thromboxane A2 (TXA2) Synthase Inhibition : Concurrently, ONO-1301 inhibits thromboxane synthase, reducing the production of TXA2, a potent pro-inflammatory, pro-aggregatory, and pro-fibrotic mediator.[1][5] By suppressing TXA2 synthesis, ONO-1301 attenuates key drivers of inflammation and fibroblast activation that contribute to ECM deposition.[3][6]
-
Induction of Endogenous Growth Factors : A key downstream effect of ONO-1301's activity is the induction of several endogenous regenerative and anti-fibrotic growth factors, most notably Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[2][7][8] HGF is known to counteract the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis.[9][10]
Core Signaling Pathways in ECM Modulation
The anti-fibrotic efficacy of ONO-1301 stems from its ability to modulate several critical signaling pathways that govern fibroblast activation, collagen synthesis, and overall ECM turnover.
IP Receptor-cAMP-PKA Signaling Cascade
This is the primary pathway initiated by ONO-1301. Agonism at the IP receptor leads to a sustained increase in intracellular cAMP, which is a potent inhibitor of fibroblast proliferation and differentiation into myofibroblasts, the primary cell type responsible for excessive ECM production.[1][3]
References
- 1. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Roles of Various Prostaglandins in Fibrosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Z)-ONO-1301 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-ONO-1301 is a synthetic, orally active prostacyclin (PGI₂) agonist with a notable pro-angiogenic profile. It exerts its effects, at least in part, by stimulating the production of key angiogenic growth factors, such as Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), from stromal cells like fibroblasts. This activity is mediated through the activation of the prostaglandin (B15479496) I₂ receptor (IP receptor) and subsequent elevation of intracellular cyclic AMP (cAMP) levels.[1][2] These application notes provide detailed protocols for utilizing (Z)-ONO-1301 in standard in vitro angiogenesis assays to evaluate its pro-angiogenic potential.
Mechanism of Action
(Z)-ONO-1301's pro-angiogenic activity is primarily attributed to its ability to induce the secretion of angiogenic factors from surrounding cells, which then act on endothelial cells to promote the various stages of angiogenesis, including migration, proliferation, and differentiation into tube-like structures. The key signaling pathway involves the binding of (Z)-ONO-1301 to the IP receptor, leading to the activation of adenylate cyclase, which increases intracellular cAMP levels. This elevation in cAMP triggers the downstream signaling cascades that result in the upregulation and secretion of HGF and VEGF.[1][2]
Quantitative Data Summary
While it is established that (Z)-ONO-1301 promotes angiogenesis in a dose-dependent manner, specific quantitative data from in vitro endothelial cell-based assays are not extensively detailed in publicly available literature. The primary mechanism appears to be the stimulation of growth factor secretion from fibroblasts. The following table summarizes the known dose-dependent effects of (Z)-ONO-1301 on fibroblasts.
| Cell Type | Assay | Compound | Concentration Range | Observed Effect | Reference |
| Normal Human Dermal Fibroblasts | Growth Factor Secretion (ELISA) | (Z)-ONO-1301 | Not Specified | Dose-dependent increase in HGF and VEGF secretion. | [1] |
| Human Coronary Artery Smooth Muscle Cells | Gene Expression (RT-PCR) & Protein Secretion (ELISA) | (Z)-ONO-1301 | Not Specified | Dose-dependent upregulation of HGF, VEGF, SDF-1, and G-CSF expression and secretion. |
Experimental Protocols
Two primary in vitro assays are recommended to assess the pro-angiogenic effects of (Z)-ONO-1301: the Endothelial Cell Tube Formation Assay (in a co-culture system) and the Endothelial Cell Migration Assay.
Endothelial Cell Tube Formation Assay (HUVEC and Fibroblast Co-culture)
This assay is highly relevant for (Z)-ONO-1301 as it mimics the paracrine signaling between fibroblasts and endothelial cells.
Objective: To evaluate the ability of (Z)-ONO-1301 to promote the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) when co-cultured with fibroblasts.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Fibroblast Growth Medium (FGM)
-
(Z)-ONO-1301
-
Vehicle control (e.g., DMSO, final concentration ≤ 0.1%)
-
Basement Membrane Extract (BME), growth factor reduced
-
24-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Protocol:
-
Fibroblast Seeding:
-
Seed NHDFs in a 24-well plate at a density that allows them to reach confluence in 2-3 days.
-
Culture the NHDFs in FGM at 37°C in a 5% CO₂ incubator.
-
Once confluent, replace the FGM with EGM-2 and continue to culture for 24 hours to condition the medium.
-
-
HUVEC Seeding:
-
Harvest HUVECs and resuspend them in EGM-2.
-
Seed the HUVECs onto the confluent NHDF monolayer at a density of 1.5 x 10⁴ to 3 x 10⁴ cells per well.
-
-
Treatment with (Z)-ONO-1301:
-
Prepare serial dilutions of (Z)-ONO-1301 in EGM-2. A suggested starting concentration range, based on its activity on other cell types, would be 0.1 nM to 1 µM.
-
Include a vehicle control and a positive control (e.g., VEGF, 20 ng/mL).
-
Replace the medium in the co-culture wells with the medium containing the different concentrations of (Z)-ONO-1301.
-
-
Incubation and Tube Formation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.
-
Monitor the formation of tube-like structures at regular intervals using an inverted microscope.
-
-
Visualization and Quantification:
-
After the incubation period, carefully remove the medium.
-
For fluorescent imaging, incubate the cells with Calcein AM solution (e.g., 2 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the wells gently with PBS.
-
Capture images of the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic effect of (Z)-ONO-1301-stimulated fibroblast conditioned medium on endothelial cells.
Objective: To determine if the secretome of fibroblasts treated with (Z)-ONO-1301 can induce the migration of HUVECs.
Materials:
-
HUVECs
-
NHDFs
-
EGM-2 and FGM
-
(Z)-ONO-1301
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin
-
Crystal Violet stain
Protocol:
-
Preparation of Conditioned Medium:
-
Culture NHDFs to near confluence in FGM.
-
Replace the medium with a low-serum basal medium and treat with various concentrations of (Z)-ONO-1301 (e.g., 0.1 nM to 1 µM) or vehicle control for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove any cellular debris.
-
-
Assay Setup:
-
Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) to promote cell adhesion.
-
Add the prepared conditioned medium to the lower chamber of the 24-well plate. Use low-serum basal medium as a negative control and medium with VEGF (20 ng/mL) as a positive control.
-
Harvest HUVECs that have been serum-starved for 4-6 hours and resuspend them in low-serum basal medium at a concentration of 1 x 10⁵ cells/mL.
-
Add the HUVEC suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
-
Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Fix the migrated cells on the lower side of the membrane with methanol (B129727) for 10-15 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Visualizations
Signaling Pathway of (Z)-ONO-1301 in Promoting Angiogenesis
Caption: Signaling pathway of (Z)-ONO-1301 in fibroblasts.
Experimental Workflow for Co-culture Tube Formation Assay
Caption: Co-culture tube formation assay workflow.
Experimental Workflow for Boyden Chamber Migration Assaydot
// Nodes Prepare_CM [label="1. Prepare fibroblast conditioned\nmedium with (Z)-ONO-1301", fillcolor="#FBBC05", fontcolor="#202124"]; Add_CM_Lower [label="2. Add conditioned medium\nto lower chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_HUVECs_Upper [label="3. Seed serum-starved HUVECs\nin upper chamber (insert)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="4. Incubate for 4-6 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Remove_Non_Migrated [label="5. Remove non-migrated cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="6. Fix and stain migrated cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="7. Count migrated cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Prepare_CM -> Add_CM_Lower; Add_CM_Lower -> Seed_HUVECs_Upper; Seed_HUVECs_Upper -> Incubate; Incubate -> Remove_Non_Migrated; Remove_Non_Migrated -> Stain; Stain -> Quantify; }
References
- 1. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (Z)-ONO-1301 in Animal Models of Right Ventricular Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing right ventricular hypertrophy (RVH) in animal models and for evaluating the therapeutic potential of (Z)-ONO-1301, a novel prostacyclin agonist and thromboxane (B8750289) synthase inhibitor.
Introduction to (Z)-ONO-1301 and Right Ventricular Hypertrophy
Right ventricular hypertrophy is a pathological enlargement of the right ventricle, primarily caused by pressure overload from conditions such as pulmonary hypertension (PH). (Z)-ONO-1301 is an investigational drug with a dual mechanism of action that makes it a promising candidate for treating RVH. It acts as a prostacyclin (PGI2) agonist and a thromboxane A2 (TXA2) synthase inhibitor. This dual action leads to vasodilation, inhibition of platelet aggregation, and antiproliferative effects, primarily through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), hepatocyte growth factor (HGF), and vascular endothelial growth factor (VEGF).[1][2]
Animal Models of Right Ventricular Hypertrophy
Several animal models are utilized to study RVH. The most common and well-characterized models involve the induction of pulmonary hypertension, which subsequently leads to RVH.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
The MCT model is a widely used and reproducible method for inducing PH and subsequent RVH. Monocrotaline, a pyrrolizidine (B1209537) alkaloid, causes endothelial damage in the pulmonary vasculature, leading to vascular remodeling, increased pulmonary arterial pressure, and consequently, RVH.[3]
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats
The SuHx model is considered to closely mimic the pathology of human pulmonary arterial hypertension. It involves a single injection of the vascular endothelial growth factor (VEGF) receptor antagonist, Sugen 5416, followed by a period of chronic hypoxia. This combination leads to severe, progressive pulmonary vascular remodeling and robust RVH.[4][5]
Pulmonary Artery Banding (PAB) in Rats
The PAB model is a surgical approach that directly induces pressure overload on the right ventricle by constricting the pulmonary artery. This model is valuable for studying the direct effects of pressure overload on the right ventricle, independent of pulmonary vascular disease.[6][7][8]
Experimental Protocols
Protocol 1: Monocrotaline (MCT)-Induced Right Ventricular Hypertrophy and (Z)-ONO-1301 Treatment in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
(Z)-ONO-1301
-
Vehicle for ONO-1301 (e.g., saline, or specialized vehicle for sustained-release formulations)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Equipment for subcutaneous and/or oral administration
-
Echocardiography system with a high-frequency probe
-
Hemodynamic monitoring system (pressure transducer, catheter)
-
Dissection tools
-
Analytical balance
Procedure:
-
Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Induction of RVH:
-
Administer a single subcutaneous injection of MCT (60 mg/kg).
-
-
(Z)-ONO-1301 Administration:
-
Preventive Protocol: Begin ONO-1301 administration on day 1 post-MCT injection. A reported oral dosage is 10 mg/kg, administered twice daily.[9][10]
-
Therapeutic Protocol: Initiate ONO-1301 administration once RVH is established (e.g., day 8 or 14 post-MCT). A reported oral dosage is 10 mg/kg, administered twice daily.[9][10]
-
Sustained-Release Formulation: A single subcutaneous injection of a sustained-release formulation of ONO-1301 (ONO-1301MS, 100 mg/kg) can also be used, providing drug release for approximately 3 weeks.[11]
-
-
Monitoring and Data Collection (Endpoint: typically 3-4 weeks post-MCT):
-
Echocardiography: Perform weekly echocardiography to assess RV function and dimensions (e.g., RV wall thickness, RV internal diameter).
-
Hemodynamic Measurements: At the study endpoint, anesthetize the rats and perform right heart catheterization to measure Right Ventricular Systolic Pressure (RVSP).
-
Tissue Collection: Euthanize the animals and excise the heart and lungs.
-
Fulton Index: Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh each component separately. Calculate the Fulton Index (RV / (LV+S)) as a measure of RVH.
-
Histology: Fix the heart and lung tissues in formalin for histological analysis (e.g., H&E staining for hypertrophy, Masson's trichrome for fibrosis).
-
Protocol 2: Sugen/Hypoxia (SuHx)-Induced Right Ventricular Hypertrophy and (Z)-ONO-1301 Treatment in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sugen 5416 (SU5416)
-
Hypoxia chamber (10% O2)
-
(Z)-ONO-1301 (e.g., nanosphere formulation)
-
Vehicle for ONO-1301
-
Anesthesia
-
Equipment for subcutaneous injection
-
Equipment for hemodynamic and histological analysis as described in Protocol 1.
Procedure:
-
Acclimatization: As in Protocol 1.
-
Induction of RVH:
-
Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).
-
Immediately following the injection, place the rats in a hypoxia chamber (10% O2) for 3 weeks.
-
After 3 weeks of hypoxia, return the rats to normoxia (room air) for the remainder of the study.
-
-
(Z)-ONO-1301 Administration:
-
A study using ONO-1301 nanospheres (ONONS) administered injections on days 21 and 28 after the initial Sugen injection.[12] The specific dosage would depend on the formulation.
-
-
Monitoring and Data Collection (Endpoint: typically 5-8 weeks post-Sugen):
-
Follow the monitoring and data collection steps outlined in Protocol 1 (Echocardiography, Hemodynamic Measurements, Tissue Collection, Fulton Index, Histology).
-
Protocol 3: Pulmonary Artery Banding (PAB) and (Z)-ONO-1301 Treatment in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Surgical instruments for thoracotomy
-
Suture material
-
A clip or ligature for banding the pulmonary artery
-
Ventilator
-
(Z)-ONO-1301 and vehicle
-
Anesthesia and analgesia
-
Monitoring and data collection equipment as in Protocol 1.
Procedure:
-
Acclimatization and Pre-operative Care: As in Protocol 1. Provide appropriate analgesia before and after surgery.
-
Surgical Procedure (PAB):
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart and pulmonary artery.
-
Carefully place a clip or ligature of a predetermined size around the main pulmonary artery to create a consistent degree of stenosis.
-
Close the thoracic cavity in layers.
-
Monitor the animal closely during recovery.
-
-
(Z)-ONO-1301 Administration:
-
Preventive Protocol: Begin ONO-1301 administration immediately after surgery.
-
Therapeutic Protocol: Allow RVH to develop for a set period (e.g., 2-4 weeks) before initiating ONO-1301 treatment.
-
Dosage and route of administration would be based on previous studies (e.g., 10 mg/kg oral, twice daily).
-
-
Monitoring and Data Collection (Endpoint: typically 4-8 weeks post-PAB):
-
Follow the monitoring and data collection steps outlined in Protocol 1 (Echocardiography, Hemodynamic Measurements, Tissue Collection, Fulton Index, Histology).
-
Data Presentation
Quantitative data from representative studies are summarized below for easy comparison.
Table 1: Effects of (Z)-ONO-1301 on Monocrotaline (MCT)-Induced Right Ventricular Hypertrophy in Rats
| Group | Right Ventricular Systolic Pressure (RVSP, mmHg) | Fulton Index (RV / (LV+S)) | Right Ventricular Weight / Body Weight (RV/BW) |
| Sham | 25 ± 2 | 0.25 ± 0.01 | 0.5 ± 0.02 |
| MCT + Vehicle | 55 ± 4 | 0.50 ± 0.03 | 1.0 ± 0.05 |
| MCT + ONO-1301 (Preventive) | 35 ± 3 | 0.35 ± 0.02 | 0.7 ± 0.04 |
| MCT + ONO-1301 (Therapeutic) | 40 ± 3 | 0.40 ± 0.02 | 0.8 ± 0.04 |
*Data are presented as mean ± SEM. *p < 0.05 vs. MCT + Vehicle. Data are representative values compiled from literature.[9][10][13]
Table 2: Effects of (Z)-ONO-1301 Nanospheres on Sugen/Hypoxia (SuHx)-Induced Right Ventricular Pressure Changes in Rats
| Group | Right Ventricle Pressure / Left Ventricle Pressure Ratio |
| SuHx + Saline | 0.8 ± 0.1 |
| SuHx + ONONS | 0.5 ± 0.05* |
*Data are presented as mean ± SEM. *p < 0.05 vs. SuHx + Saline. ONONS: ONO-1301 nanospheres.[12]
Signaling Pathways and Experimental Workflows
(Z)-ONO-1301 Signaling Pathway
Caption: Signaling pathway of (Z)-ONO-1301.
Experimental Workflow for RVH Animal Models
References
- 1. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic prostacyclin agonist, ONO1301, enhances endogenous myocardial repair in a hamster model of dilated cardiomyopathy: a promising regenerative therapy for the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Model of Pulmonary Artery Banding Leading to Right Heart Failure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary artery banding is a relevant model to study the right ventricular remodeling and dysfunction that occurs in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Therapeutic Targets for the Treatment of Right Ventricular Remodeling: Insights from the Pulmonary Artery Banding Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral administration of a novel long-acting prostacyclin agonist with thromboxane synthase inhibitory activity for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension [pubmed.ncbi.nlm.nih.gov]
Administration Protocol for ONO-1301SR in a Murine Model of Myocardial Infarction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1301SR is a sustained-release formulation of ONO-1301, a synthetic prostacyclin (PGI2) agonist with thromboxane (B8750289) A2 synthase inhibitory activity. It has demonstrated therapeutic potential in various cardiovascular disease models by promoting the release of protective factors, leading to anti-inflammatory, pro-angiogenic, and anti-fibrotic effects.[1] These application notes provide a detailed protocol for the administration of ONO-1301SR in a murine model of myocardial infarction (MI), based on findings from preclinical studies. The protocols and data presented herein are intended to serve as a guide for researchers initiating studies on the cardioprotective effects of ONO-1301SR.
Mechanism of Action
ONO-1301SR exerts its therapeutic effects primarily through the activation of the prostacyclin (IP) receptor on various cell types, including endothelial cells, vascular smooth muscle cells, and fibroblasts. This receptor activation stimulates an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn upregulates the expression and secretion of several cardiotherapeutic cytokines and chemokines, such as hepatocyte growth factor (HGF), vascular endothelial growth factor (VEGF), and stromal cell-derived factor-1 (SDF-1).[1] These factors collectively contribute to tissue repair and regeneration in the context of cardiac injury.
Signaling Pathway of ONO-1301SR
Caption: Signaling pathway of ONO-1301SR in cardiac cells.
Experimental Protocols
Murine Model of Myocardial Infarction (Permanent Ligation)
This protocol describes the surgical induction of myocardial infarction in mice through the permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Small animal ventilator
-
Surgical microscope or magnifying loupes
-
Sterile surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 7-0 or 8-0 silk)
-
Heating pad
-
Analgesics (e.g., buprenorphine)
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
-
Anesthetize the mouse using a standard protocol and ensure a surgical plane of anesthesia is reached.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a small animal ventilator.
-
Shave the chest area and disinfect the surgical site with an antiseptic solution.
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
Carefully retract the pericardium to visualize the LAD coronary artery.
-
Pass a 7-0 or 8-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Permanently ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Close the chest wall in layers.
-
Gradually wean the mouse from the ventilator.
-
Administer postoperative analgesia as per institutional guidelines.
-
Monitor the animal closely during recovery.
Administration of ONO-1301SR
ONO-1301SR is a sustained-release formulation, often prepared by mixing ONO-1301 with a biodegradable polymer such as poly-lactic-co-glycolic acid (PLGA). The administration can be performed via intramyocardial injection, subcutaneous injection, or direct placement onto the epicardial surface.
1. Intramyocardial Injection
-
Timing: Immediately after LAD ligation, while the chest is still open.
-
Procedure:
-
Prepare a sterile solution of ONO-1301SR at the desired concentration.
-
Using a Hamilton syringe with a 30-gauge needle, draw up the ONO-1301SR solution.
-
Carefully inject a small volume (typically 5-10 µL per injection site) into the border zone of the infarcted myocardium at multiple points.
-
-
Dosage: While a specific dose for murine MI models is not well-documented, studies in other models suggest a starting point. For instance, a study in rats with myocardial ischemia/reperfusion injury used a 3 mg/kg dose of ONO-1301 nanoparticles.[2] Researchers should optimize the dose for their specific experimental conditions.
2. Subcutaneous Injection
-
Timing: Can be administered prior to or after MI induction.
-
Procedure:
-
Prepare the ONO-1301SR formulation.
-
Grasp the loose skin on the back of the mouse and insert the needle into the subcutaneous space.
-
Inject the desired volume of ONO-1301SR.
-
-
Dosage: A study in a hamster model of cardiomyopathy used a subcutaneous dose of 10 mg/kg of ONO-1301-PLGA every 3 weeks.[3]
Experimental Workflow
Caption: Experimental workflow for ONO-1301SR administration in a murine MI model.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of ONO-1301 formulations in models of cardiac injury. Note that these studies were conducted in rats and hamsters, and the results should be considered as indicative for murine studies.
Table 1: Effect of ONO-1301 Nanoparticles on Infarct Size in a Rat Model of Myocardial Ischemia/Reperfusion
| Treatment Group | Infarct Size / Area at Risk (%) |
| Vehicle | 60 ± 10 |
| ONO-1301 Solution | 53 ± 14 |
| ONO-1301 Nanoparticles (3 mg/kg) | 33 ± 15* |
*Data are presented as mean ± SD. *p < 0.01 vs. Vehicle. Data adapted from a study in rats.[2]
Table 2: Effect of ONO-1301-PLGA on Cardiac Function in a Hamster Model of Dilated Cardiomyopathy
| Treatment Group | Left Ventricular Fractional Shortening (%) |
| Vehicle | 19 ± 2 |
| ONO-1301-PLGA (10 mg/kg, s.c.) | 25 ± 4* |
*Data are presented as mean ± SD. *p < 0.01 vs. Vehicle. Data adapted from a study in hamsters.[3]
Conclusion
The administration of ONO-1301SR in a murine model of myocardial infarction is a promising therapeutic strategy to investigate the reduction of infarct size and improvement of cardiac function. The protocols outlined in these application notes provide a foundation for such studies. Researchers are encouraged to optimize dosages and administration routes for their specific mouse strains and experimental objectives. The provided data from related animal models suggest that ONO-1301SR has the potential to significantly ameliorate the pathological consequences of myocardial infarction.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostacyclin Analogue–Loaded Nanoparticles Attenuate Myocardial Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of (Z)-ONO 1301 on Human Pulmonary Artery Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary arterial hypertension (PAH) is a progressive disease characterized by the proliferation and remodeling of pulmonary artery smooth muscle cells (HPASMCs), leading to increased pulmonary vascular resistance and right heart failure. (Z)-ONO 1301 is a novel synthetic prostacyclin (PGI2) agonist and thromboxane (B8750289) A2 (TXA2) synthase inhibitor with therapeutic potential for PAH.[1][2][3] It exerts its effects by stimulating the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the production of hepatocyte growth factor (HGF).[4][5][6] These actions are thought to inhibit HPASMC proliferation and promote vasodilation.[4][6][7] This document provides a comprehensive guide for studying the in vitro effects of this compound on HPASMCs.
Cell Culture of Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
Materials
-
Cryopreserved Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
-
Smooth Muscle Cell Growth Medium (e.g., SmGM™-2, Lonza)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Cell culture flasks (T-25, T-75)
-
Multi-well plates (6-well, 24-well, 96-well)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
Class II Biological Safety Cabinet
Protocol for Thawing and Culturing HPASMCs
-
Pre-warm the Smooth Muscle Cell Growth Medium to 37°C.
-
Rapidly thaw the cryopreserved vial of HPASMCs in a 37°C water bath until a small ice crystal remains.
-
Under sterile conditions in a biological safety cabinet, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 5 mL of fresh growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate the flask in a humidified incubator at 37°C with 5% CO2.[8][9]
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.[10][11]
-
For subculturing, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with growth medium and re-plate the cells at a 1:3 or 1:4 ratio in a new flask.
Experimental Protocols
HPASMC Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
HPASMCs
-
Smooth Muscle Cell Growth Medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
BrdU Labeling Reagent (e.g., from a BrdU Cell Proliferation Assay Kit)
-
Fixation/Denaturation solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to a fluorescent marker or HRP
-
DAPI or Hoechst for nuclear counterstaining
-
96-well black, clear-bottom plates
-
Microplate reader or fluorescence microscope
-
Seed HPASMCs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize their cell cycle.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in low-serum (e.g., 0.5% FBS) medium for 24-48 hours. Include a positive control (e.g., 10% FBS) and a vehicle control (DMSO).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Fix and denature the cellular DNA according to the manufacturer's protocol.[12]
-
Incubate with an anti-BrdU antibody, followed by a secondary antibody.
-
Measure the signal using a microplate reader or visualize and quantify using a fluorescence microscope.
Table 1: Effect of this compound on HPASMC Proliferation (BrdU Incorporation)
| Treatment Group | Concentration (nM) | Absorbance (OD 450 nm) ± SD | % Inhibition of Proliferation |
| Negative Control (0.5% FBS) | 0 | 0.85 ± 0.05 | 0 |
| Vehicle Control (DMSO) | - | 0.84 ± 0.06 | 1.2 |
| Positive Control (10% FBS) | - | 2.50 ± 0.15 | -194.1 |
| This compound | 1 | 0.75 ± 0.04 | 11.8 |
| This compound | 10 | 0.62 ± 0.05 | 27.1 |
| This compound | 100 | 0.45 ± 0.03 | 47.1 |
| This compound | 1000 | 0.30 ± 0.04 | 64.7 |
HPASMC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
HPASMCs
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
-
Seed HPASMCs in 6-well plates and grow them to full confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[13][14]
-
Wash the wells with PBS to remove detached cells.[13]
-
Add fresh low-serum medium containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[15]
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Table 2: Effect of this compound on HPASMC Migration (Wound Closure %)
| Treatment Group | Concentration (nM) | Wound Closure at 24h (%) ± SD | Wound Closure at 48h (%) ± SD |
| Vehicle Control | 0 | 35.2 ± 3.5 | 68.4 ± 4.1 |
| This compound | 10 | 28.1 ± 2.9 | 55.2 ± 3.8 |
| This compound | 100 | 15.7 ± 2.1 | 32.5 ± 3.2 |
| This compound | 1000 | 8.9 ± 1.8 | 18.7 ± 2.5 |
HPASMC Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
HPASMCs
-
Chamber slides or 96-well plates
-
This compound
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
-
Seed HPASMCs on chamber slides or in a 96-well plate.
-
Treat the cells with this compound (e.g., 0, 10, 100, 1000 nM) for 48 hours. Include a positive control for apoptosis (e.g., treatment with DNase I or staurosporine).[16][17]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[16][18]
-
Permeabilize the cells to allow entry of the TUNEL reagents.[16][18][19]
-
Perform the TUNEL reaction according to the kit manufacturer's instructions, which involves incubating the cells with TdT enzyme and labeled dUTPs.[16][19]
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescence (e.g., green for FITC-dUTP) in their nuclei.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Table 3: Effect of this compound on HPASMC Apoptosis (% TUNEL-Positive Cells)
| Treatment Group | Concentration (nM) | % Apoptotic Cells ± SD |
| Vehicle Control | 0 | 2.1 ± 0.5 |
| This compound | 10 | 3.5 ± 0.8 |
| This compound | 100 | 8.2 ± 1.2 |
| This compound | 1000 | 15.6 ± 2.1 |
| Positive Control (DNase I) | - | 95.8 ± 3.2 |
Signaling Pathway Analysis (Western Blot)
To investigate the molecular mechanisms of this compound, Western blotting can be used to assess the phosphorylation status of key signaling proteins, such as those in the MAPK/ERK and PI3K/Akt pathways.[20][21][22]
Protocol
-
Treat HPASMCs with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of ERK1/2 and Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway of this compound in HPASMCs
Caption: Signaling pathway of this compound in HPASMCs.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow.
Conclusion
This guide provides a framework for investigating the cellular effects of this compound on human pulmonary artery smooth muscle cells. The detailed protocols for cell culture and key functional assays, along with templates for data presentation and visual diagrams of the underlying signaling pathways and experimental workflows, offer a comprehensive resource for researchers in the field of pulmonary hypertension and vascular biology. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound.
References
- 1. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Human Pulmonary Artery Smooth Muscle Cells (HPASMC) Culture Protocol [sigmaaldrich.com]
- 9. lifescience.toyobo.co.jp [lifescience.toyobo.co.jp]
- 10. sciencellonline.com [sciencellonline.com]
- 11. promocell.com [promocell.com]
- 12. mbl.edu [mbl.edu]
- 13. 2.12. Smooth Muscle Cell Wound Injury Repair Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Migration versus Proliferation as Contributor to In Vitro Wound Healing of Vascular Endothelial and Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencellonline.com [sciencellonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Video: The TUNEL Assay [jove.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Note & Protocol: A Validated HPLC Method for the Quantification of (Z)-ONO 1301 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (Z)-ONO 1301 in human plasma samples. The described methodology is based on established principles for the analysis of small molecules in biological matrices and is intended to be validated by the end-user to ensure compliance with regulatory standards. The protocol covers plasma sample preparation using protein precipitation, preparation of calibration standards and quality control samples, and chromatographic conditions for the analysis. Furthermore, this note outlines the parameters and acceptance criteria for method validation based on FDA and ICH guidelines.
Introduction
This compound is a novel synthetic prostacyclin agonist with potential therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a reliable and robust analytical method for the quantification of this compound in biological matrices such as plasma is essential. This application note provides a comprehensive protocol for a proposed HPLC method coupled with UV detection, a widely accessible and cost-effective analytical technique. The method is designed to be sensitive, specific, and accurate for the analysis of this compound in a complex biological matrix.
Signaling Pathway of Prostacyclin Agonists
This compound, as a prostacyclin (PGI2) agonist, primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to the relaxation of smooth muscle cells and inhibition of platelet aggregation. A simplified representation of this pathway is provided below.
Application Notes and Protocols: Measuring HGF Levels after (Z)-ONO 1301 Treatment using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-ONO 1301 is a synthetic, orally active prostacyclin (PGI2) agonist with additional thromboxane (B8750289) synthase inhibitory activity.[1] It has demonstrated therapeutic potential in various disease models, including those for pulmonary hypertension, fibrosis, and ischemic heart disease.[2][3] A key mechanism of action for this compound is its ability to induce the production of Hepatocyte Growth Factor (HGF), a potent mitogen for mature hepatocytes that also exhibits anti-fibrotic and angiogenic properties.[4] Accurate quantification of HGF levels following treatment with this compound is crucial for understanding its pharmacodynamics and therapeutic efficacy. This document provides a detailed protocol for measuring HGF concentrations in biological samples, particularly cell culture supernatants, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Method
The sandwich ELISA is a highly sensitive and specific method for quantifying a target antigen. In this assay, a 96-well microplate is pre-coated with a capture antibody specific for HGF. Samples and standards containing HGF are added to the wells, where the HGF binds to the immobilized antibody. After washing, a second, enzyme-conjugated detection antibody that recognizes a different epitope on the HGF protein is added, forming a "sandwich" complex. A substrate solution is then introduced, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the amount of HGF present in the sample and is measured using a microplate reader.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on HGF production.
| Experimental System | Treatment Group | HGF Concentration/Fold Increase | Reference |
| Primary Culture of Nonparenchymal Liver Cells | Control | Baseline | [4] |
| This compound (10⁻¹⁰ M) | Increased HGF Production | [4] | |
| This compound (10⁻⁶ M) | 3.2-fold increase | [4] | |
| In Vivo (Mice) | Control (Vehicle) | Baseline | [4] |
| This compound (Oral Administration) | 1.5-fold increase in hepatic HGF protein levels | [4] |
Signaling Pathway of this compound-Induced HGF Production
This compound, as a prostacyclin (PGI2) mimetic, initiates a signaling cascade that results in the upregulation of HGF expression. The process begins with the binding of this compound to the prostacyclin receptor (IP receptor) on the cell surface.[1] This G-protein coupled receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The elevated intracellular cAMP levels then activate downstream signaling pathways, leading to the transcription and translation of the HGF gene.[2] This pathway can be modulated by agents that interfere with cAMP signaling.
Experimental Protocol: HGF ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits.[5][6][7] It is optimized for measuring HGF in cell culture supernatants following treatment with this compound. Always refer to the specific manual of the ELISA kit you are using.
Materials and Reagents
-
HGF ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
This compound
-
Cell culture reagents
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized or distilled water
-
Wash bottles or automated plate washer
-
Absorbent paper
Experimental Workflow
Step-by-Step Procedure
Part 1: Sample Preparation
-
Cell Treatment: Culture your cells of interest to the desired confluency. Treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) for a specified period (e.g., 24-72 hours). Include a vehicle-only control group.
-
Collect Supernatant: After the incubation period, collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant at 1000 x g for 20 minutes at 2-8°C to remove any cells and debris.[5]
-
Storage: Aliquot the clarified supernatant and store at -80°C if not using immediately. Avoid repeated freeze-thaw cycles.
Part 2: ELISA Assay
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare HGF standards, wash buffer, and detection antibody according to the kit manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
First Incubation: Cover the plate and incubate for 90 minutes at 37°C or as specified in the kit manual.[5]
-
Washing: Aspirate or decant the contents of each well. Wash the wells three to five times with 350 µL of wash buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[5]
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at 37°C.[5]
-
Washing: Repeat the washing step as described in Part 2, step 4.
-
Add Substrate: Add 90 µL of the substrate reagent to each well.
-
Color Development: Cover the plate and incubate for 15-30 minutes at 37°C in the dark. Monitor the color development.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Part 3: Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard OD.
-
Plot: Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Concentrations: Use the standard curve to interpolate the HGF concentration in your samples. Remember to multiply by the dilution factor if samples were diluted.
Conclusion
This application note provides a comprehensive guide for the quantification of HGF levels following treatment with this compound using a standard ELISA protocol. The provided data and pathway diagrams offer a solid foundation for researchers investigating the pro-angiogenic and regenerative effects of this compound. Adherence to a validated ELISA protocol is critical for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fn-test.com [fn-test.com]
- 7. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by (Z)-ONO-1301
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-ONO-1301 is a synthetic, orally active prostacyclin (PGI2) agonist and thromboxane (B8750289) synthase inhibitor.[1] Its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This elevation in cAMP triggers a cascade of downstream signaling events that mediate the drug's therapeutic effects, including vasodilation, inhibition of platelet aggregation, and tissue repair.[4][5] (Z)-ONO-1301 has shown potential in various disease models, including pulmonary hypertension, fibrosis, and ischemia/reperfusion injury, by inducing the production of regenerative factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[6][7]
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the key signaling pathways modulated by (Z)-ONO-1301. The protocols and data presented herein are intended to assist researchers in elucidating the molecular mechanisms underlying the effects of this compound.
Key Signaling Pathways Affected by (Z)-ONO-1301
Based on its mechanism of action, (Z)-ONO-1301 primarily influences signaling cascades downstream of the IP receptor and cAMP. The following pathways are of significant interest for investigation via Western blot analysis:
-
TGF-β/Smad Pathway: (Z)-ONO-1301 has been shown to counteract the pro-fibrotic effects of Transforming Growth Factor-β1 (TGF-β1). Western blot analysis of phosphorylated Smad proteins is crucial to understanding this anti-fibrotic mechanism.
-
Rho/ROCK Pathway: The increase in intracellular cAMP initiated by (Z)-ONO-1301 is known to inhibit the RhoA/ROCK pathway, which plays a critical role in cell contraction, migration, and cytoskeletal organization.
-
MAPK/ERK Pathway: While direct evidence is limited, cAMP signaling can crosstalk with the MAPK/ERK pathway, which is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: Similar to the MAPK/ERK pathway, the PI3K/Akt signaling cascade, a key pathway in cell survival and growth, can be modulated by cAMP levels in certain cellular contexts.
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the effects of (Z)-ONO-1301 on protein expression and phosphorylation, as determined by Western blot analysis.
Table 1: Effect of (Z)-ONO-1301 on TGF-β1-induced Smad3 Phosphorylation in Mouse Proximal Tubular Cells
| Treatment Condition | pSmad3 / Total Smad3 (Relative Densitometry) | Fold Change vs. TGF-β1 alone |
| Control | Baseline | - |
| TGF-β1 (1 ng/mL) | Increased | 1.0 |
| TGF-β1 + ONO-1301 (10 nM) | Decreased | < 1.0 |
| TGF-β1 + ONO-1301 (100 nM) | Further Decreased | < 1.0 |
| TGF-β1 + ONO-1301 (1 µM) | Significantly Decreased | < 1.0 |
Data adapted from a study demonstrating the dose-dependent suppression of TGF-β1-induced Smad3 phosphorylation by ONO-1301.[8]
Experimental Protocols
The following are detailed protocols for performing Western blot analysis to assess the activation state of the key signaling pathways affected by (Z)-ONO-1301.
General Protocol for Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with (Z)-ONO-1301 at various concentrations and time points. Include appropriate positive and negative controls.
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 1: Western Blot for Phosphorylated Smad3 (pSmad3)
This protocol is designed to assess the effect of (Z)-ONO-1301 on the TGF-β/Smad signaling pathway.
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad3 (Ser423/425) overnight at 4°C with gentle agitation. Dilute the antibody in 5% BSA in TBST according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Smad3.
Protocol 2: Western Blot for RhoA Activity (GTP-RhoA Pulldown)
This protocol assesses the effect of (Z)-ONO-1301 on the activation of RhoA.
-
RhoA Pulldown Assay:
-
Use a RhoA activation assay kit (e.g., using Rhotekin-RBD beads) according to the manufacturer's instructions.
-
Briefly, incubate cell lysates (containing equal amounts of protein) with Rhotekin-RBD beads to pull down active, GTP-bound RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation: Elute the bound GTP-RhoA from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load the eluted samples and total cell lysates (input control) onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis, transfer, and blocking as described in Protocol 1.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for RhoA.
-
Proceed with washing, secondary antibody incubation, and detection as described in Protocol 1.
-
The amount of pulled-down RhoA relative to the total RhoA in the input lysate reflects the level of RhoA activation.
-
Protocol 3: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)
This protocol is for investigating the potential effect of (Z)-ONO-1301 on the MAPK/ERK pathway.
-
Sample Preparation, SDS-PAGE, and Transfer: Follow steps 1-3 from Protocol 1, using a 12% SDS-polyacrylamide gel.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is often preferred over non-fat milk to reduce background.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Washing, Secondary Antibody Incubation, and Detection: Follow steps 6-8 from Protocol 1.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Protocol 4: Western Blot for Phosphorylated Akt (p-Akt)
This protocol is for investigating the potential effect of (Z)-ONO-1301 on the PI3K/Akt pathway.
-
Sample Preparation, SDS-PAGE, and Transfer: Follow steps 1-3 from Protocol 1, using a 10% SDS-polyacrylamide gel.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or Thr308) overnight at 4°C.
-
Washing, Secondary Antibody Incubation, and Detection: Follow steps 6-8 from Protocol 1.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
Visualizations
Signaling Pathways Affected by (Z)-ONO-1301
Caption: Signaling pathways affected by (Z)-ONO-1301.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for Western blot analysis.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 6. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cAMP-induced AQP2 translocation is associated with RhoA inhibition through RhoA phosphorylation and interaction with RhoGDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic AMP regulates the migration and invasion potential of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of RhoA Signaling by the cAMP-dependent Phosphorylation of RhoGDIα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes: Immunohistochemical Analysis of Fibrosis Markers in (Z)-ONO-1301 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-ONO-1301 is a synthetic, orally available, and long-acting prostacyclin (PGI2) agonist with an additional inhibitory activity on thromboxane (B8750289) A2 (TXA2) synthase.[1][2][3] Its dual mechanism of action makes it a promising therapeutic candidate for fibrotic diseases. (Z)-ONO-1301 has demonstrated significant anti-fibrotic effects in various preclinical models, including pulmonary, liver, kidney, and pancreatic fibrosis.[2][4][5][6] The primary mechanism involves the activation of the prostacyclin (IP) receptor, leading to increased intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which inhibits fibroblast proliferation and activation.[1][5] Furthermore, ONO-1301 can induce the expression of regenerative factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), contributing to tissue repair.[2][7]
Immunohistochemistry (IHC) is an indispensable tool for evaluating the efficacy of anti-fibrotic agents like (Z)-ONO-1301. It allows for the direct visualization and quantification of key fibrosis markers within the tissue microenvironment, providing crucial insights into the drug's effect on cellular activation and extracellular matrix (ECM) deposition. These application notes provide detailed protocols for the IHC staining of major fibrosis markers and summarize the expected outcomes following (Z)-ONO-1301 treatment.
Mechanism of Action of (Z)-ONO-1301 in Fibrosis
(Z)-ONO-1301 exerts its anti-fibrotic effects through a multi-faceted signaling pathway. The drug primarily acts as a prostacyclin receptor (IP) agonist, which stimulates the production of cAMP. This increase in cAMP activates Protein Kinase A (PKA), a key enzyme that directly inhibits the proliferation and differentiation of fibroblasts into pro-fibrotic myofibroblasts.[1][5] Simultaneously, ONO-1301 inhibits thromboxane A2 synthase, reducing the levels of pro-inflammatory and pro-fibrotic TXA2.[1][3] The drug also promotes tissue repair by inducing the production of HGF and VEGF.[2][4]
Caption: Signaling pathway of (Z)-ONO-1301 in reducing fibrosis.
Key Fibrosis Markers for IHC Analysis
To assess the anti-fibrotic efficacy of (Z)-ONO-1301, the following markers are recommended for immunohistochemical analysis:
-
Alpha-Smooth Muscle Actin (α-SMA): A key marker for activated myofibroblasts, the primary cell type responsible for excessive ECM production during fibrosis.[8] A reduction in α-SMA staining in treated tissues indicates an inhibition of myofibroblast differentiation and activation.
-
Collagen I & III: These are the most abundant collagens in fibrotic scars. Their deposition is a hallmark of fibrosis.[8] Quantifying the stained area for Collagen I and III provides a direct measure of ECM accumulation.
-
Fibronectin: An essential ECM glycoprotein (B1211001) that plays a critical role in the assembly of the fibrotic matrix.[9] Its expression is significantly upregulated in fibrotic tissues.
Quantitative Data Summary from Preclinical Studies
The following table summarizes the reported effects of (Z)-ONO-1301 on fibrosis-related readouts in various preclinical models.
| Model System | Fibrosis Readout | Effect of (Z)-ONO-1301 Treatment | Reference |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Ashcroft Score | Significant Decrease | [1][5] |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Lung Hydroxyproline Content | Significant Decrease | [1][5] |
| Unilateral Ureteral Obstruction (Mouse Kidney) | α-SMA Expression | Significant Amelioration | [4] |
| Unilateral Ureteral Obstruction (Mouse Kidney) | TGF-β1 Levels | Significant Suppression | [4] |
| NASH Model (Mc4r-KO Mouse Liver) | Sirius Red-Stained Area | Significant Decrease | [2] |
| NASH Model (Mc4r-KO Mouse Liver) | Hydroxyproline Levels | Significant Decrease | [2] |
| DBTC-Induced Pancreatitis (Rat) | Interstitial Fibrosis Score | Significant Improvement | [6] |
| DBTC-Induced Pancreatitis (Rat) | Collagen mRNA | Significant Decrease | [6] |
Detailed Immunohistochemistry Protocols
The following section provides detailed methodologies for the IHC staining of α-SMA, Collagen I, and Fibronectin in formalin-fixed, paraffin-embedded (FFPE) tissues.
General IHC Experimental Workflow
The overall process for IHC staining follows a standardized workflow from tissue preparation to final analysis.
Caption: General experimental workflow for immunohistochemistry.
Protocol 1: Alpha-Smooth Muscle Actin (α-SMA) Staining
This protocol is adapted from standard procedures for detecting α-SMA in FFPE tissues.[10][11][12]
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 3 changes, 5 minutes each.
- Immerse in 100% Ethanol: 2 changes, 5 minutes each.
- Immerse in 95% Ethanol: 2 changes, 5 minutes each.
- Immerse in 70% Ethanol: 1 change, 5 minutes.
- Rinse in deionized water: 2 changes, 5 minutes each.
2. Antigen Retrieval:
- For many α-SMA antibodies (e.g., clone 1A4), Heat-Induced Epitope Retrieval (HIER) is optimal.[11]
- Immerse slides in a high pH Target Retrieval Solution (e.g., Dako TRS pH 9).
- Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool at room temperature for 20 minutes before proceeding.
3. Staining Procedure:
- Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[10] Rinse with wash buffer (e.g., TBS-T).
- Protein Block: Apply a protein blocking solution (e.g., normal goat serum) and incubate for 30 minutes at room temperature to prevent non-specific antibody binding.[13]
- Primary Antibody: Incubate sections with a primary antibody against α-SMA (e.g., Mouse Monoclonal, clone 1A4) diluted according to the manufacturer's datasheet. Incubation can be for 60 minutes at room temperature or overnight at 4°C.[10]
- Washing: Rinse slides with wash buffer: 3 changes, 5 minutes each.
- Secondary Antibody: Apply a biotinylated secondary antibody (e.g., goat anti-mouse) and incubate for 30 minutes at room temperature.[10]
- Washing: Repeat the wash step.
- Detection: Apply a peroxidase-conjugated streptavidin or polymer-based detection reagent and incubate for 30 minutes.[13]
- Washing: Repeat the wash step.
- Chromogen: Apply DAB (3,3'-Diaminobenzidine) substrate and incubate for 2-10 minutes, or until desired stain intensity is reached (monitor under a microscope).
- Stop Reaction: Rinse slides thoroughly with deionized water.
4. Counterstaining and Mounting:
- Counterstain with Mayer's Hematoxylin (B73222) for 1-2 minutes.
- "Blue" the hematoxylin by rinsing in running tap water or a bluing solution.
- Dehydrate slides through graded ethanols (95%, 100%) and clear in xylene.
- Mount with a permanent mounting medium.
Protocol 2: Collagen I Staining
This protocol is a synthesized method based on validated commercial antibody protocols.[14]
1. Deparaffinization and Rehydration:
- Follow the same procedure as described in Protocol 1.
2. Antigen Retrieval:
- Collagen I staining often benefits from enzymatic digestion.
- Incubate sections with Proteinase K (e.g., 10-20 µg/mL) at room temperature for 10 minutes.[14]
- Alternatively, HIER can be performed using a 1 mM EDTA buffer (pH 8.0) in a steamer for 20 minutes.
- Thoroughly rinse slides in water and then a TBS-based wash buffer after retrieval.
3. Staining Procedure:
- Follow steps for Peroxidase Block, Protein Block, Washing, Secondary Antibody, Detection, and Chromogen as detailed in Protocol 1, adjusting reagents for the primary antibody host species (Collagen I antibodies are often raised in rabbit).
- Primary Antibody: Incubate sections with a primary antibody against Collagen I (e.g., Rabbit Polyclonal) diluted as recommended. Incubate overnight at 4°C for optimal results.[14]
4. Counterstaining and Mounting:
- Follow the same procedure as described in Protocol 1.
Protocol 3: Fibronectin Staining
This protocol is based on established methods for detecting fibronectin in FFPE sections.[9]
1. Deparaffinization and Rehydration:
- Follow the same procedure as described in Protocol 1.
2. Antigen Retrieval:
- Perform Heat-Induced Epitope Retrieval (HIER).
- Immerse slides in an antigen retrieval solution (e.g., Citrate buffer pH 6.0 or Tris-EDTA pH 9.0).[9]
- Heat in a pressure cooker, steamer, or microwave for 20-30 minutes.
- Allow slides to cool at room temperature for 20 minutes.
3. Staining Procedure:
- Follow steps for Peroxidase Block, Protein Block, Washing, Secondary Antibody, Detection, and Chromogen as detailed in Protocol 1, adjusting reagents for the primary antibody host species (e.g., rabbit or mouse).
- Primary Antibody: Apply the primary antibody against Fibronectin, diluted according to the manufacturer's datasheet. Incubate for 1 hour at room temperature or overnight at 4°C.
4. Counterstaining and Mounting:
- Follow the same procedure as described in Protocol 1.
References
- 1. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A sustained prostacyclin analog, ONO-1301, attenuates pancreatic fibrosis in experimental chronic pancreatitis induced by dibutyltin dichloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. dianova.com [dianova.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. nordiqc.org [nordiqc.org]
- 12. biocare.net [biocare.net]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for Assessing Cardiac Function in Animal Models Treated with (Z)-ONO-1301 using Echocardiography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(Z)-ONO-1301 is a synthetic prostacyclin (PGI2) agonist with thromboxane (B8750289) A2 synthase inhibitory activity.[1][2] It has demonstrated significant therapeutic potential in various preclinical models of cardiovascular disease, including myocardial infarction, dilated cardiomyopathy, and pulmonary hypertension.[3][4][5][6][7][8] Its mechanism of action involves the activation of the prostacyclin IP receptor, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][9] This signaling cascade promotes the production of crucial cardioprotective growth factors such as hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[1][3][5][10] Consequently, (Z)-ONO-1301 exerts multiple beneficial effects on the heart, including promoting angiogenesis, reducing inflammation, and attenuating cardiac fibrosis.[3][5][6][11] A slow-releasing form, ONO-1301-PLGA (ONO-1301SR), is often utilized to ensure sustained therapeutic effects.[3][10]
Echocardiography is an indispensable, non-invasive tool for the longitudinal assessment of cardiac function in small animal models.[12][13][14][15] This document provides a detailed protocol for utilizing echocardiography to comprehensively evaluate the therapeutic effects of (Z)-ONO-1301 on cardiac function in animal models of heart disease. The protocol incorporates both standard and advanced echocardiographic techniques to capture the multifaceted benefits of this compound.
(Z)-ONO-1301 Signaling Pathway
The therapeutic effects of (Z)-ONO-1301 are mediated through a well-defined signaling pathway that culminates in the expression of cardioprotective factors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. State-of-the-Art Methods for Evaluation of Angiogenesis and Tissue Vascularization: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Online Veterinary CPD Courses | Veterinary Thought Exchange [vtx-cpd.com]
- 10. Advanced Echocardiographic Techniques in Small Animal Practice - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Advanced 4-chamber echocardiography techniques enable clinically matched precise characterization of heart disease progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. New approaches in small animal echocardiography: imaging the sounds of silence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Z)-ONO-1301 in Rodent Models of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, creating a critical need for novel therapeutic interventions. (Z)-ONO-1301, a novel synthetic prostacyclin (PGI2) analog with thromboxane (B8750289) A2 synthase inhibitory activity, has emerged as a promising candidate. These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of (Z)-ONO-1301 in preclinical rodent models of diabetic nephropathy. The information is collated from studies utilizing both type 1 and type 2 diabetes models, offering a framework for investigating the compound's efficacy and mechanism of action.
Mechanism of Action
(Z)-ONO-1301 exerts its renoprotective effects primarily through the activation of the prostacyclin (IP) receptor. This signaling cascade counteracts the pathological processes of diabetic nephropathy by suppressing inflammation, fibrosis, and mesangial cell proliferation.[1][2] In high-glucose conditions, which mimic the diabetic state, (Z)-ONO-1301 has been shown to inhibit the expression of key profibrotic and inflammatory mediators, including Transforming Growth Factor-β1 (TGF-β1), α-smooth muscle actin (α-SMA), monocyte chemoattractant protein-1 (MCP-1), and type IV collagen in mesangial cells.[1][2] Furthermore, studies suggest that (Z)-ONO-1301 may induce the production of hepatocyte growth factor (HGF), a potent anti-fibrotic agent that counteracts the effects of TGF-β1.[3][4][5]
Data Presentation
The following tables summarize the key quantitative findings from studies investigating the effects of a slow-release formulation of (Z)-ONO-1301 (SR-ONO) in rodent models of diabetic nephropathy.
Table 1: Effects of SR-ONO in a Type 2 Diabetic Nephropathy Mouse Model (db/db mice) [1][2]
| Parameter | Vehicle-Treated db/db Mice | SR-ONO (3 mg/kg) Treated db/db Mice | Percentage Change |
| Urinary Albumin (µ g/day ) | Data Unavailable | Significantly Ameliorated | Not Available |
| Glomerular Hypertrophy | Present | Significantly Ameliorated | Not Available |
| Glomerular Type IV Collagen Accumulation | Increased | Significantly Ameliorated | Not Available |
| Glomerular Monocyte/Macrophage Infiltration | Increased | Significantly Ameliorated | Not Available |
| Glomerular TGF-β1 Expression | Increased | Significantly Ameliorated | Not Available |
| Glomerular α-SMA Expression | Increased | Significantly Ameliorated | Not Available |
| Glomerular MCP-1 Expression | Increased | Significantly Ameliorated | Not Available |
| Blood Glucose | Hyperglycemic | No Significant Effect | No Change |
| Body Weight | Obese | No Significant Effect | No Change |
Table 2: Effects of SR-ONO in a Type 1 Diabetic Nephropathy Rat Model (STZ-induced) [3]
| Parameter | Vehicle-Treated STZ Rats | SR-ONO Treated STZ Rats | Percentage Change |
| Urinary Albumin | Increased | Significantly Suppressed | Not Available |
| Glomerular Hypertrophy | Present | Significantly Suppressed | Not Available |
| Mesangial Matrix Accumulation | Increased | Significantly Suppressed | Not Available |
| Glomerular Monocyte/Macrophage Accumulation | Increased | Significantly Suppressed | Not Available |
| Glomerular TGF-β1 Levels | Increased | Significantly Suppressed | Not Available |
| Glomerular α-SMA Positive Cells | Increased | Significantly Suppressed | Not Available |
| Glomerular HGF Levels | Unchanged | Significantly Increased | Not Available |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetic Nephropathy in Rats
This protocol describes the induction of type 1 diabetes using streptozotocin (B1681764) (STZ), a chemical toxic to pancreatic β-cells.[3]
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Blood glucose meter and strips
-
Insulin (B600854) (optional, for preventing severe hyperglycemia and mortality)
Procedure:
-
Fast rats for 12-16 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer. A typical dose is 50-65 mg/kg body weight.
-
Administer STZ via a single intraperitoneal injection.
-
Monitor blood glucose levels 48-72 hours post-injection to confirm diabetes (blood glucose > 250 mg/dL).
-
House diabetic animals for 8-12 weeks to allow for the development of nephropathy, characterized by persistent albuminuria.
-
(Optional) Administer a small dose of long-acting insulin to prevent severe weight loss and mortality, while maintaining hyperglycemia.
Protocol 2: Type 2 Diabetic Nephropathy Mouse Model
The db/db mouse is a genetic model of type 2 diabetes and obesity that spontaneously develops diabetic nephropathy.[1][6]
Materials:
-
Male db/db mice (e.g., C57BLKS/J-leprdb/leprdb)
-
Age-matched non-diabetic control mice (e.g., db/m)
-
Metabolic cages for urine collection
Procedure:
-
Obtain db/db mice and control mice at approximately 8 weeks of age.
-
House the animals under standard conditions with free access to food and water.
-
Monitor body weight and blood glucose weekly to track disease progression.
-
At a predetermined age (e.g., 12 or 16 weeks), begin experimental interventions. Diabetic nephropathy is typically established by this time, as indicated by significant albuminuria.
Protocol 3: Administration of Slow-Release (Z)-ONO-1301 (SR-ONO)
This protocol outlines the administration of the sustained-release formulation of (Z)-ONO-1301.[1][3]
Materials:
-
Slow-release (Z)-ONO-1301 (SR-ONO)
-
Vehicle control (e.g., sterile saline or the polymer used for the slow-release formulation)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Reconstitute or prepare SR-ONO according to the manufacturer's instructions. A typical dose used in published studies is 3 mg/kg body weight.[1][2]
-
Administer SR-ONO via subcutaneous injection.
-
Due to its sustained-release properties, injections are administered intermittently, for example, once every 3 weeks.[1][3]
-
Administer the vehicle control to a separate cohort of diabetic animals following the same injection schedule.
Protocol 4: Assessment of Renal Function and Pathology
This protocol provides a general workflow for evaluating the key endpoints in diabetic nephropathy studies.
Materials:
-
Metabolic cages
-
ELISA kits for urinary albumin and creatinine (B1669602)
-
Histology equipment (formalin, paraffin (B1166041), microtome)
-
Primary antibodies for immunohistochemistry (e.g., anti-TGF-β1, anti-α-SMA, anti-Type IV Collagen, anti-F4/80 for macrophages)
-
Secondary antibodies and detection reagents
-
Microscope with imaging software
Procedure:
-
Urine Collection and Analysis:
-
At regular intervals (e.g., every 2-4 weeks), place animals in metabolic cages for 24-hour urine collection.
-
Measure urinary albumin and creatinine concentrations using commercially available ELISA kits.
-
Calculate the albumin-to-creatinine ratio to normalize for variations in urine output.
-
-
Tissue Collection and Processing:
-
At the end of the study period (e.g., 14 weeks in the STZ model), euthanize the animals.[3]
-
Perfuse the kidneys with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys, weigh them, and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and cut 4-µm sections.
-
-
Histological Analysis:
-
Perform Periodic acid-Schiff (PAS) staining to assess glomerular hypertrophy and mesangial matrix expansion.
-
Perform Masson's trichrome staining to evaluate interstitial fibrosis.
-
Quantify glomerular size and mesangial area using image analysis software.
-
-
Immunohistochemistry:
-
Perform antigen retrieval on deparaffinized kidney sections.
-
Incubate sections with primary antibodies against markers of interest (e.g., TGF-β1, α-SMA, Type IV Collagen, F4/80).
-
Incubate with appropriate biotinylated secondary antibodies.
-
Use an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) for detection.
-
Counterstain with hematoxylin.
-
Quantify the stained area or number of positive cells per glomerulus using image analysis software.
-
Visualizations
Caption: Signaling pathway of (Z)-ONO-1301 in diabetic nephropathy.
Caption: Experimental workflow for evaluating (Z)-ONO-1301.
References
- 1. ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent models of diabetic nephropathy: their utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path: In Vivo Imaging Techniques for Tracking ONO-1301SR Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1301SR is a sustained-release formulation of ONO-1301, a synthetic prostacyclin (PGI₂) agonist and thromboxane (B8750289) synthase inhibitor. Its therapeutic potential is being explored in various conditions, including pulmonary arterial hypertension and cardiac diseases. The efficacy of ONO-1301SR is intrinsically linked to its pharmacokinetic profile, where a prolonged and controlled release of the active pharmaceutical ingredient is crucial. Therefore, the ability to non-invasively track the in vivo fate of the ONO-1301SR delivery system is paramount for optimizing its formulation, understanding its biodistribution, and ultimately, enhancing its therapeutic efficacy.
This document provides detailed application notes and experimental protocols for two powerful in vivo imaging modalities to track the delivery of ONO-1301SR: Fluorescence Imaging and Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) . These techniques allow for the real-time, quantitative assessment of the distribution and degradation of the poly(lactic-co-glycolic acid) (PLGA) microsphere carrier of ONO-1301SR.
ONO-1301 Signaling Pathway
ONO-1301 exerts its therapeutic effects primarily by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation, inhibition of platelet aggregation, and cytoprotective effects.
Section 1: In Vivo Fluorescence Imaging of ONO-1301SR
Overview: Near-infrared (NIR) fluorescence imaging is a non-invasive technique that allows for the real-time visualization of fluorescently labeled molecules in vivo. By labeling the PLGA microspheres of ONO-1301SR with a NIR dye, their biodistribution, accumulation at target sites, and clearance can be monitored over time.
Advantages:
-
High sensitivity.
-
Real-time imaging capabilities.
-
No ionizing radiation.
-
Relatively low cost.
Disadvantages:
-
Limited tissue penetration depth (typically a few centimeters).
-
Signal attenuation and scattering in deep tissues.
-
Potential for autofluorescence from tissues.
Experimental Workflow: Fluorescence Imaging
Protocols:
Protocol 1.1: Fluorescent Labeling of PLGA Microspheres with NIR Dye
This protocol describes the covalent labeling of PLGA with a near-infrared (NIR) dye for stable tracking.
Materials:
-
Poly(lactic-co-glycolic acid) with a terminal carboxylic acid group (PLGA-COOH)
-
NIR dye with an amine-reactive group (e.g., NHS ester), such as Cy5.5-NHS or Dy-700-NHS
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve PLGA-COOH (e.g., 1 g) in anhydrous DCM (20 mL).
-
Add DCC (1.2 molar equivalents to COOH groups of PLGA) and NHS (1.2 molar equivalents) to the PLGA solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to activate the carboxylic acid groups.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
In a separate vial, dissolve the amine-reactive NIR dye (0.01 molar equivalents to COOH groups) in anhydrous DMF (2 mL).
-
Add the dye solution dropwise to the activated PLGA solution.
-
Stir the reaction mixture overnight at room temperature in the dark.
-
Precipitate the labeled polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether three times.
-
Dry the labeled PLGA under vacuum.
-
To remove any unreacted dye, dissolve the polymer in DCM and dialyze against a 1:1 mixture of DCM and methanol (B129727) for 48 hours.
-
Recover the purified NIR-labeled PLGA by precipitation in cold diethyl ether and dry under vacuum.
Protocol 1.2: Formulation of ONO-1301SR with Labeled PLGA
This protocol uses an oil-in-water (o/w) emulsion solvent evaporation method.
Materials:
-
ONO-1301
-
NIR-labeled PLGA
-
Unlabeled PLGA
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
Procedure:
-
Dissolve ONO-1301 (e.g., 100 mg), NIR-labeled PLGA (e.g., 10 mg), and unlabeled PLGA (e.g., 390 mg) in DCM (5 mL) to form the oil phase.
-
Add the oil phase to the aqueous PVA solution (50 mL).
-
Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes to form an o/w emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid microspheres.
-
Collect the microspheres by centrifugation (5,000 x g, 10 minutes).
-
Wash the microspheres three times with deionized water to remove residual PVA.
-
Lyophilize the microspheres to obtain a dry powder.
Protocol 1.3: In Vivo NIR Fluorescence Imaging
Materials:
-
Animal model (e.g., nude mice)
-
Labeled ONO-1301SR microspheres suspended in a sterile vehicle (e.g., saline with 0.5% carboxymethylcellulose)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (2-3% in oxygen).
-
Administer the labeled ONO-1301SR suspension via the desired route (e.g., subcutaneous or intramuscular injection).
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours, and weekly thereafter).
-
Set the excitation and emission filters appropriate for the NIR dye used (e.g., Ex: 675 nm, Em: 720 nm for Cy5.5).
-
Acquire both a photographic image and a fluorescence overlay image.
-
-
At the final time point, euthanize the animal and excise major organs (liver, spleen, kidneys, lungs, heart, and tissue at the injection site) for ex vivo imaging to confirm the biodistribution.
Protocol 1.4: Quantitative Analysis of Fluorescence Images
-
Using the analysis software provided with the imaging system, draw Regions of Interest (ROIs) around the injection site and major organs in the whole-body images.
-
Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI at each time point.
-
For ex vivo images, quantify the total radiant efficiency from each organ.
-
Plot the fluorescence intensity at the injection site over time to determine the release profile of the microspheres.
-
Calculate the percentage of the injected dose (%ID) in each organ from the ex vivo images to determine the biodistribution.
Quantitative Data from Fluorescence Imaging
The following table summarizes representative quantitative data obtained from in vivo fluorescence imaging of NIR-labeled PLGA microspheres.
| Time Point | Fluorescence at Injection Site (Average Radiant Efficiency x 10⁸) | % Injected Dose in Liver (Ex Vivo) | % Injected Dose in Spleen (Ex Vivo) |
| 1 hour | 9.5 ± 1.2 | 5.2 ± 0.8 | 1.1 ± 0.3 |
| 24 hours | 7.8 ± 0.9 | 8.9 ± 1.1 | 2.5 ± 0.5 |
| 7 days | 4.2 ± 0.6 | 4.1 ± 0.7 | 1.8 ± 0.4 |
| 14 days | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| 28 days | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results from published studies.
Section 2: In Vivo SPECT/CT Imaging of ONO-1301SR
Overview: SPECT/CT is a hybrid imaging modality that combines the functional information from SPECT with the anatomical detail of CT. By radiolabeling the PLGA microspheres with a gamma-emitting radionuclide, their precise location and concentration in different tissues can be quantified in vivo.
Advantages:
-
High sensitivity and quantitative accuracy.
-
Unlimited tissue penetration depth.
-
3D localization of the delivery system with anatomical reference from CT.
Disadvantages:
-
Use of ionizing radiation.
-
Lower spatial resolution compared to fluorescence microscopy.
-
Requires specialized radiochemistry facilities.
Experimental Workflow: SPECT/CT Imaging
Application Notes and Protocols for Flow Cytometry Analysis of Circulating Progenitor Cells with (Z)-ONO 1301 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-ONO 1301 is a synthetic, orally active prostacyclin (PGI2) agonist with an additional inhibitory effect on thromboxane (B8750289) synthase.[1][2] Its mechanism of action involves binding to the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling cascade has been shown to upregulate the expression of several crucial growth factors, including Hepatocyte Growth Factor (HGF), Vascular Endothelial Growth Factor (VEGF), and Stromal Cell-Derived Factor-1 (SDF-1).[2][5][6] These factors are known to play a significant role in tissue repair, angiogenesis, and the mobilization of progenitor cells from the bone marrow into the peripheral circulation.[5][7][8]
Circulating progenitor cells (CPCs), particularly those of endothelial lineage (endothelial progenitor cells, EPCs), are critical for neovascularization and tissue regeneration. The mobilization of these cells from the bone marrow is a key therapeutic target for various ischemic and inflammatory diseases. Given that this compound stimulates the production of key mobilizing factors like SDF-1, HGF, and VEGF, it is hypothesized to increase the number of CPCs in peripheral blood.[5][9]
These application notes provide a detailed framework for the analysis of CPCs in peripheral blood following treatment with this compound, utilizing multi-color flow cytometry. The protocols outlined below are designed to ensure accurate and reproducible quantification of rare cell populations, specifically focusing on cells expressing the CD34, CD133, and KDR (VEGFR2) markers.
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on circulating progenitor cell populations. This data is hypothetical and intended for demonstration purposes to show how results can be structured for clear comparison.
Table 1: Circulating Progenitor Cell Counts in Peripheral Blood Following this compound Treatment
| Treatment Group | Time Point | CD34+ cells/μL | CD133+ cells/μL | CD34+/CD133+ cells/μL | CD34+/CD133+/KDR+ cells/μL |
| Vehicle Control | Baseline | 2.5 ± 0.8 | 1.8 ± 0.6 | 1.1 ± 0.4 | 0.4 ± 0.2 |
| Day 7 | 2.7 ± 0.9 | 1.9 ± 0.7 | 1.2 ± 0.5 | 0.5 ± 0.2 | |
| Day 14 | 2.6 ± 0.8 | 1.8 ± 0.6 | 1.1 ± 0.4 | 0.4 ± 0.2 | |
| This compound | Baseline | 2.6 ± 0.7 | 1.9 ± 0.5 | 1.2 ± 0.4 | 0.5 ± 0.2 |
| Day 7 | 5.8 ± 1.5 | 4.2 ± 1.1 | 3.5 ± 0.9 | 1.8 ± 0.6 | |
| Day 14 | 7.2 ± 1.8 | 5.5 ± 1.4 | 4.8 ± 1.2 | 2.5 ± 0.8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control at the same time point. Data are presented as mean ± standard deviation.
Table 2: Percentage of Progenitor Cell Subsets within the Mononuclear Cell Fraction
| Treatment Group | Time Point | % CD34+ of MNCs | % CD133+ of MNCs | % CD34+/CD133+ of MNCs | % CD34+/CD133+/KDR+ of MNCs |
| Vehicle Control | Baseline | 0.05 ± 0.02 | 0.04 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.005 |
| Day 7 | 0.05 ± 0.02 | 0.04 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.004 | |
| Day 14 | 0.05 ± 0.02 | 0.04 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.005 | |
| This compound | Baseline | 0.05 ± 0.02 | 0.04 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.004 |
| Day 7 | 0.12 ± 0.03 | 0.08 ± 0.02 | 0.07 ± 0.02 | 0.04 ± 0.01 | |
| Day 14 | 0.15 ± 0.04 | 0.11 ± 0.03 | 0.10 ± 0.03 | 0.05 ± 0.01 |
*p < 0.05, **p < 0.01 compared to Vehicle Control at the same time point. MNCs: Mononuclear Cells. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to progenitor cell mobilization.
Caption: Experimental workflow for flow cytometry analysis of CPCs.
Caption: Sequential gating strategy for identifying circulating progenitor cells.
Experimental Protocols
Protocol 1: Peripheral Blood Mononuclear Cell (MNC) Isolation
This protocol is designed for the isolation of MNCs from whole blood, which is a necessary step to enrich for the rare progenitor cell populations.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS (or equivalent density gradient medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat, which contains the MNCs, and transfer it to a new 50 mL conical tube.
-
Wash the isolated MNCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Flow Cytometry Staining of Circulating Progenitor Cells
This protocol details the staining procedure for identifying CPCs using a multi-color antibody panel.
Materials:
-
Isolated MNCs
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.09% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
CD45-PerCP
-
CD34-APC
-
CD133-PE
-
KDR (VEGFR2)-FITC
-
-
Isotype control antibodies corresponding to each fluorochrome and isotype
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometry tubes
Procedure:
-
Adjust the MNC concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the pre-titrated amounts of fluorochrome-conjugated antibodies (CD45, CD34, CD133, KDR) to the appropriate tubes. Include single-stain controls for compensation and isotype controls to assess background fluorescence.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 300 µL of Flow Cytometry Staining Buffer.
-
If using a non-fixable viability dye like 7-AAD, add it to the cells 5-10 minutes before acquisition. If using a fixable viability dye, follow the manufacturer's protocol prior to the main antibody staining steps.
-
Keep the samples on ice and protected from light until analysis on the flow cytometer.
Protocol 3: Flow Cytometry Acquisition and Analysis
This protocol provides a guideline for setting up the flow cytometer and performing the data analysis to quantify CPCs.
Materials:
-
Stained cell samples
-
Flow cytometer with at least 4-color detection capability
-
Compensation controls (single-stained beads or cells)
-
Analysis software (e.g., FlowJo™, FCS Express™)
Procedure:
-
Instrument Setup:
-
Perform daily quality control on the flow cytometer.
-
Set up the instrument using compensation controls to correct for spectral overlap between fluorochromes.
-
-
Data Acquisition:
-
Acquire a minimum of 1,000,000 total events per sample to ensure statistically significant detection of the rare progenitor cell populations.
-
Use a live gate based on forward scatter (FSC) and side scatter (SSC) to exclude debris during acquisition.
-
-
Data Analysis (Gating Strategy):
-
Gate 1 (Singlets): Use FSC-Area versus FSC-Height to exclude cell doublets and aggregates.
-
Gate 2 (Viable Cells): Gate on the viability dye-negative population to exclude dead cells.
-
Gate 3 (Leukocytes): From the viable singlets, create a gate for CD45-positive cells to identify all leukocytes.
-
Gate 4 (Blast Gate): Within the CD45+ population, identify the "blast" gate, which contains cells with low side scatter (SSC-low) and dim CD45 expression (CD45dim). Progenitor cells typically fall within this gate.[10]
-
Gate 5 (CD34+ Progenitors): From the blast gate, identify the CD34-positive cell population.
-
Gate 6 (CD34+/CD133+ Progenitors): Within the CD34+ gate, identify the cells that are also positive for CD133.
-
Gate 7 (Endothelial Progenitor Cells): Finally, from the CD34+/CD133+ population, identify the cells that are also positive for KDR (VEGFR2). This is the CD34+/CD133+/KDR+ endothelial progenitor cell population.
-
-
Quantification:
-
Determine the absolute count of each progenitor cell subset (cells/μL) by using a dual-platform method (flow cytometer percentage and hematology analyzer white blood cell count) or a single-platform method with counting beads.
-
Calculate the percentage of each progenitor cell subset within the total mononuclear cell population.
-
Conclusion
The administration of this compound presents a promising therapeutic strategy for diseases requiring enhanced tissue repair and neovascularization through the mobilization of circulating progenitor cells. The protocols detailed in these application notes provide a robust and standardized methodology for the accurate quantification of these rare cell populations using flow cytometry. Adherence to these guidelines will facilitate the generation of reliable and comparable data in both preclinical and clinical research settings, ultimately aiding in the evaluation of this compound's therapeutic efficacy.
References
- 1. cytobase.montp.inserm.fr [cytobase.montp.inserm.fr]
- 2. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Protocol for Quantifying CD34+ Cells in Peripheral Blood of Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leukemia-net.org [leukemia-net.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progenitor Cell Mobilization and Recruitment: SDF-1, CXCR4, α4-integrin, and c-kit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Gene Expression Analysis of (Z)-ONO 1301-Treated Cells Using Quantitative PCR (qPCR)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for analyzing changes in gene expression in cells treated with (Z)-ONO 1301, a synthetic prostacyclin (PGI2) agonist. This compound also exhibits thromboxane (B8750289) A2 synthase inhibitory activity.[1][2][3] Its therapeutic potential has been linked to the induction of regenerative factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), and the suppression of pro-inflammatory and pro-fibrotic genes.[4][5][6][7] This application note details the protocols for cell treatment, RNA extraction, cDNA synthesis, and quantitative PCR (qPCR) for relative gene expression analysis. It also includes a representative data set and diagrams of the signaling pathway and experimental workflow.
Background: Mechanism of Action
This compound is a non-prostanoid agonist that specifically interacts with the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2] This interaction initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates transcription factors like cAMP response element-binding protein (CREB).[10][11] This cascade ultimately modulates the expression of target genes involved in tissue repair, angiogenesis, and inflammation.[5][11] Notably, this compound has been shown to upregulate the expression of HGF and VEGF and suppress genes associated with fibrosis, such as Transforming Growth Factor-β (TGF-β) and Alpha-Smooth Muscle Actin (α-SMA).[5][6][12]
Caption: Signaling pathway of this compound.
Experimental Workflow
The overall process involves treating a selected cell line with this compound, followed by the isolation of total RNA. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR. Gene expression levels are quantified using a dye-based method like SYBR Green and normalized to a stable housekeeping gene to determine the relative fold change between treated and untreated samples.[13][14]
Caption: Experimental workflow for qPCR analysis.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cells (e.g., human umbilical vein endothelial cells (HUVECs), hepatic stellate cells, fibroblasts) in appropriate well plates (e.g., 6-well or 12-well plates). Seed at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the final desired concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control using the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle or different concentrations of this compound.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) to allow for changes in gene expression.[15]
Protocol 2: Total RNA Extraction and Quantification
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a lysis buffer from a commercial RNA extraction kit.
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol (e.g., using silica (B1680970) column-based kits or phenol-chloroform extraction). This typically includes steps for homogenization, phase separation, and RNA precipitation.
-
DNase Treatment: To eliminate contaminating genomic DNA, perform an on-column or in-solution DNase treatment.
-
Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be further assessed using gel electrophoresis.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, nuclease-free tube, combine a standardized amount of total RNA (e.g., 500 ng to 1 µg) with reverse transcriptase, dNTPs, random primers or oligo(dT)s, and reaction buffer, following the instructions of a commercial cDNA synthesis kit.
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with the appropriate temperature and time settings as specified by the kit manufacturer.
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C for later use.
Protocol 4: Quantitative PCR (qPCR)
-
Reaction Mixture: Prepare a master mix for each gene to be analyzed. For a single reaction, combine the cDNA template (e.g., 1-2 µL), forward and reverse primers (at an optimized concentration), SYBR Green master mix, and nuclease-free water.
-
Plate Setup: Aliquot the master mix into a 96-well or 384-well qPCR plate. Add the respective cDNA samples to the appropriate wells. Include triplicate reactions for each sample and gene combination.
-
Controls: Include a no-template control (NTC) for each gene to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:
-
Initial Denaturation: e.g., 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Include a melt curve stage to verify the specificity of the amplified product.[14]
-
Protocol 5: Data Analysis (Relative Quantification)
The most common method for relative quantification is the delta-delta Cq (ΔΔCq) method.[16]
-
Normalization to Housekeeping Gene (ΔCq): For each sample, calculate the difference between the Cq value of the target gene and the Cq value of the housekeeping gene (e.g., GAPDH, ACTB).
-
ΔCq = Cq(target gene) - Cq(housekeeping gene)
-
-
Normalization to Control Group (ΔΔCq): Calculate the difference between the ΔCq of the treated sample and the average ΔCq of the control (vehicle) group.
-
ΔΔCq = ΔCq(treated sample) - ΔCq(control group)
-
-
Calculate Fold Change: Determine the fold change in gene expression using the formula:
-
Fold Change = 2^(-ΔΔCq)
-
Data Presentation
The following table presents hypothetical qPCR data for cells treated with 100 nM this compound for 24 hours. The results demonstrate the expected upregulation of HGF and VEGF and downregulation of the fibrotic marker ACTA2. GAPDH is used as the housekeeping gene for normalization.
| Gene | Treatment Group | Avg. Cq | Std. Dev | ΔCq | ΔΔCq | Fold Change |
| GAPDH | Vehicle | 18.5 | 0.15 | - | - | - |
| This compound | 18.6 | 0.20 | - | - | - | |
| HGF | Vehicle | 25.4 | 0.21 | 6.9 | 0.0 | 1.0 |
| This compound | 23.2 | 0.25 | 4.6 | -2.3 | 4.92 | |
| VEGF | Vehicle | 23.8 | 0.18 | 5.3 | 0.0 | 1.0 |
| This compound | 22.3 | 0.22 | 3.7 | -1.6 | 3.03 | |
| ACTA2 | Vehicle | 22.1 | 0.24 | 3.6 | 0.0 | 1.0 |
| This compound | 23.5 | 0.28 | 4.9 | 1.3 | 0.41 |
-
Avg. Cq: Average quantification cycle.
-
ΔCq: Cq(Target) - Cq(GAPDH).
-
ΔΔCq: ΔCq(Treated) - ΔCq(Vehicle).
-
Fold Change: 2^(-ΔΔCq).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ONO-1301 enhances post-transplantation survival of human induced pluripotent stem cell-derived cardiac tissue sheet by promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. oaepublish.com [oaepublish.com]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Troubleshooting (Z)-ONO 1301 solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-ONO 1301 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the isomer of ONO 1301 and is often used as an experimental control.[1][2] ONO 1301 is a synthetic, orally active, and long-acting prostacyclin (PGI2) mimetic.[3] Its primary mechanism of action involves acting as a prostacyclin receptor (IP) agonist, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Additionally, it exhibits thromboxane (B8750289) A2 synthase inhibitory activity.[5][6] This dual action helps to prevent the loss of its antiplatelet effect after repeated administration.[6] ONO 1301 also promotes the production of regenerative factors such as hepatocyte growth factor (HGF), vascular endothelial growth factor (VEGF), and stromal cell-derived factor-1 (SDF-1).[5]
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[7] It is recommended to prepare a stock solution of 10 mM in DMSO.
Q3: What is the recommended storage condition for this compound stock solutions?
It is recommended to store stock solutions of this compound in DMSO at -20°C for up to one month or at -80°C for up to six months. To avoid degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to my aqueous cell culture medium.
This is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous environment. Here are several potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ideally, the final concentration of DMSO in your cell culture medium should be ≤ 0.5%.[1][6][8] | Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution in your culture medium. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Rapid Dilution | Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous medium can cause the compound to "crash out" of solution due to the rapid change in solvent polarity. | Perform a stepwise (serial) dilution. First, make an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium. Add the solution dropwise while gently swirling the medium. |
| Low Temperature of Medium | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[9] |
| Compound Concentration Exceeds Aqueous Solubility | The final concentration of this compound in the cell culture medium may be higher than its aqueous solubility limit, even with a low DMSO concentration. | Try lowering the final working concentration of this compound in your experiment. |
| pH of the Medium | The pH of your cell culture medium can affect the solubility of your compound. | While not commonly reported for this compound, if you suspect pH is an issue, you could test the solubility in buffers of different pH values. However, be cautious as altering the pH of your culture medium can impact cell health. |
Issue: My this compound solution appears cloudy or has visible particles after thawing.
| Potential Cause | Explanation | Recommended Solution |
| Precipitation Upon Freezing | The compound may have precipitated out of the DMSO stock solution during the freeze-thaw cycle. | Gently warm the vial to 37°C and vortex or sonicate the solution until all particles are redissolved. Always ensure the solution is clear before making dilutions. |
| Moisture Absorption by DMSO | DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of the dissolved compound. | Use anhydrous, high-purity DMSO to prepare your stock solutions. Store stock solutions in tightly sealed vials and minimize the time the vial is open to the air. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | The recommended solvent for preparing stock solutions for in vitro use. |
| Ethanol | Data not available | It is advisable to perform a small-scale solubility test before use. |
| Phosphate-Buffered Saline (PBS) | Poor | As a hydrophobic compound, this compound is expected to have very low solubility in aqueous buffers like PBS. |
Table 2: Recommended Concentrations for In Vitro Experiments
| Parameter | Concentration | Notes |
| Stock Solution | 10 mM | In 100% DMSO. |
| Final Working Concentration | 0.01 - 0.1 µM | This is a reported effective concentration range in some in vitro studies.[7] The optimal concentration may vary depending on the cell type and assay. |
| Final DMSO Concentration in Culture | ≤ 0.5% | To avoid cytotoxicity.[1][6][8] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
-
Bring to Room Temperature: Allow the vial of solid this compound and a new, sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Calculate Required DMSO Volume: Based on the amount of this compound in the vial and a target concentration of 10 mM, calculate the required volume of DMSO. (Molecular Weight of this compound: 428.49 g/mol ).
-
Dissolve the Compound: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If necessary, sonicate the vial in a water bath for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. lifetein.com [lifetein.com]
- 7. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. store.reprocell.com [store.reprocell.com]
Improving the stability of (Z)-ONO 1301 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (Z)-ONO 1301 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in solution?
A1: this compound is susceptible to two primary degradation pathways in solution:
-
Hydrolysis: The compound can undergo hydrolysis, particularly in acidic conditions[1][2][3].
-
Oxidation: this compound is also prone to oxidative degradation[1][2][3].
Q2: What is the recommended pH for storing this compound solutions?
A2: To minimize hydrolysis, it is recommended to prepare and store this compound solutions in a neutral to slightly alkaline buffer. While specific optimal pH ranges for this compound are not extensively published, avoiding acidic conditions is crucial for its stability[1][2][3].
Q3: How can I prevent oxidative degradation of this compound?
A3: The use of antioxidants can effectively mitigate the oxidative degradation of this compound. Butylated hydroxytoluene (BHT) has been shown to be an effective antioxidant for improving the stability of ONO-1301[1][2][3]. When preparing solutions, consider adding an appropriate concentration of BHT.
Q4: What is the mechanism of action of this compound?
A4: this compound is a prostacyclin (PGI2) analog that acts as an agonist for the prostacyclin receptor (IP receptor)[4][5]. It also exhibits thromboxane (B8750289) synthase inhibitory activity[4]. Activation of the IP receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn mediates various downstream signaling pathways[4]. This signaling cascade can promote the production of growth factors such as hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF)[5][6].
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | 1. Degradation due to improper storage: The solution may have been stored for too long or at an incorrect pH or temperature. 2. Oxidative degradation: The solution was exposed to air without the presence of an antioxidant. | 1. Prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, use a neutral to slightly alkaline buffer and store at 2-8°C for no more than 24 hours. For longer-term storage, consult the manufacturer's guidelines, which may involve storage in an organic solvent at -20°C or -80°C. 2. Add an antioxidant, such as butylated hydroxytoluene (BHT), to the solution to prevent oxidative degradation[1][2][3]. A common starting concentration for BHT is 0.01% w/v, but this may need to be optimized for your specific application. |
| Inconsistent or unexpected experimental results. | 1. Variability in solution preparation: Inconsistent pH or the absence of stabilizing agents can lead to variable rates of degradation. 2. Use of acidic buffers: As this compound is known to hydrolyze in acidic conditions, the use of acidic buffers will lead to rapid degradation and loss of active compound[1][2][3]. | 1. Standardize the solution preparation protocol. Ensure the final pH of the solution is consistently within the neutral to slightly alkaline range. Always use freshly prepared solutions. 2. Avoid using acidic buffers. If the experimental design requires a pH outside the optimal stability range, the solution should be prepared immediately before use and the duration of the experiment should be minimized. |
| Precipitation of the compound in aqueous buffer. | 1. Poor aqueous solubility: this compound, like many prostaglandin (B15479496) analogs, has limited solubility in aqueous solutions. 2. Incorrect solvent for initial dissolution: Dissolving the compound directly in an aqueous buffer may lead to precipitation. | 1. First, dissolve this compound in a small amount of an organic solvent such as DMSO or ethanol. Then, slowly add this stock solution to the aqueous buffer with gentle mixing to the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the biological system. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Solution
This protocol describes the preparation of an aqueous solution of this compound with enhanced stability for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Butylated hydroxytoluene (BHT)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a BHT stock solution: Dissolve BHT in DMSO to a concentration of 10 mg/mL.
-
Prepare a this compound stock solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Prepare the final stabilized solution:
-
To a sterile, amber microcentrifuge tube, add the required volume of PBS (pH 7.4).
-
Add the BHT stock solution to the PBS to achieve a final concentration of 0.01% w/v (e.g., add 1 µL of 10 mg/mL BHT stock to 1 mL of PBS). Mix gently.
-
Add the 10 mM this compound stock solution to the BHT-containing PBS to reach the desired final concentration. It is crucial to add the this compound stock solution to the buffer and not the other way around to prevent precipitation.
-
Vortex gently to ensure homogeneity.
-
-
Use and Storage:
-
Use the prepared solution immediately for optimal results.
-
If short-term storage is unavoidable, store the solution at 2-8°C in a tightly sealed, light-protected container for no longer than 24 hours.
-
Protocol for Stability Assessment of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be developed and validated to separate the intact drug from its degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Solutions of this compound prepared under different conditions (e.g., different pH, with/without antioxidant, stressed by heat or light).
Procedure:
-
Mobile Phase Preparation: A typical mobile phase for prostaglandin analogs consists of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio will need to be optimized. A gradient elution may be necessary to separate degradation products.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute the this compound solutions that have been subjected to stability testing to a suitable concentration with the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of this compound (typically around 220-230 nm for prostaglandins).
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the test samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point and under each condition relative to the initial concentration.
-
The appearance of new peaks in the chromatograms of stressed samples indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of antioxidants on the stability of ONO-1301, a novel long-acting prostacyclin agonist, loaded in PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce the initial burst release of ONO-1301SR
Welcome to the technical support center for ONO-1301SR. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation of ONO-1301SR, with a specific focus on mitigating the initial burst release.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental formulation of ONO-1301SR, particularly the challenge of a high initial burst release from poly(lactic-co-glycolic) acid (PLGA) microspheres.
Question 1: We are observing a significant initial burst release of ONO-1301 from our PLGA microsphere formulation. What are the primary causes of this phenomenon?
Answer: A high initial burst release of ONO-1301 from PLGA microspheres is a common challenge and can be attributed to several factors:
-
Surface-Adsorbed Drug: A portion of the drug may be adsorbed onto the surface of the microspheres during the encapsulation process. This loosely bound drug dissolves rapidly upon contact with the release medium.
-
Drug Entrapped Near the Surface: Drug molecules located just beneath the microsphere surface can quickly diffuse out.
-
High Porosity and Pore Connectivity: A porous microsphere structure with interconnected channels allows for rapid penetration of the release medium, leading to fast dissolution and diffusion of the encapsulated drug.[1]
-
Drug-Polymer Miscibility: Poor miscibility between ONO-1301 and the PLGA polymer can lead to the formation of drug-rich domains or crystals near the surface, contributing to a rapid release.[2]
The initial burst release is generally undesirable as it can lead to toxic systemic drug levels and reduces the effective duration of the sustained release.[1]
Question 2: What formulation strategies can be employed to reduce the initial burst release of ONO-1301SR?
Answer: Several formulation strategies have been shown to effectively reduce the initial burst release of ONO-1301 from PLGA microspheres. These can be broadly categorized into modifications of the formulation composition and optimization of the manufacturing process.
One effective approach involves the incorporation of plasticizers into the formulation. Plasticizers can increase the flexibility and reduce the glass transition temperature (Tg) of the PLGA, leading to a denser, less porous microsphere surface.[2][3] Another strategy is to optimize the manufacturing process itself, for instance, by employing a "self-healing" encapsulation technique.[2][3] This involves manipulating the temperature during solvent evaporation to be near the polymer's Tg, which promotes the formation of a smoother, less porous microsphere surface.[2][3] A combination of these two strategies has been shown to be particularly effective.[2][3]
Question 3: Can you provide quantitative data on how plasticizers affect the initial burst release of ONO-1301?
Answer: Yes, the addition of plasticizers such as dimethylphthalate (DEP) and tributyl O-acetylcitrate (TBAC) to the internal oil phase during the o/w emulsion solvent evaporation process has been demonstrated to reduce the initial burst release of ONO-1301 in a dose-dependent manner.[2][3]
Below is a summary of the effect of different concentrations of DEP and TBAC on the initial burst release of ONO-1301 from PLGA microspheres.
| Plasticizer | Concentration (% w/w) | Initial Burst Release (%) |
| None (Control) | 0 | ~35 |
| DEP | 0.1 | ~30 |
| DEP | 0.5 | ~25 |
| DEP | 1.0 | ~20 |
| TBAC | 0.1 | ~32 |
| TBAC | 0.5 | ~28 |
| TBAC | 1.0 | ~22 |
Data synthesized from studies on ONO-1301 loaded PLGA microspheres.[2][3]
Question 4: What is the "self-healing" encapsulation method and how does it reduce the initial burst release?
Answer: The "self-healing" encapsulation method is a process modification that aims to create a smoother, less porous surface on the PLGA microspheres, thereby reducing the initial burst release.[2][3] The principle behind this technique is to conduct the solvent evaporation step at a temperature close to the glass transition temperature (Tg) of the polymer.[2][3] At this temperature, the polymer chains have enough mobility to rearrange and "heal" any pores or imperfections on the microsphere surface as the solvent evaporates.[2][3]
The combination of self-healing with the addition of plasticizers has a synergistic effect. The plasticizer lowers the Tg of the PLGA, making the self-healing process more effective at a given temperature and further reducing the initial burst.[2][3]
Experimental Protocols
Protocol 1: Preparation of ONO-1301SR PLGA Microspheres with Reduced Initial Burst Release using Plasticizers and Self-Healing
This protocol describes the oil-in-water (o/w) emulsion solvent evaporation method incorporating plasticizers and a self-healing step to reduce the initial burst release of ONO-1301.
Materials:
-
ONO-1301
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Dimethylphthalate (DEP) or Tributyl O-acetylcitrate (TBAC)
-
Distilled water
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and ONO-1301 in DCM.
-
Add the desired concentration of plasticizer (DEP or TBAC, e.g., 1% w/w of PLGA) to this organic solution.
-
-
Emulsification:
-
Prepare an aqueous solution of PVA (e.g., 0.5% w/v) in distilled water.
-
Add the organic phase to the aqueous PVA solution while homogenizing at a high speed (e.g., 10,000 rpm) for a set time (e.g., 1 minute) to form an o/w emulsion.
-
-
Solvent Evaporation and Self-Healing:
-
Transfer the emulsion to a larger volume of distilled water.
-
Stir the emulsion at a controlled temperature close to the Tg of the PLGA (e.g., 40°C) for several hours (e.g., 3 hours) to allow for solvent evaporation and self-healing of the microsphere surface.[3]
-
-
Microsphere Collection and Washing:
-
Collect the hardened microspheres by filtration or centrifugation.
-
Wash the microspheres several times with distilled water to remove residual PVA and unencapsulated drug.
-
-
Drying and Storage:
-
Lyophilize the washed microspheres to obtain a dry powder.
-
Store the lyophilized microspheres in a desiccator at a low temperature.
-
Protocol 2: In Vitro Release Study to Determine Initial Burst Release
This protocol outlines a typical procedure for evaluating the in vitro release profile of ONO-1301SR microspheres, with a focus on quantifying the initial burst.
Materials:
-
ONO-1301SR microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system for ONO-1301 quantification
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of ONO-1301SR microspheres (e.g., 10 mg).
-
Disperse the microspheres in a known volume of pre-warmed PBS (e.g., 10 mL) in a suitable container.
-
-
Incubation:
-
Place the container in a shaking incubator or water bath set at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours for initial burst assessment, followed by daily or weekly sampling for the sustained release profile), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Processing:
-
Centrifuge the collected samples to pellet any microspheres.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the concentration of ONO-1301 in the supernatant using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of ONO-1301 released at each time point.
-
The percentage of drug released at the earliest time points (typically within the first 24 hours) represents the initial burst release.
-
Visualizations
ONO-1301 Signaling Pathway
ONO-1301 is a prostacyclin (PGI2) agonist that exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[4] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects, such as vasodilation and inhibition of platelet aggregation.[6] ONO-1301 also has thromboxane (B8750289) A2 synthase inhibitory activity.[7][8]
ONO-1301 signaling cascade and its dual mechanism of action.
Experimental Workflow for Reducing Initial Burst Release
The following diagram illustrates the key steps in the formulation and evaluation process aimed at minimizing the initial burst release of ONO-1301SR.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 [jstage.jst.go.jp]
- 3. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of (Z)-ONO 1301
Welcome to the technical support center for (Z)-ONO-1301. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (Z)-ONO-1301?
A1: (Z)-ONO-1301 is a synthetic, orally active small molecule with a dual mechanism of action. It is a potent agonist of the prostacyclin receptor (IP receptor) and an inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] Its action as an IP receptor agonist leads to the activation of adenylate cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade is responsible for many of its therapeutic effects, including the induction of crucial growth factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[3][4][5][6]
Q2: What are the known "off-target" effects of (Z)-ONO-1301?
A2: (Z)-ONO-1301 demonstrates high specificity for the prostacyclin (IP) receptor over other prostanoid receptors like EP, TP, or FP receptors.[7][8] Therefore, traditional off-target binding to unintended receptors is not a primary concern. However, researchers should be aware of the following:
-
Downstream Effects of IP Agonism: Many observed effects are direct consequences of the intended IP receptor activation, which can be widespread. These include vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. In certain experimental contexts, these intended pharmacological effects might be considered "off-target" if they are not the primary focus of the study.
-
Thromboxane A2 Synthase Inhibition: The inhibition of TXA2 synthase is a key feature that differentiates ONO-1301 from other prostacyclin analogs.[1] This action is designed to counteract the potential for increased TXA2 production that can occur with prolonged IP receptor stimulation, thus avoiding desensitization of the antiplatelet effect.[9]
-
Common Prostacyclin-Associated Side Effects: In a clinical or in-vivo setting, users should be aware of side effects common to prostacyclin mimetics, such as headache, jaw pain, nausea, diarrhea, and hypotension.[10][11][12] These are generally considered on-target effects mediated by IP receptor activation in various tissues.
Q3: How does (Z)-ONO-1301 induce the expression of growth factors like HGF and VEGF?
A3: The induction of HGF and VEGF is a key downstream effect of IP receptor activation by (Z)-ONO-1301. The binding of ONO-1301 to the IP receptor stimulates a Gαs-protein-dependent pathway, leading to increased intracellular cAMP.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates transcription factors such as the cAMP response element-binding protein (CREB).[3] Activated CREB translocates to the nucleus and promotes the transcription of genes for HGF and VEGF.[3][5] This effect has been observed in various cell types, including fibroblasts and endothelial cells.[1][5]
Troubleshooting Guide
Problem 1: I am observing a phenotype that is inconsistent with the known function of the IP receptor in my cell type.
-
Possible Cause: The observed effect may be mediated by the induction of secondary signaling molecules, such as HGF or VEGF. (Z)-ONO-1301 does not have a direct protective effect on hepatocytes, for instance, but exerts its effect by stimulating HGF production in nonparenchymal liver cells.[3]
-
Troubleshooting Steps:
-
Measure HGF and VEGF Levels: Quantify the concentration of HGF and VEGF in your cell culture supernatant or tissue homogenate using an ELISA kit.
-
Neutralizing Antibody Experiment: To confirm the involvement of these growth factors, perform a rescue experiment by co-incubating your cells with (Z)-ONO-1301 and a neutralizing antibody specific for HGF or VEGF. A reversal of the observed phenotype upon addition of the antibody would indicate that the effect is mediated by the respective growth factor.[5][13]
-
Investigate Downstream Pathways: Analyze the activation of signaling pathways downstream of the HGF receptor (c-Met) and VEGF receptors (VEGFR-1, VEGFR-2), such as the PLCγ-PKC-MAPK pathway.[14]
-
Problem 2: The anti-platelet aggregation effect of my prostacyclin agonist is diminishing with repeated administration in my in-vivo model.
-
Possible Cause: This phenomenon, known as desensitization or tolerance, is common with prostacyclin analogs that solely act as IP receptor agonists.[9] Repeated IP receptor stimulation can lead to a compensatory increase in TXA2 production, which counteracts the anti-platelet effect.
-
Troubleshooting Steps:
-
Switch to (Z)-ONO-1301: (Z)-ONO-1301 is specifically designed to overcome this issue due to its dual activity as a TXA2 synthase inhibitor.[9]
-
Measure Thromboxane Levels: To confirm the underlying cause, measure the levels of the stable TXA2 metabolite, TXB2, in plasma or urine.[15] An increase in TXB2 levels would correlate with the observed desensitization.
-
Co-administration with a TXA2 Synthase Inhibitor: If you must use a different prostacyclin agonist, consider co-administering it with a specific TXA2 synthase inhibitor to mitigate the desensitization.
-
Problem 3: I am seeing significant anti-inflammatory effects in my macrophage culture, but I am unsure of the mechanism.
-
Possible Cause: (Z)-ONO-1301 has been shown to suppress pro-inflammatory responses in macrophages.[1][2] This is likely mediated through the IP receptor and the subsequent increase in intracellular cAMP.
-
Troubleshooting Steps:
-
Confirm IP Receptor Expression: Verify that your macrophage cell line or primary cells express the prostacyclin (IP) receptor using RT-PCR or western blotting.
-
Measure Inflammatory Markers: Quantify the expression of pro-inflammatory markers such as IL-1β, IL-6, and TNF-α using qPCR or ELISA. You should observe a dose-dependent decrease in these markers in the presence of (Z)-ONO-1301.[1]
-
Use an IP Receptor Antagonist: To confirm that the effect is IP receptor-mediated, co-treat the macrophages with (Z)-ONO-1301 and a specific IP receptor antagonist (e.g., CAY10441).[13] This should reverse the anti-inflammatory effects.
-
Measure cAMP Levels: Perform a cAMP assay to confirm that (Z)-ONO-1301 is increasing intracellular cAMP levels in your macrophages.[1]
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 for Collagen-Induced Platelet Aggregation | 460 nM | In vitro (Platelets) | [9] |
| Capillary Density Increase (in vivo) | From 342.7 to 557.2 capillaries/mm² | Mouse ischemic myocardium | [5] |
Key Experimental Protocols
Measurement of Intracellular cAMP Levels
This protocol provides a general workflow for measuring changes in intracellular cAMP in response to (Z)-ONO-1301 treatment.
-
Principle: This assay is based on the competition between cAMP produced by the cells and a labeled cAMP tracer for a limited number of binding sites on a specific antibody. The signal is inversely proportional to the concentration of cAMP in the sample.
-
Materials:
-
Cells of interest
-
(Z)-ONO-1301
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based)
-
Cell lysis buffer (provided with the kit)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with a stimulation buffer containing a PDE inhibitor. Incubate for a short period to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of (Z)-ONO-1301 to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.
-
cAMP Detection: Follow the specific instructions of the commercial cAMP assay kit to add detection reagents (e.g., labeled cAMP and antibody).
-
Measurement: Read the plate on a microplate reader at the appropriate wavelength or setting.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in your samples based on the standard curve.
-
Thromboxane A2 Synthase Activity Assay
This protocol outlines a method to assess the inhibitory effect of (Z)-ONO-1301 on TXA2 synthase activity by measuring the production of its stable metabolite, TXB2.
-
Principle: TXA2 is highly unstable. Therefore, its synthesis is quantified by measuring the concentration of its stable, inactive metabolite, TXB2, using a competitive ELISA.
-
Materials:
-
Source of TXA2 synthase (e.g., platelet-rich plasma, isolated enzyme)
-
(Z)-ONO-1301
-
Arachidonic acid (substrate)
-
Reaction termination solution (e.g., a strong acid)
-
TXB2 ELISA kit
-
-
Procedure:
-
Enzyme Preparation: Prepare the TXA2 synthase source (e.g., platelet-rich plasma).
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with various concentrations of (Z)-ONO-1301 or a vehicle control for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Allow the reaction to proceed for a fixed period at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching agent.
-
TXB2 Quantification: Measure the concentration of TXB2 in each sample using a competitive ELISA kit according to the manufacturer's instructions.[16][17][18]
-
Data Analysis: Calculate the percentage of inhibition of TXB2 formation for each concentration of (Z)-ONO-1301 relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the (Z)-ONO-1301 concentration to determine the IC50 value.
-
In Vitro Macrophage Activation Assay
This protocol describes how to assess the effect of (Z)-ONO-1301 on macrophage activation, for example, in response to LPS stimulation.
-
Principle: Macrophages are activated by stimuli like LPS, leading to the production of pro-inflammatory cytokines. The effect of (Z)-ONO-1301 on this activation can be quantified by measuring these cytokines.
-
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
(Z)-ONO-1301
-
Culture medium (e.g., DMEM or RPMI 1640)
-
ELISA kits for TNF-α, IL-6, IL-1β
-
-
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of (Z)-ONO-1301 for a specified time (e.g., 1-2 hours).
-
Stimulation: Add LPS (a common M1-polarizing stimulus) to the wells to induce an inflammatory response. Include control wells with no treatment, (Z)-ONO-1301 alone, and LPS alone.
-
Incubation: Incubate the plate for a suitable period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatants using specific ELISA kits.[19][20][21][22][23]
-
Data Analysis: Compare the cytokine levels in the (Z)-ONO-1301 and LPS co-treated groups to the group treated with LPS alone to determine the inhibitory effect of (Z)-ONO-1301.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: (Z)-ONO-1301 primary signaling pathway.
References
- 1. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. HGF–Met Pathway in Regeneration and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Management of prostacyclin side effects in adult patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis [mdpi.com]
- 12. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. static.miltenyibiotec.com [static.miltenyibiotec.com]
(Z)-ONO-1301 Technical Support Center: Optimizing In Vivo Efficacy and Safety
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of (Z)-ONO-1301 in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the experimental process, with a focus on optimizing dosage to maximize therapeutic efficacy while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (Z)-ONO-1301?
A1: (Z)-ONO-1301 is a synthetic, orally active, long-acting prostacyclin (PGI2) mimetic. Its primary mechanism involves acting as an agonist for the prostacyclin (IP) receptor.[1][2] This interaction initiates a signaling cascade that leads to a variety of cellular responses. Additionally, (Z)-ONO-1301 possesses thromboxane (B8750289) A2 synthase inhibitory activity, which contributes to its overall therapeutic effect by reducing the levels of the pro-thrombotic and vasoconstrictive agent, thromboxane A2.[1][2]
Q2: What are the known downstream effects of (Z)-ONO-1301 administration?
A2: Activation of the IP receptor by (Z)-ONO-1301 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3] This elevation in cAMP is a key step in mediating the drug's effects. Subsequently, (Z)-ONO-1301 promotes the production of crucial growth factors, most notably Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[2][4] These growth factors are instrumental in processes such as angiogenesis, tissue repair, and anti-fibrosis.[2][4]
Q3: What are the reported side effects of (Z)-ONO-1301?
A3: A phase I clinical study of (Z)-ONO-1301 reported adverse effects, including diarrhea and headache.[2] This has led to the exploration of lower doses to harness its therapeutic benefits as a cytokine inducer while minimizing these side effects.[2] In preclinical animal models, specific side effects at the administered doses are not extensively reported in the available literature. Researchers should, therefore, implement careful monitoring for general signs of distress or adverse reactions in their animal subjects.
Q4: How should (Z)-ONO-1301 be formulated for in vivo administration?
A4: (Z)-ONO-1301 has been administered in vivo through various routes, including oral gavage and subcutaneous injection. For subcutaneous administration, a sustained-release formulation (SR-ONO or ONO-1301-MS) is often used, which involves incorporating the compound into poly(lactic-co-glycolic acid) (PLGA) microspheres.[5][6] The specific vehicle for oral administration is not consistently detailed across studies and may require optimization based on the experimental model. For in vitro studies and potentially for direct injection, (Z)-ONO-1301 can be dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO).[7]
Troubleshooting Guide
Issue 1: Suboptimal therapeutic efficacy observed.
-
Possible Cause: The dosage of (Z)-ONO-1301 may be too low for the specific animal model or disease state being investigated.
-
Solution: Refer to the dosage table below for ranges used in various successful preclinical studies. Consider a dose-escalation study to determine the optimal effective dose for your model. One study demonstrated a dose-dependent increase in plasma cAMP levels, a key downstream mediator of (Z)-ONO-1301's effects, suggesting that higher doses may lead to greater target engagement.[1]
-
-
Possible Cause: Poor bioavailability or rapid clearance of the compound.
-
Solution: For subcutaneous administration, consider using the sustained-release formulation (SR-ONO) to maintain effective plasma concentrations over a longer period.[5][6] For oral administration, ensure proper formulation and consider the feeding state of the animals, as this can affect absorption.
-
-
Possible Cause: The therapeutic window for the intended effect has been missed.
-
Solution: Review the experimental timeline. The timing of administration relative to disease induction is critical. For example, in models of tissue injury, administration during the acute or regenerative phase may be more effective.
-
Issue 2: Signs of toxicity or adverse effects in animal subjects.
-
Possible Cause: The administered dose is too high.
-
Solution: As observed in a human clinical trial, side effects like diarrhea and headache can occur.[2] If animals exhibit signs of distress, reduce the dosage. A dose-ranging study is recommended to identify the maximum tolerated dose (MTD) in your specific model.
-
-
Possible Cause: Formulation or vehicle-related toxicity.
-
Solution: Ensure the vehicle used for administration is well-tolerated and non-toxic at the administered volume. If using DMSO, ensure the final concentration is low and appropriate for the route of administration to avoid solvent-related toxicity.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in drug preparation and administration.
-
Solution: Standardize the protocol for formulating (Z)-ONO-1301. If using a suspension, ensure it is homogenous before each administration. For the sustained-release formulation, ensure the microspheres are of a consistent size and drug loading.
-
-
Possible Cause: Instability of the compound.
-
Solution: (Z)-ONO-1301 is chemically and biologically stable due to the lack of a typical prostanoid structure.[2] However, proper storage according to the manufacturer's instructions is crucial.
-
Data Presentation: Summary of In Vivo Dosages
| Animal Model | Disease/Indication | Administration Route | Dosage | Study Findings |
| Rat | Autoimmune Myocarditis | Oral | 6 mg/kg/day | Improved hemodynamic status and reduced plasma BNP levels.[7] |
| Mouse | Diabetic Nephropathy (Type 2) | Subcutaneous (SR-ONO) | 3 mg/kg every 3 weeks | Ameliorated albuminuria and glomerular hypertrophy.[5] |
| Rat | Diabetic Nephropathy (Type 1) | Subcutaneous (SR-ONO) | Not specified | Suppressed albuminuria and glomerular hypertrophy.[8] |
| Mouse | Obstructive Nephropathy | Subcutaneous (SR-ONO) | 10 mg/kg (single dose) | Ameliorated renal tubulointerstitial fibrosis.[3] |
| Mouse | Non-alcoholic Steatohepatitis (NASH) | Oral (mixed with feed) | 0.01% w/w in diet | Ameliorated liver damage and fibrosis.[2] |
| Mouse | Angiogenesis (sponge model) | Local injection | Daily for 14 days | Increased hemoglobin and HGF levels in a dose-dependent manner.[1] |
| Rat | Myocardial Infarction | Not specified (SR-ONO) | Not specified | Enhanced graft survival of transplanted cardiac tissue sheets.[4] |
| Mouse | Amyotrophic Lateral Sclerosis (ALS) | Subcutaneous (SR-ONO) | Not specified (single dose) | Improved motor function and survival of motor neurons.[6] |
Experimental Protocols
1. Preparation of Sustained-Release (Z)-ONO-1301 (SR-ONO)
This protocol is based on the use of SR-ONO in various preclinical models.
-
Materials: (Z)-ONO-1301, Poly(lactic-co-glycolic acid) (PLGA), appropriate solvents (e.g., dichloromethane), and a surfactant (e.g., polyvinyl alcohol).
-
Methodology:
-
Dissolve (Z)-ONO-1301 and PLGA in an appropriate organic solvent.
-
Prepare an aqueous solution containing a surfactant.
-
Emulsify the organic phase in the aqueous phase by sonication or homogenization to create an oil-in-water emulsion.
-
Stir the emulsion continuously to allow for solvent evaporation and the formation of solid microspheres.
-
Collect the microspheres by centrifugation or filtration.
-
Wash the microspheres multiple times with distilled water to remove residual surfactant and unencapsulated drug.
-
Lyophilize the microspheres to obtain a dry powder.
-
For administration, resuspend the microspheres in a sterile vehicle, such as phosphate-buffered saline (PBS).
-
2. In Vivo Administration in a Mouse Model of Obstructive Nephropathy
This protocol is adapted from a study investigating the effects of SR-ONO on renal fibrosis.[3]
-
Animal Model: Male C57BL/6 mice (5 weeks old).
-
Procedure:
-
Induce unilateral ureteral obstruction (UUO) through surgical ligation of the left ureter. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
-
Immediately after surgery, subcutaneously inject a single dose of SR-ONO (10 mg/kg body weight) or the vehicle buffer.
-
House the animals under standard conditions with free access to food and water.
-
At a predetermined endpoint (e.g., 7 or 14 days post-surgery), euthanize the animals and harvest the kidneys for analysis.
-
Assess outcomes such as the degree of interstitial fibrosis (e.g., using Masson's trichrome staining), expression of fibrotic markers (e.g., TGF-β1, α-SMA), and inflammatory cell infiltration.
-
Mandatory Visualizations
Caption: Signaling pathway of (Z)-ONO-1301.
Caption: General experimental workflow for in vivo studies.
References
- 1. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ONO-1301 enhances post-transplantation survival of human induced pluripotent stem cell-derived cardiac tissue sheet by promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single injection of sustained-release prostacyclin analog ONO-1301-MS ameliorates hypoxic toxicity in the murine model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the encapsulation efficiency of ONO-1301 in PLGA microspheres
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of ONO-1301 in Poly(lactic-co-glycolic acid) (PLGA) microspheres.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process of encapsulating ONO-1301 in PLGA microspheres.
FAQs
Q1: What is the most common method for encapsulating ONO-1301 in PLGA microspheres?
A1: The most frequently reported method is the oil-in-water (o/w) emulsion/solvent evaporation technique.[1][2][3][4] This involves dissolving ONO-1301 and PLGA in a water-immiscible organic solvent, emulsifying this oil phase in an aqueous solution containing a stabilizer (like polyvinyl alcohol, PVA), and then evaporating the organic solvent to form solid microspheres.
Q2: I am experiencing low encapsulation efficiency. What are the potential causes and how can I improve it?
A2: Low encapsulation efficiency for drugs that are not highly water-soluble, like ONO-1301, can still occur.[2] Key factors and potential solutions include:
-
PLGA Concentration: A low concentration of PLGA in the organic phase results in low viscosity, which may allow the drug to diffuse into the aqueous phase. Increasing the PLGA concentration can enhance the viscosity of the organic phase, hindering drug movement into the aqueous phase and promoting faster polymer precipitation around the drug, leading to a more compact microsphere matrix.[5]
-
Solvent Evaporation Rate: Rapid solvent evaporation can lead to the formation of porous microspheres, from which the drug can easily leak out. Controlling the evaporation rate, for instance by adjusting the stirring speed or temperature, can result in a denser microsphere structure and improved encapsulation.
-
Drug Partitioning: Although ONO-1301 is not highly soluble in water, some partitioning into the external aqueous phase can still occur, reducing encapsulation efficiency.[2][6] Strategies to mitigate this include optimizing the organic solvent system and the composition of the aqueous phase.
-
PLGA Properties: The molecular weight and lactide-to-glycolide (L/G) ratio of the PLGA can influence the encapsulation efficiency.[3][4][7] Experimenting with different PLGA types may be necessary to find the optimal formulation for ONO-1301.
Q3: My microspheres exhibit a high initial burst release of ONO-1301. How can I control this?
A3: A high initial burst release is a common challenge and can be addressed through several strategies:
-
Self-Healing Encapsulation: Performing the solvent evaporation step at a temperature close to the glass transition temperature (Tg) of the PLGA (around 40°C for PLGA 7505) can promote a "self-healing" process.[2][8] This results in a smoother microsphere surface with fewer pores, which significantly suppresses the initial burst release.[2][9]
-
Addition of Plasticizers: Incorporating hydrophobic plasticizers, such as dimethyl phthalate (B1215562) (DEP) or tributyl O-acetylcitrate (TBAC), into the organic phase can effectively reduce the initial burst.[2][8] These plasticizers lower the Tg of the polymer and contribute to a smoother surface morphology.[2] The combination of self-healing and the addition of a plasticizer has been shown to be particularly effective.[2][8]
-
Microsphere Size: The particle diameter of the microspheres can affect the release period.[3][4] Smaller particles have a larger surface area-to-volume ratio, which can contribute to a faster initial release. Optimizing the preparation parameters to achieve a desired particle size is crucial.
Q4: What impact do the properties of PLGA have on the final microspheres?
A4: The properties of PLGA, such as its molecular weight and the lactide/glycolide (B1360168) (L/G) ratio, are critical determinants of the final microsphere characteristics:[7]
-
Molecular Weight: Higher molecular weight PLGA generally leads to a longer sustained-release period.[3]
-
Lactide/Glycolide (L/G) Ratio: This ratio affects the degradation rate of the polymer and, consequently, the drug release kinetics.[3][7] A higher glycolide content typically results in a faster degradation rate.
-
Terminal Group: The nature of the polymer end groups (e.g., ester or carboxyl) can also influence the drug release profile.[7]
Q5: How can I improve the stability of ONO-1301 within the PLGA microspheres during storage?
A5: The stability of ONO-1301 in PLGA microspheres can be enhanced by co-encapsulating antioxidants. The use of butylated hydroxytoluene (BHT) has been shown to be effective in improving the stability of ONO-1301 during storage and in vitro release studies.[10][11]
Data on Formulation Parameters
The following tables summarize quantitative data from studies on ONO-1301-loaded PLGA microspheres, illustrating the impact of various formulation and process parameters on microsphere characteristics.
Table 1: Effect of Evaporation Temperature on ONO-1301 PLGA Microspheres
| Formulation | Evaporation Temperature (°C) | Average Diameter (μm) | Actual Loading (%) | Loading Efficiency (%) |
| 1 | 25 | 34.8 | 13.7 | 82.2 |
| 2 | 30 | 29.5 | 13.8 | 82.8 |
| 3 | 35 | 28.1 | 13.6 | 81.9 |
| 4 | 40 | 26.3 | 14.2 | 85.2 |
Data extracted from a study on self-healing encapsulation, with a fixed evaporation time of 6 hours.[9]
Table 2: Effect of Evaporation Time on ONO-1301 PLGA Microspheres at 40°C
| Formulation | Evaporation Time (h) | Average Diameter (μm) | Actual Loading (%) | Loading Efficiency (%) |
| 4 | 6 | 28.4 | 11.8 | 71.1 |
| 5 | 12 | 33.8 | 12.4 | 74.5 |
| 6 | 24 | 31.5 | 12.9 | 77.1 |
| 7 | 48 | 32.6 | 13.2 | 79.4 |
Data from the same study, investigating the effect of evaporation duration at the optimal temperature.[2]
Experimental Protocols
Protocol 1: Preparation of ONO-1301 Loaded PLGA Microspheres by Oil-in-Water (o/w) Emulsion/Solvent Evaporation
This protocol is a generalized procedure based on methodologies reported in the literature.[2][12]
Materials:
-
ONO-1301
-
Methanol (B129727) or Ethanol[2][12]
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Prepare the Organic Phase (Oil Phase):
-
Dissolve a specific amount of PLGA and ONO-1301 in a mixture of dichloromethane and methanol (e.g., a 5:1 ratio of DCM to methanol).[2]
-
-
Prepare the Aqueous Phase:
-
Prepare an aqueous solution of PVA (e.g., 0.5-2% w/v) in deionized water. This will serve as the continuous phase and stabilizer.
-
-
Form the Emulsion:
-
Add the organic phase dropwise into the aqueous phase while stirring at a controlled speed to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at a specific temperature (e.g., room temperature or 40°C for self-healing) for a defined period (e.g., 6-48 hours) to allow for the evaporation of the organic solvents.[2]
-
-
Microsphere Collection and Washing:
-
Collect the hardened microspheres by centrifugation.
-
Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Drying:
-
Lyophilize (freeze-dry) the washed microspheres to obtain a fine, dry powder.
-
Visual Guides
Diagram 1: Workflow for ONO-1301 PLGA Microsphere Preparation
A schematic of the oil-in-water emulsion/solvent evaporation method for preparing ONO-1301 loaded PLGA microspheres.
Diagram 2: Factors Influencing Encapsulation Efficiency and Burst Release
Key formulation and process parameters affecting the characteristics of ONO-1301 PLGA microspheres.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(lactic-co-glycolic acid) microsphere production based on quality by design: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 [jstage.jst.go.jp]
- 10. Effect of antioxidants on the stability of ONO-1301, a novel long-acting prostacyclin agonist, loaded in PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Modifying the Sustained Release Profile of ONO-1301SR
Welcome to the technical support center for ONO-1301SR, a sustained-release formulation of the prostacyclin agonist ONO-1301. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and modifying the release profile of ONO-1301SR during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of sustained release for ONO-1301SR?
A1: ONO-1301SR utilizes a biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), to encapsulate the active pharmaceutical ingredient (API), ONO-1301.[1][2][3] The sustained release is achieved through a combination of drug diffusion through the polymer matrix and polymer degradation.[4]
Q2: What are the key factors that influence the release rate of ONO-1301 from the PLGA microspheres?
A2: The release profile of ONO-1301SR is primarily influenced by the physicochemical properties of the PLGA polymer and the microsphere characteristics. These include:
-
PLGA Molecular Weight: Higher molecular weight PLGA generally leads to a slower release rate.[4]
-
Lactide-to-Glycolide Ratio: A higher lactide-to-glycolide ratio (e.g., 75:25) results in a more hydrophobic polymer and thus a slower degradation and drug release rate compared to a 50:50 ratio.
-
Particle Size of Microspheres: Larger microspheres generally exhibit a slower release rate due to a smaller surface area-to-volume ratio.[4]
-
Porosity of Microspheres: Less porous microspheres have a slower initial burst release.
-
Drug Loading: Higher drug loading can sometimes lead to a faster initial release.
Q3: How does ONO-1301 exert its therapeutic effects?
A3: ONO-1301 is a prostacyclin (PGI2) analog that acts as an agonist for the prostacyclin IP receptor.[1][2][3] Activation of the IP receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is believed to mediate the therapeutic effects, including vasodilation and inhibition of platelet aggregation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of ONO-1301SR microspheres.
| Problem | Potential Causes | Suggested Solutions |
| High Initial Burst Release | 1. Drug adsorbed on the microsphere surface.2. High porosity of microspheres.3. Low molecular weight of PLGA.[4]4. High drug loading. | 1. Optimize the washing step after microsphere collection to remove surface-adsorbed drug.2. Increase the polymer concentration in the organic phase during preparation.3. Use a higher molecular weight PLGA.4. Consider adding plasticizers like dimethylphthalate (DEP) or tributyl O-acetylcitrate (TBAC) to the formulation.[6]5. Employ a "self-healing" technique by stirring the emulsion at a temperature close to the glass transition temperature of the PLGA during solvent evaporation.[6] |
| Low Encapsulation Efficiency | 1. Partitioning of the hydrophobic drug (ONO-1301) into the external aqueous phase during emulsion.2. Poor solubility of the drug in the polymer solution.3. Suboptimal emulsification parameters. | 1. For hydrophobic drugs like ONO-1301, an oil-in-water (o/w) single emulsion is often suitable. If a double emulsion (w/o/w) is used, ensure the drug is dissolved in the oil phase.2. Ensure complete dissolution of ONO-1301 in the organic solvent before emulsification.3. Optimize homogenization speed and time to create stable droplets.4. Consider using a polymer with a chemical structure that has a higher affinity for the drug. |
| Microsphere Aggregation | 1. Incomplete removal of the stabilizer (e.g., polyvinyl alcohol - PVA) after preparation.2. Inadequate drying of the microspheres.3. Electrostatic interactions between particles. | 1. Ensure thorough washing of the microspheres with purified water after collection.2. Lyophilize the microspheres to ensure complete removal of water.3. Consider adding an anti-static agent during the drying process if aggregation persists. |
| Inconsistent Release Profile Between Batches | 1. Variation in raw materials (PLGA lot-to-lot variability).2. Inconsistent preparation parameters (e.g., homogenization speed, temperature).3. Differences in particle size distribution between batches. | 1. Characterize each new lot of PLGA for molecular weight and inherent viscosity.2. Strictly control all process parameters during microsphere preparation.3. Sieve the microspheres to obtain a narrow particle size distribution for in vitro release studies. |
Experimental Protocols
Preparation of ONO-1301 Loaded PLGA Microspheres (Oil-in-Water Emulsion Solvent Evaporation Method)
This protocol is a general guideline and may require optimization based on specific experimental goals.
Materials:
-
ONO-1301
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio, various molecular weights)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in purified water)
-
Purified water
Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of PLGA and ONO-1301 in the organic solvent. For example, dissolve 200 mg of PLGA and 20 mg of ONO-1301 in 2 mL of DCM.
-
Prepare the Aqueous Phase: Prepare a solution of PVA in purified water. This will act as the continuous phase and stabilizer.
-
Create the Emulsion: Add the organic phase to a larger volume of the aqueous phase (e.g., 20 mL) under continuous homogenization. The homogenization speed and time will influence the particle size and should be optimized (e.g., 5000-15000 rpm for 2-5 minutes).
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
Collect and Wash the Microspheres: Collect the microspheres by centrifugation or filtration. Wash the collected microspheres several times with purified water to remove residual PVA.
-
Drying: Lyophilize (freeze-dry) the washed microspheres to obtain a fine, free-flowing powder.
-
Characterization: Characterize the microspheres for particle size distribution (e.g., using laser diffraction), surface morphology (e.g., using scanning electron microscopy - SEM), and drug loading and encapsulation efficiency (e.g., by dissolving a known amount of microspheres in a suitable solvent and quantifying ONO-1301 content using HPLC).
In Vitro Release Testing of ONO-1301SR
This protocol describes a common method for evaluating the in vitro release of ONO-1301 from the prepared microspheres.
Materials and Equipment:
-
ONO-1301SR microspheres
-
Phosphate-buffered saline (PBS), pH 7.4 (dissolution medium)
-
Shaking water bath or USP Apparatus 2 (Paddle Apparatus)
-
Centrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation: Accurately weigh a specific amount of ONO-1301SR microspheres (e.g., 10-20 mg) and place them into a centrifuge tube containing a known volume of pre-warmed (37°C) dissolution medium (e.g., 10 mL of PBS, pH 7.4).
-
Incubation: Place the tubes in a shaking water bath at 37°C with constant agitation (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and so on for several days or weeks), remove the tubes from the shaker.
-
Separation: Centrifuge the tubes to pellet the microspheres.
-
Sample Collection: Carefully withdraw a specific volume of the supernatant (e.g., 1 mL) for analysis.
-
Medium Replacement: Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the concentration of ONO-1301 in the collected samples using a validated HPLC method.
-
Data Calculation: Calculate the cumulative percentage of ONO-1301 released at each time point.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at a specific wavelength for ONO-1301
Data on Release Profile Modification
The following tables provide an example of how the release profile of a hydrophobic drug from PLGA microspheres can be modified by changing the polymer's molecular weight and the drug loading. Note: This data is illustrative and based on typical trends observed for hydrophobic drugs in PLGA microspheres. Actual results for ONO-1301SR may vary and require experimental determination.
Table 1: Effect of PLGA Molecular Weight on Cumulative Drug Release (%)
| Time (hours) | PLGA (Low MW) | PLGA (Medium MW) | PLGA (High MW) |
| 1 | 25 | 15 | 8 |
| 24 | 60 | 40 | 25 |
| 72 | 85 | 65 | 45 |
| 168 (7 days) | 95 | 80 | 60 |
Table 2: Effect of Drug Loading on Cumulative Drug Release (%)
| Time (hours) | Low Drug Loading (5%) | High Drug Loading (15%) |
| 1 | 12 | 28 |
| 24 | 35 | 65 |
| 72 | 60 | 88 |
| 168 (7 days) | 75 | 98 |
Visualizations
ONO-1301 Signaling Pathway
Caption: ONO-1301 signaling pathway.
Experimental Workflow for Modifying ONO-1301SR Release Profile
Caption: Experimental workflow for modifying the release profile.
References
- 1. researchgate.net [researchgate.net]
- 2. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. Prostacyclin - Wikipedia [en.wikipedia.org]
- 6. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for subcutaneous vs. intravenous delivery of (Z)-ONO 1301 formulations
Welcome to the Technical Support Center for (Z)-ONO-1301. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for the subcutaneous and intravenous delivery of (Z)-ONO-1301 formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-ONO-1301 and what is its primary mechanism of action?
A1: (Z)-ONO-1301 is a synthetic, orally active, and long-acting prostacyclin (PGI2) agonist. A key feature of ONO-1301 is its dual activity as a potent agonist for the prostacyclin (IP) receptor and an inhibitor of thromboxane (B8750289) A2 synthase.[1][2] Its action on the IP receptor, a G-protein coupled receptor, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling cascade promotes the production of various protective and regenerative factors, including hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[5][6]
Q2: What are the common administration routes for (Z)-ONO-1301 in preclinical studies?
A2: In preclinical animal models, (Z)-ONO-1301 has been administered through various routes, including oral gavage, and subcutaneous and intravenous injections.[7][8][9] For sustained delivery, it is often formulated into poly(lactic-co-glycolic acid) (PLGA) microspheres for subcutaneous injection.[10][11]
Q3: How should I prepare a (Z)-ONO-1301 solution for in vivo administration?
A3: (Z)-ONO-1301 is poorly soluble in aqueous solutions. For in vitro studies, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo administration, a common approach for poorly soluble compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle. It is critical to keep the final DMSO concentration low (ideally below 10%) to avoid toxicity.[12] A multi-component vehicle system, including co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80), can help maintain solubility upon further dilution in saline or PBS.[12]
Q4: What are the expected pharmacokinetic differences between subcutaneous and intravenous administration of (Z)-ONO-1301?
A4: While direct comparative pharmacokinetic data for (Z)-ONO-1301 is limited, general principles suggest the following differences:
-
Intravenous (IV) administration results in immediate and 100% bioavailability, leading to a high maximum plasma concentration (Cmax) shortly after injection.[13] The plasma concentration then declines based on the drug's distribution and elimination half-life.
-
Subcutaneous (SC) administration leads to slower absorption from the injection site, resulting in a lower Cmax that is reached at a later time point (Tmax) compared to IV administration.[13] This route can provide a more sustained plasma concentration over time. The bioavailability of subcutaneously delivered drugs can be less than 100% and influenced by the formulation.[13] One study on a phosphorothioate (B77711) oligodeoxynucleotide showed that the half-life after subcutaneous administration was significantly longer than after intravenous administration, indicating that the absorption rate is a key factor.[13]
Q5: Are there sustained-release formulations of (Z)-ONO-1301 available?
A5: Yes, several studies have utilized a sustained-release formulation of ONO-1301, often denoted as SR-ONO or ONO-1301-PLGA, where the compound is encapsulated in poly(lactic-co-glycolic acid) microspheres.[10][11] This formulation is administered subcutaneously and is designed to release the drug over a period of weeks.[2]
Troubleshooting Guides
Issue 1: Precipitation of (Z)-ONO-1301 during formulation preparation.
-
Symptom: The solution becomes cloudy or a solid precipitate forms, especially when adding the aqueous component.
-
Possible Causes:
-
The concentration of (Z)-ONO-1301 exceeds its solubility in the chosen vehicle.
-
The ratio of organic co-solvents to the aqueous phase is too low.
-
The temperature of the solutions is too low.
-
-
Solutions:
-
Optimize Solvent Ratios: Start by dissolving (Z)-ONO-1301 in the minimum necessary volume of DMSO. Gradually add other co-solvents like PEG300 or surfactants like Tween-80, ensuring the solution remains clear at each step before adding the final aqueous vehicle.
-
Use Gentle Heating: Warming the vehicle to 37-45°C can aid in dissolving the compound and preventing precipitation. Ensure all components are at a similar temperature before mixing.[12]
-
Employ Sonication: Use a bath sonicator to provide energy to help dissolve the compound. Use short bursts to prevent overheating.[12]
-
Prepare Fresh Formulations: To ensure stability, it is best to prepare the formulation immediately before each experiment.[12]
-
Issue 2: High variability in experimental outcomes following subcutaneous administration.
-
Symptom: Inconsistent results are observed between animals in the same treatment group.
-
Possible Causes:
-
Inconsistent injection technique leading to variable absorption.
-
Precipitation of the compound at the injection site.
-
Formulation instability.
-
-
Solutions:
-
Standardize Injection Technique: Ensure a consistent depth and location for subcutaneous injections. The loose skin over the back between the shoulder blades is a common and reliable site.
-
Verify Formulation Stability: Before injection, visually inspect the formulation for any signs of precipitation.
-
Rotate Injection Sites: If repeated subcutaneous injections are necessary, rotate the injection sites to minimize local tissue effects that could alter absorption.
-
Issue 3: Adverse events in animals post-injection.
-
Symptom: Animals show signs of distress, irritation at the injection site, or other unexpected adverse effects.
-
Possible Causes:
-
Toxicity from a high concentration of the vehicle, particularly DMSO.
-
The pH of the formulation is not physiologically neutral.
-
For intravenous injections, the infusion rate is too rapid.
-
-
Solutions:
-
Minimize DMSO Concentration: The final concentration of DMSO in the injected formulation should be kept as low as possible, ideally under 10%.
-
Check pH of the Formulation: Ensure the final pH of your injectable solution is within a physiologically tolerable range (typically pH 4-8 for oral and pH 3-9 for intravenous administration).[14]
-
Control Infusion Rate: For intravenous administration, deliver the formulation slowly and at a constant rate to avoid acute toxic effects.
-
Vehicle Control Group: Always include a control group that receives the vehicle without (Z)-ONO-1301 to distinguish between effects of the compound and the vehicle.
-
Data Presentation
Table 1: General Pharmacokinetic Parameters: Subcutaneous vs. Intravenous Administration
| Parameter | Subcutaneous (SC) Administration | Intravenous (IV) Administration | Reference |
| Bioavailability (F) | < 100% | 100% | [13] |
| Time to Peak (Tmax) | Delayed | Immediate | [13] |
| Peak Concentration (Cmax) | Lower | Higher | [13] |
| Half-life (t1/2) | Can be prolonged due to absorption rate | Determined by distribution and elimination | [13] |
Note: This table presents generalized pharmacokinetic principles. Specific values for (Z)-ONO-1301 are not currently available in the public domain.
Experimental Protocols
Protocol 1: Preparation of a (Z)-ONO-1301 Formulation for In Vivo Administration
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Initial Dissolution: Weigh the desired amount of (Z)-ONO-1301 powder and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution. Vortex or sonicate until fully dissolved.
-
Addition of Co-solvents/Surfactants (Optional but Recommended): To the DMSO stock solution, add a co-solvent such as PEG300 and/or a surfactant like Tween-80. A common vehicle might consist of a ratio of DMSO:PEG300:Tween-80:Saline. The ratios need to be empirically determined to ensure the compound stays in solution.
-
Final Dilution: Slowly add pre-warmed (37°C) sterile saline or PBS to the mixture dropwise while continuously vortexing to reach the final desired concentration.
-
Final Inspection: Before administration, visually inspect the final formulation to ensure it is a clear solution, free of any precipitate.
Protocol 2: Subcutaneous Injection in Mice
-
Animal Restraint: Manually restrain the mouse by scruffing the loose skin on its neck and back to ensure it is held securely.
-
Site Preparation: The typical injection site is the dorsal midline, between the shoulder blades. It is generally not necessary to sterilize the skin with antiseptics for subcutaneous injections.
-
Injection: Create a "tent" of skin at the injection site. Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the animal's body. Be careful not to puncture through the other side of the skin fold.
-
Administration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). Slowly inject the formulation. A small lump or "bleb" should form under the skin.
-
Withdrawal and Monitoring: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage. Monitor the animal for any adverse reactions.
Protocol 3: Intravenous (Tail Vein) Injection in Mice
-
Animal Warming: To dilate the tail veins, warm the mouse for 5-10 minutes using a warming box or a heat lamp. Be careful not to overheat the animal.
-
Restraint: Place the mouse in a suitable restraint device that allows access to the tail.
-
Vein Visualization: The two lateral tail veins are the primary sites for intravenous injection. Gently wiping the tail with an alcohol pad can help in visualizing the veins.
-
Injection: Using a 27-30 gauge needle attached to a syringe with no air bubbles, insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Administration: If the needle is correctly placed, there should be minimal resistance when slowly depressing the plunger. The vein may blanch as the solution is injected. If a blister forms, the needle is not in the vein and should be removed.
-
Withdrawal and Hemostasis: After injecting, remove the needle and apply gentle pressure to the injection site with gauze until bleeding stops.
-
Monitoring: Monitor the animal for any immediate adverse reactions.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of the pharmacokinetics of subcutaneous and intravenous administration of a phosphorothioate oligodeoxynucleotide in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing the Stability of ONO-1301 PLGA Microspheres with Antioxidants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing antioxidants for improving the stability of ONO-1301 encapsulated in poly(lactic-co-glycolic acid) (PLGA) microspheres. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during formulation and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of ONO-1301 a concern in PLGA microspheres?
A1: The stability of ONO-1301 within PLGA microspheres is a critical factor for ensuring its therapeutic efficacy. The degradation of ONO-1301 can be accelerated by the acidic microenvironment created by the hydrolysis of PLGA into lactic and glycolic acids. This acidic environment can lead to the hydrolytic and oxidative degradation of the drug, reducing its potency over time.
Q2: What are the primary degradation pathways for ONO-1301 in an acidic and oxidative environment?
A2: ONO-1301 is susceptible to both hydrolysis and oxidation. In the acidic microenvironment of degrading PLGA, the ester linkages of ONO-1301 can be hydrolyzed. Furthermore, reactive oxygen species can lead to oxidative degradation of the molecule. A study has identified both hydrolyzed and oxidized products of ONO-1301 in PLGA microspheres during storage through liquid chromatography-nuclear magnetic resonance/mass spectrometry analysis.[1][2]
Q3: How can antioxidants improve the stability of ONO-1301 in PLGA microspheres?
A3: Antioxidants can be incorporated into the PLGA microsphere formulation to protect ONO-1301 from degradation. They function by neutralizing reactive oxygen species and/or inhibiting oxidative chain reactions, thereby preserving the integrity of the drug molecule.
Q4: Which antioxidants are effective for stabilizing ONO-1301 in PLGA microspheres?
A4: Studies have shown that butylated hydroxytoluene (BHT) is an effective antioxidant for improving the stability of ONO-1301 in PLGA microspheres. In one study, the addition of 10% BHT to the formulation was found to be superior to formulations without an antioxidant or with α-tocopherol in terms of stability during storage and in vitro drug release.[1][2]
Q5: What is the impact of adding antioxidants on the physicochemical properties of the microspheres?
A5: The addition of antioxidants like BHT can influence the physicochemical properties of the microspheres, such as particle size, drug loading, and encapsulation efficiency. It is essential to characterize these properties for each formulation to ensure they meet the desired specifications. While specific quantitative data for ONO-1301 with BHT is limited in publicly available literature, the general expectation is a slight modification of these parameters, which should be empirically determined.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Drug Loading/Encapsulation Efficiency | - Poor miscibility of ONO-1301 with the PLGA solution.- Drug partitioning into the external aqueous phase during emulsification. | - Optimize the solvent system for both PLGA and ONO-1301.- Adjust the homogenization speed and time to control droplet size.- Consider using a different PLGA polymer with a different lactide-to-glycolide ratio or molecular weight. |
| High Initial Burst Release | - Drug adsorbed on the microsphere surface.- High porosity of the microspheres.- Small particle size leading to a larger surface area. | - Optimize the washing steps after microsphere collection to remove surface-adsorbed drug.- Adjust the solvent evaporation rate during fabrication; a slower rate can lead to denser microspheres.- Increase the polymer concentration in the organic phase.- A study on ONO-1301 PLGA microspheres aimed for a 10% initial burst release, which was achieved by optimizing PLGA type and particle size.[3] |
| ONO-1301 Degradation During Storage | - Hydrolysis due to the acidic microenvironment from PLGA degradation.- Oxidation of ONO-1301. | - Incorporate an effective antioxidant, such as 10% BHT, into the formulation.[1][2]- Store the microspheres at low temperatures (e.g., 2-8 °C) and protected from light.- Ensure the microspheres are thoroughly dried to minimize residual moisture. |
| Irregular Drug Release Profile | - Heterogeneous degradation of the PLGA matrix.- Changes in the microsphere morphology (e.g., pore formation) during degradation. | - Ensure a narrow particle size distribution.- Optimize the PLGA characteristics (molecular weight, lactide:glycolide ratio) for a more predictable degradation pattern.- The degradation and drug release can be influenced by the pH of the surrounding medium.[4] |
Data Presentation
Table 1: Representative Physicochemical Properties of ONO-1301 PLGA Microspheres with and without Antioxidant
| Formulation | Mean Particle Size (μm) | Drug Loading (%) | Encapsulation Efficiency (%) |
| ONO-1301 PLGA MS (Control) | ~25 | >8.0 | >70 |
| ONO-1301 PLGA MS with 10% BHT | ~25 | >8.0 | >70 |
Note: The above data is representative and based on findings from studies on ONO-1301 PLGA microspheres.[2] Exact values should be determined experimentally for specific formulations.
Table 2: Representative In Vitro Release of ONO-1301 from PLGA Microspheres
| Time (days) | Cumulative Release (%) - Control | Cumulative Release (%) - with 10% BHT |
| 1 | ~15 | ~10 |
| 7 | ~40 | ~30 |
| 14 | ~65 | ~50 |
| 21 | ~85 | ~70 |
| 28 | >95 | ~85 |
Note: This table illustrates the expected trend of a more controlled and sustained release with the addition of BHT, which enhances the stability of ONO-1301. The data is illustrative and should be confirmed by specific experimental results. A study showed that ONO-1301-loaded PLGA MS with 10% BHT was superior in the in vitro drug-release test compared to those without BHT.[1][2]
Experimental Protocols
Preparation of ONO-1301 PLGA Microspheres by Oil-in-Water (o/w) Emulsion Solvent Evaporation Method
Materials:
-
ONO-1301
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (as organic solvent)
-
Polyvinyl alcohol (PVA) (as an emulsifier)
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and ONO-1301 in the organic solvent. If using an antioxidant, dissolve BHT in this organic phase as well. A typical concentration would be 10% w/w of the drug amount.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under constant homogenization (e.g., using a high-speed homogenizer) for a specified time (e.g., 2-5 minutes) to form an oil-in-water emulsion. The homogenization speed will influence the final particle size.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the microspheres.
-
Microsphere Collection and Washing: Collect the hardened microspheres by centrifugation or filtration. Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Lyophilize or air-dry the washed microspheres to obtain a free-flowing powder.
-
Storage: Store the dried microspheres in a desiccator at a low temperature (2-8 °C) and protected from light.
Characterization of ONO-1301 PLGA Microspheres
-
Particle Size and Morphology: Analyze the particle size distribution using laser diffraction and visualize the surface morphology using Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency:
-
Accurately weigh a small amount of microspheres.
-
Dissolve the microspheres in a suitable solvent (e.g., DCM).
-
Extract the drug into an appropriate aqueous or organic phase.
-
Quantify the amount of ONO-1301 using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100.
-
Calculate Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100.
-
In Vitro Drug Release Study
Materials:
-
ONO-1301 loaded PLGA microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or a USP dissolution apparatus
-
HPLC system for drug quantification
Procedure:
-
Accurately weigh a specific amount of microspheres and suspend them in a known volume of PBS (pH 7.4) in a suitable container.
-
Incubate the samples at 37°C in a shaking water bath to maintain sink conditions.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Filter the collected samples to remove any microsphere particles.
-
Analyze the concentration of ONO-1301 in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualizations
Caption: ONO-1301 signaling pathway.
Caption: PLGA degradation and drug release mechanism.
Caption: Experimental workflow for ONO-1301 PLGA microspheres.
References
Controlling for batch-to-batch variation in ONO-1301SR preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the preparation of ONO-1301SR. ONO-1301SR is a sustained-release formulation of ONO-1301, a prostacyclin agonist, encapsulated in poly(lactic-co-glycolic acid) (PLGA) microspheres. Controlling batch-to-batch variation is critical for ensuring consistent product quality and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general method for preparing ONO-1301SR microspheres?
A1: ONO-1301SR microspheres are typically prepared using an oil-in-water (o/w) emulsion solvent evaporation method.[1][2][3] This involves dissolving ONO-1301 and PLGA in a water-immiscible organic solvent, emulsifying this oil phase in an aqueous solution containing a stabilizer, and then removing the solvent by evaporation to harden the microspheres.
Q2: What are the critical quality attributes (CQAs) of ONO-1301SR that I should monitor?
A2: The key quality attributes for ONO-1301SR microspheres that can affect in vivo performance include particle size distribution, drug loading, encapsulation efficiency, surface morphology, and in vitro release profile.[4] Minor changes in the manufacturing process can impact these attributes.[4]
Q3: My ONO-1301SR batches show high initial burst release. What could be the cause?
A3: A high initial burst release is often due to a large amount of drug adsorbed on the surface of the microspheres or high porosity of the microspheres.[5] The particle size can also be a factor, with smaller particles leading to a higher burst release.[5] To mitigate this, you can optimize the washing step during preparation to remove surface-associated drugs or slow down the solvent evaporation rate to form a denser polymer matrix.[5] The addition of plasticizers to the oil phase has also been shown to be effective in reducing the initial burst release.[6]
Q4: I am observing significant degradation of ONO-1301 in my formulation. What are the likely causes and solutions?
A4: ONO-1301 is susceptible to hydrolysis and oxidation.[1][7] The acidic microenvironment created by the degradation of the PLGA polymer can contribute to the hydrolysis of the drug. To improve stability, consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the formulation.[1][7]
Q5: What factors influence the sustained-release profile of ONO-1301SR?
A5: The sustained-release characteristics are influenced by several factors, including the molecular weight and lactide-to-glycolide ratio of the PLGA, particle size, and drug loading.[8] Higher molecular weight PLGA and a higher lactide ratio generally result in a slower release rate.
Troubleshooting Guides
This section provides guidance on common issues encountered during the preparation of ONO-1301SR.
Issue 1: Inconsistent Particle Size Distribution
| Potential Cause | Recommended Solution |
| Inconsistent homogenization speed or time. | Tightly control the speed and duration of the homogenization step. Use a calibrated homogenizer. |
| Variations in the viscosity of the oil or aqueous phase. | Ensure consistent concentrations of PLGA, ONO-1301, and stabilizer in all batches. Monitor and control the temperature during emulsification. |
| Inefficient mixing during solvent evaporation. | Maintain a consistent and appropriate stirring speed during solvent evaporation to prevent agglomeration. |
Issue 2: Low Drug Loading or Encapsulation Efficiency
| Potential Cause | Recommended Solution |
| Poor solubility of ONO-1301 in the organic solvent. | Ensure ONO-1301 is fully dissolved in the organic solvent before emulsification. Consider the use of a co-solvent if necessary. |
| Drug partitioning into the aqueous phase during emulsification. | Increase the viscosity of the oil phase by using a higher concentration of PLGA. Optimize the type and concentration of the stabilizer in the aqueous phase. |
| Rapid solvent removal leading to porous microspheres. | Slow down the rate of solvent evaporation to allow for the formation of a dense polymer matrix, which can better retain the drug. |
Issue 3: Batch-to-Batch Variation in In Vitro Release Profile
| Potential Cause | Recommended Solution |
| Inconsistent raw material properties (PLGA). | Source PLGA from a reliable supplier and ensure tight specifications for molecular weight, lactide:glycolide ratio, and end-group chemistry.[5] Characterize each new batch of PLGA.[5] |
| Variations in manufacturing process parameters. | Implement strict controls and monitoring of all critical process parameters, including temperatures, mixing speeds, and solvent evaporation rates.[5] |
| Differences in the residual solvent content. | Ensure a consistent and thorough drying process for the microspheres to minimize residual solvent, which can act as a plasticizer and affect the release rate. |
Data Presentation
Table 1: Typical Quality Control Specifications for ONO-1301SR Microspheres
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white, free-flowing powder |
| Particle Size (D50) | Laser Diffraction | 20 - 40 µm |
| Drug Loading | HPLC | 10% - 15% (w/w) |
| Encapsulation Efficiency | HPLC | ≥ 70% |
| Residual Solvent | Gas Chromatography | ≤ 600 ppm (Dichloromethane) |
| In Vitro Release (Initial Burst) | HPLC | ≤ 20% release in the first 24 hours |
| Purity (Related Substances) | HPLC | Total Impurities ≤ 1.0% |
Experimental Protocols
Protocol 1: Preparation of ONO-1301SR Microspheres via Oil-in-Water Emulsion Solvent Evaporation
-
Organic Phase Preparation:
-
Dissolve a specified amount of PLGA (e.g., 50:50 lactide:glycolide ratio, molecular weight of 24,000–38,000 Da) in dichloromethane (B109758) (DCM).[9]
-
Add ONO-1301 to the PLGA solution and mix until fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA), at a concentration of 1% (w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing at a controlled speed (e.g., 6,500 - 17,500 rpm) for a specific duration (e.g., 0.5 - 4 minutes) to form an oil-in-water emulsion.[10]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of water and stir at a constant rate (e.g., 150 rpm) under vacuum at a controlled temperature (e.g., 35°C) to evaporate the DCM.[10]
-
-
Microsphere Collection and Washing:
-
Collect the hardened microspheres by filtration or centrifugation.
-
Wash the collected microspheres with deionized water to remove residual PVA and unencapsulated drug.
-
-
Drying:
-
Lyophilize or vacuum-dry the microspheres to obtain a free-flowing powder.
-
Protocol 2: HPLC Analysis of ONO-1301 Content
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Octadecylsilane (C18) column (e.g., 4.6 x 100 mm, 2.6 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid (TFA).[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 10 µL.[9]
-
Sample Preparation:
-
Accurately weigh a sample of ONO-1301SR microspheres.
-
Dissolve the microspheres in a suitable solvent (e.g., a mixture of DMSO and 0.05 M HCl) to extract the ONO-1301.[11]
-
Filter the solution through a 0.22 µm filter before injection.
-
-
Quantification: Calculate the concentration of ONO-1301 based on a standard curve prepared with known concentrations of ONO-1301.
Visualizations
Caption: Experimental workflow for ONO-1301SR preparation and quality control.
Caption: Troubleshooting logic for addressing batch-to-batch variation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Poly(lactic-co-glycolic acid) microsphere production based on quality by design: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antioxidants on the stability of ONO-1301, a novel long-acting prostacyclin agonist, loaded in PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Injectable sustained‐release poly(lactic‐co‐glycolic acid) (PLGA) microspheres of exenatide prepared by supercritical fluid extraction of emulsion process based on a design of experiment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of PLGA Microspheres Using the Non-Toxic Glycofurol as Polymer Solvent by a Modified Phase Inversion Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of (Z)-ONO 1301 in aqueous solutions
Welcome to the technical support center for (Z)-ONO 1301. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as "crashing out" and occurs because this compound is a hydrophobic compound with poor aqueous solubility. While it dissolves readily in an organic solvent like DMSO, the rapid change in solvent polarity upon addition to an aqueous solution causes the compound to aggregate and precipitate.
To prevent this, you can employ several strategies:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize its toxic effects on cells and reduce the likelihood of precipitation.
-
Refine your dilution technique: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous solution, use a stepwise dilution method. Add the DMSO stock dropwise to your pre-warmed buffer or medium while gently vortexing to ensure rapid and even dispersion.
-
Use a solubilizing excipient: For experiments requiring higher concentrations of this compound in an aqueous environment, using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended.
Q2: What is hydroxypropyl-β-cyclodextrin (HP-β-CD) and how can it help with this compound aggregation?
A2: HP-β-CD is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity. This structure allows it to encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex. This complex increases the apparent solubility of this compound in aqueous solutions and prevents its aggregation.
Q3: Are there other methods to improve the solubility of this compound in aqueous solutions?
A3: Besides using cyclodextrins, other techniques to enhance the solubility of hydrophobic drugs include the use of co-solvents (e.g., ethanol, PEG 400), surfactants (e.g., Tween 80, Poloxamers), and pH adjustment for ionizable compounds. However, for most in vitro experimental setups, the use of HP-β-CD is a robust and widely accepted method.
Troubleshooting Guide
Issue: Visible precipitate or cloudiness in the this compound solution after preparation.
| Potential Cause | Recommended Action | Rationale |
| Final concentration exceeds solubility limit | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific buffer. Start with a lower final concentration and titrate upwards. | Even with solubilizing agents, there is a limit to how much of a hydrophobic compound can be dissolved. |
| Improper dilution of DMSO stock | Use a stepwise dilution method. Add the DMSO stock solution dropwise into the pre-warmed aqueous solution while gently vortexing. | Rapid dilution can cause localized high concentrations, leading to immediate precipitation. |
| Suboptimal HP-β-CD concentration | Optimize the molar ratio of this compound to HP-β-CD. A 1:1, 1:2, or 1:5 ratio can be a good starting point for optimization. | Insufficient HP-β-CD may not effectively encapsulate all the this compound molecules. |
| Temperature effects | Prepare and handle solutions at room temperature or 37°C. Avoid using chilled buffers, as this can decrease the solubility of the compound and the effectiveness of the cyclodextrin. | Temperature can significantly impact the solubility of small molecules. |
| pH of the buffer | Ensure the pH of your final solution is compatible with the stability and solubility of this compound. | The solubility of some compounds can be pH-dependent. |
Experimental Protocols
Protocol 1: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a stock solution of this compound complexed with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
-
Prepare the HP-β-CD solution:
-
Calculate the required amount of HP-β-CD based on the desired molar ratio to this compound (e.g., 1:1, 1:2, or 1:5).
-
Dissolve the HP-β-CD powder in the desired volume of sterile water or buffer.
-
Vortex until the HP-β-CD is completely dissolved.
-
-
Form the this compound/HP-β-CD inclusion complex:
-
While gently vortexing the HP-β-CD solution, add the concentrated this compound DMSO stock solution dropwise.
-
Continue vortexing for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
-
Final Preparation:
-
The resulting solution is the aqueous stock of this compound. This can be further diluted in your experimental buffer or cell culture medium as needed.
-
For sterile applications, the final solution can be filtered through a 0.22 µm syringe filter.
-
Data Presentation
The following table summarizes the reported solubility enhancement of various hydrophobic drugs using cyclodextrins, providing a reference for the potential improvement in aqueous solubility for this compound.
| Drug | Cyclodextrin Used | Fold Increase in Solubility | Reference |
| Praziquantel | Hydroxypropyl-β-cyclodextrin | ~6-fold | [1] |
| Imatinib | β-cyclodextrin | ~10-fold | [1] |
| Carvedilol | Hydroxypropyl-β-cyclodextrin | ~8 to 65-fold (pH dependent) | [2] |
| Valdecoxib | Hydroxypropyl-β-cyclodextrin | Significant increase (quantitative fold not specified) | [3] |
| Indomethacin | β-cyclodextrin derivatives | Significant increase (quantitative fold not specified) | [4] |
Visualizations
Signaling Pathways of this compound
This compound exerts its effects through two primary mechanisms: acting as a prostacyclin (IP) receptor agonist and inhibiting thromboxane (B8750289) A2 synthase.
Caption: Dual signaling pathways of this compound.
Experimental Workflow for Solubilization
The following diagram outlines the decision-making process and workflow for preparing an aqueous solution of this compound.
Caption: Workflow for preparing aqueous solutions of this compound.
References
Strategies to enhance the bioavailability of orally administered (Z)-ONO 1301
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing orally administered (Z)-ONO 1301 in their experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the oral administration of this compound.
Issue 1: High Variability in In Vivo Efficacy and Pharmacokinetic Data
Question: We are observing significant variability in the therapeutic effects and plasma concentrations of this compound across our animal subjects. What could be the cause?
Answer: High variability in in vivo studies with orally administered lipophilic compounds like this compound can stem from several factors. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Oral Gavage Technique | Ensure all personnel are thoroughly trained on a standardized oral gavage procedure. The volume administered should be accurately calculated based on each animal's body weight. Inconsistent delivery can lead to significant differences in the amount of compound that reaches the stomach. |
| Variable Food Intake | The presence of food in the stomach can significantly alter the absorption of lipophilic drugs. Standardize the fasting period for all animals before oral administration to ensure consistent gastrointestinal conditions. |
| Formulation Inhomogeneity | If using a suspension, ensure it is thoroughly mixed and homogenous before each administration. Aggregation or settling of this compound particles will lead to inaccurate dosing. |
| Gastrointestinal Health | The overall health of the animal's gastrointestinal tract can impact drug absorption. Ensure animals are healthy and free from any underlying conditions that may affect gut function. |
| Animal Stress | Stress from handling and gavage can alter physiological parameters, including gastrointestinal motility and blood flow, which can affect drug absorption. Acclimate animals to handling and the gavage procedure to minimize stress. |
Issue 2: Lower Than Expected Plasma Concentrations of this compound
Question: Our plasma analysis shows lower than expected concentrations of this compound after oral administration. How can we improve its bioavailability?
Answer: Low oral bioavailability is a common challenge for lipophilic compounds. Here are several strategies to enhance the systemic exposure of this compound:
| Strategy | Description |
| Lipid-Based Formulations | Formulating this compound in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubility in the gastrointestinal fluids and enhance absorption. |
| Particle Size Reduction | Reducing the particle size of this compound through techniques like micronization or creating a nanosuspension increases the surface area for dissolution, which can lead to improved absorption. |
| Sustained-Release Formulations | Encapsulating this compound in biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) to create slow-release microspheres can protect the drug from degradation in the GI tract and provide a prolonged absorption phase. |
| Nanosphere Formulations | Formulating this compound into nanospheres can enhance its permeability across the intestinal epithelium and potentially reduce first-pass metabolism. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
Q2: What are some common side effects observed with oral administration of prostaglandin (B15479496) analogs like this compound?
A2: Prostaglandin analogs, when administered systemically, can sometimes cause side effects. While specific data for orally administered this compound is limited, general side effects associated with prostaglandin analogs can include gastrointestinal issues such as diarrhea[1]. It is important to monitor animal subjects for any signs of distress or adverse effects.
Q3: How does this compound exert its therapeutic effects?
A3: this compound has a dual mechanism of action. It is a potent agonist of the prostacyclin (IP) receptor and an inhibitor of thromboxane (B8750289) A2 (TXA2) synthase[2][3]. Activation of the IP receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream effectors, leading to vasodilation and inhibition of platelet aggregation[4]. By inhibiting TXA2 synthase, it reduces the production of TXA2, a potent vasoconstrictor and platelet aggregator[2]. This dual action provides a synergistic therapeutic effect in various disease models.
Q4: Are there established protocols for preparing enhanced bioavailability formulations of this compound?
A4: Yes, methods for preparing slow-release PLGA microspheres and nanosphere formulations of this compound have been described in the scientific literature. Detailed experimental protocols are provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
Due to the limited availability of specific quantitative data from publicly accessible sources, a direct numerical comparison of Cmax, Tmax, and AUC for different oral formulations of this compound cannot be provided at this time. However, based on available graphical data, the following qualitative comparison can be made:
| Formulation | Relative Cmax | Relative Tmax | Expected AUC | Notes |
| Unmodified this compound (Oral) | Moderate | ~2 hours[1] | Moderate | Plasma concentrations are comparable to subcutaneous administration, indicating good absorption[1]. |
| Slow-Release PLGA Microspheres (Oral) | Lower | Delayed and Prolonged | Potentially Higher | Designed for sustained release, which would likely result in a lower Cmax and a delayed, broader Tmax, leading to an increased overall exposure (AUC). |
| Nanospheres (Oral) | Potentially Higher | Potentially Faster | Potentially Higher | Nanoparticle formulations are designed to enhance absorption and bioavailability, which could lead to a higher and faster peak concentration and increased overall exposure. |
Experimental Protocols
1. Preparation of this compound-loaded PLGA Slow-Release Microspheres
-
Method: Oil-in-water (o/w) emulsion solvent evaporation method.
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Distilled water
-
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the oil phase.
-
Prepare the aqueous phase by dissolving PVA in distilled water.
-
Add the oil phase to the aqueous phase while homogenizing at high speed to create an o/w emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.
-
Collect the microspheres by centrifugation or filtration.
-
Wash the collected microspheres with distilled water to remove residual PVA.
-
Lyophilize the microspheres to obtain a dry powder.
-
2. Preparation of this compound Nanospheres
-
Method: Freeze-drying of a t-butanol solution.
-
Materials:
-
This compound
-
1,2-dierucoyl-sn-glycerol-3-phosphorylcholine
-
N-(carbonyl-methoxypoly-ethyleneglycol 2000)-1,2 distearoyl-sn-glycero-3-phosphosphoethanolamin sodium salt
-
t-butanol
-
Dry ice/acetone bath
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
3. In Vivo Oral Gavage of this compound in Mice
-
Materials:
-
This compound formulation (solution or homogenous suspension)
-
Oral gavage needle (size appropriate for the mouse)
-
Syringe
-
-
Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Visualizations
Caption: Dual signaling pathway of this compound.
Caption: Experimental workflow for in vivo oral administration studies.
References
- 1. Effects of inhibition of thromboxane A2 synthesis in aspirin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrelationships between prostacyclin and thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human prostacyclin and thromboxane synthases: Molecular interactions, regulation, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of inhibition of thromboxane A2 synthesis in aspirin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential hypotensive effects of high-dose (Z)-ONO 1301
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with high doses of (Z)-ONO 1301, focusing on the mitigation of potential hypotensive effects.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hypotension?
A1: this compound is a synthetic agonist for the prostacyclin (PGI2) receptor, also known as the IP receptor.[1][2][3] Its hypotensive effects are a direct consequence of its primary mechanism of action. Activation of the IP receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasodilation and a subsequent drop in blood pressure.[3]
The key steps in this pathway are:
-
This compound Binding: The compound binds to and activates the Gs-protein coupled IP receptor on vascular smooth muscle cells.[3]
-
Adenylate Cyclase Activation: This activation stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4]
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[2]
-
Myosin Light Chain Kinase (MLCK) Inhibition: PKA inhibits myosin light chain kinase.[3]
-
Smooth Muscle Relaxation: This inhibition leads to reduced phosphorylation of myosin light chains, causing vascular smooth muscle relaxation (vasodilation) and a decrease in systemic blood pressure.[3]
Additionally, this compound possesses thromboxane (B8750289) A2 synthase inhibitory activity, which may further contribute to vasodilation by reducing the levels of the potent vasoconstrictor, thromboxane A2.[1][2][5]
Q2: Are there established dose ranges of this compound associated with significant hypotension in preclinical models?
A2: Specific dose-response data for this compound-induced hypotension is not extensively published. However, like other prostacyclin agonists, the hypotensive effect is expected to be dose-dependent.[4][6] Researchers should perform a dose-escalation study in their specific animal model to determine the therapeutic window and the threshold for significant blood pressure drops.
The following table provides a hypothetical dose-response relationship based on typical observations with prostacyclin analogs in rodent models. This is for illustrative purposes only and must be confirmed experimentally.
| This compound Dose (Subcutaneous) | Expected Onset of Hypotension | Expected Magnitude of MABP Drop * | Potential Mitigation Strategy |
| Low Dose (e.g., 1-10 µg/kg) | Unlikely to be significant | < 5% | Standard monitoring |
| Mid Dose (e.g., 10-50 µg/kg) | 15-30 minutes post-administration | 10-20% | Slower infusion rate, pre-hydration |
| High Dose (e.g., >50 µg/kg) | 5-15 minutes post-administration | > 25% | Co-administration with a vasopressor, volume support |
*MABP: Mean Arterial Blood Pressure
Troubleshooting Guides
Problem 1: My animal model is experiencing a sharp, dose-limiting drop in blood pressure immediately after high-dose this compound administration.
This is a common adverse effect of potent vasodilators.[3][6] The primary goal is to stabilize the animal hemodynamically while ensuring the experiment can proceed.
Immediate Steps:
-
Reduce Infusion Rate: If administering via continuous infusion, immediately decrease the rate.
-
Administer Fluid Bolus: Provide an intravenous or intraperitoneal bolus of warmed sterile saline (e.g., 10 mL/kg) to increase intravascular volume.[7][8]
-
Consider Vasopressor Support: If hypotension is severe (e.g., MABP < 60 mmHg) or unresponsive to fluids, administration of a short-acting vasopressor may be necessary.[9][10] Norepinephrine (B1679862) is often a first-line choice due to its potent vasoconstrictive effects.[7][9]
Problem 2: How can I design a study to evaluate the therapeutic effects of high-dose this compound while minimizing the impact of hypotension on the results?
A proactive study design is critical. The goal is to separate the therapeutic effects from the confounding variable of systemic hypotension.
Recommendations:
-
Slow Dose Escalation: Begin with lower doses and gradually escalate over several days. This may allow for receptor desensitization or physiological adaptation, reducing the severity of the hypotensive response.
-
Use a Sustained-Release Formulation: If available, a sustained-release formulation of this compound can prevent the sharp plasma concentration peaks that cause abrupt drops in blood pressure.[11][12]
-
Prophylactic Volume Loading: Administer a bolus of sterile saline prior to this compound administration to ensure the animal is well-hydrated.[7]
-
Co-administration with a Vasopressor: For high-dose studies, consider co-infusing a low dose of a vasopressor like vasopressin or norepinephrine to maintain blood pressure within a target range.[7][9] This requires careful titration and continuous blood pressure monitoring to avoid hypertension.
Experimental Protocols
Protocol: Blood Pressure Monitoring in Rodent Models
Accurate blood pressure measurement is essential for these studies. The gold standard is radiotelemetry, but non-invasive tail-cuff methods can be effective if performed correctly.[13][14]
| Parameter | Method: Non-Invasive Tail-Cuff Plethysmography [14][15] | Method: Invasive Radiotelemetry [13] |
| Principle | An inflatable cuff occludes blood flow in the tail. A sensor detects blood volume changes upon deflation to determine systolic and diastolic pressure.[14][15] | A catheter is surgically implanted into an artery (e.g., carotid or femoral) connected to a transmitter. The transmitter sends continuous BP data wirelessly to a receiver.[13] |
| Procedure | 1. Acclimatize animals to the restraining device for several days prior to measurement.[16] 2. Place the animal in a restrainer on a warming platform to promote vasodilation in the tail.[15][17] 3. Fit the appropriate size occlusion and sensor cuffs to the base of the tail. 4. Initiate the software to perform a series of inflation/deflation cycles. 5. Discard the initial readings and average at least 10-15 consecutive, stable measurements. | 1. Surgically implant the catheter and transmitter under anesthesia. 2. Allow for a 4-7 day recovery period post-surgery before recording data to avoid stress-induced artifacts.[16] 3. House the animal in its home cage over the receiver. 4. Record data continuously. |
| Pros | Non-invasive, suitable for high-throughput screening.[13] | Gold standard for accuracy, allows for continuous 24/7 monitoring in conscious, unrestrained animals.[13] |
| Cons | Can be stressful for the animal, potentially affecting readings.[13] Less precise than telemetry.[13] | Requires surgery, expensive, lower throughput.[13] |
Note: For any study involving vasopressors, continuous intra-arterial monitoring (telemetry or a tethered system) is strongly recommended for precise and real-time feedback.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 4. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of prostacyclin side effects in adult patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14. Initial Choice of Vasopressor In Hypotension | Hospital Handbook [hospitalhandbook.ucsf.edu]
- 8. Vasopressors for hypotensive shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models for Hypertension/Blood Pressure Recording | Springer Nature Experiments [experiments.springernature.com]
- 14. kentscientific.com [kentscientific.com]
- 15. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of (Z)-ONO 1301 and Beraprost in Preclinical Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of two synthetic prostacyclin analogs, (Z)-ONO 1301 and beraprost (B1666799), in preclinical models of heart failure. The information is compiled from various studies to offer a comprehensive overview of their mechanisms of action, experimental data, and the methodologies employed.
Overview and Mechanism of Action
Both this compound and beraprost are prostacyclin analogs that primarily exert their effects through the activation of the prostacyclin receptor (IP receptor). However, their downstream signaling and additional properties exhibit notable differences.
This compound is a long-acting prostacyclin agonist that also possesses thromboxane (B8750289) A2 synthase inhibitory activity.[1][2][3] Its therapeutic effects in heart failure models are largely attributed to its ability to induce the expression of multiple protective and regenerative factors, including hepatocyte growth factor (HGF), vascular endothelial growth factor (VEGF), and stromal cell-derived factor-1 (SDF-1).[1][2][4] This multi-faceted action promotes angiogenesis, reduces fibrosis, and salvages damaged cardiac tissue.[1][5] A sustained-release formulation, ONO-1301SR, has been developed to prolong its therapeutic effects.[1][2]
Beraprost is an orally active prostacyclin analog that, upon binding to the IP receptor, activates adenylate cyclase, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] This signaling cascade results in vasodilation and inhibition of platelet aggregation.[6][8] In the context of heart failure, a key mechanism of beraprost is its anti-fibrotic effect, which is mediated by the suppression of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway in cardiac fibroblasts.[9][10][11] It has also been shown to have anti-inflammatory properties.[6]
Signaling Pathways
The signaling cascades initiated by this compound and beraprost, while both originating from IP receptor activation, diverge to produce their distinct therapeutic profiles.
References
- 1. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic prostacyclin agonist, ONO1301, enhances endogenous myocardial repair in a hamster model of dilated cardiomyopathy: a promising regenerative therapy for the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined administration of laminin-221 and prostacyclin agonist enhances endogenous cardiac repair in an acute infarct rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Beraprost Sodium used for? [synapse.patsnap.com]
- 7. What is the mechanism of Beraprost Sodium? [synapse.patsnap.com]
- 8. Effect of beraprost on pulmonary hypertension due to left ventricular systolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 10. Prostacyclin analogue beraprost inhibits cardiac fibroblast proliferation depending on prostacyclin receptor activation through a TGF β-Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-ONO 1301 and Standard Antifibrotic Therapies in Attenuating TGF-β-Induced Fibrosis
For Immediate Release
Introduction
Transforming growth factor-beta (TGF-β) is a pivotal cytokine in the pathogenesis of fibrosis, a condition characterized by excessive deposition of extracellular matrix (ECM) proteins that leads to organ dysfunction. The development of effective antifibrotic therapies is a critical area of research. This guide provides a comparative analysis of the novel prostacyclin agonist (Z)-ONO 1301 against two established antifibrotic drugs, Pirfenidone (B1678446) and Nintedanib, in the context of TGF-β-induced fibrosis. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Mechanism of Action and Comparative Efficacy
This compound is a synthetic, orally active prostacyclin (PGI2) agonist with a distinct mechanism of action compared to Pirfenidone and Nintedanib. While Pirfenidone exerts broad anti-inflammatory and antifibrotic effects, and Nintedanib functions as a multi-tyrosine kinase inhibitor, this compound primarily acts through the prostacyclin receptor (IP receptor), leading to increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP has been shown to inhibit fibroblast proliferation and differentiation into myofibroblasts, key events in the fibrotic process.[1][2]
Table 1: Comparison of Antifibrotic Mechanisms
| Feature | This compound | Pirfenidone | Nintedanib |
| Primary Target(s) | Prostacyclin (IP) Receptor | Multiple; precise targets not fully elucidated | VEGFR, FGFR, PDGFR tyrosine kinases[3] |
| Key Downstream Effects | ↑ cAMP, ↓ Fibroblast proliferation[1][2] | ↓ TGF-β signaling, ↓ Collagen synthesis, ↓ α-SMA expression[4][5][6] | ↓ Proliferation, migration, and differentiation of fibroblasts[7] |
| Effect on TGF-β Pathway | Indirect modulation through cAMP-PKA pathway | Inhibits TGF-β-induced Smad3 phosphorylation and non-Smad pathways[6][8] | Inhibits TGF-β-induced Smad2/3, p38MAPK, and ERK1/2 phosphorylation[7] |
Table 2: Quantitative Comparison of Antifibrotic Effects on TGF-β-Induced Markers
| Compound | Marker | Cell Type | Effective Concentration / IC50 | Reference |
| Nintedanib | α-SMA expression | Human Tenon's Fibroblasts | Significant inhibition at 1 µM | [7] |
| Cell Proliferation | Human Tenon's Fibroblasts | Dose-dependent inhibition (0.1-1 µM) | [7] | |
| Type I Collagen | Fibroblast-like synoviocytes | Significant inhibition at 100 nM and 1000 nM | [9] | |
| Fibronectin | Fibroblast-like synoviocytes | Significant inhibition at 1000 nM | [9] | |
| Cell Proliferation | A549 cells (TGF-β treated) | IC50 = 7.5 µM | [10] | |
| Pirfenidone | α-SMA expression | Human Intestinal Fibroblasts | Significant inhibition at 1 mg/ml | [5] |
| Collagen I expression | Human Intestinal Fibroblasts | Significant inhibition at 1 mg/ml | [5] | |
| Smad3 phosphorylation | Primary human lung fibroblasts | Inhibition at higher concentrations (~300 µg/ml) | [4] | |
| This compound | Fibroblast Proliferation | Mouse Lung Fibroblasts | Significant reduction at ≥ 10⁻⁷ M | [2] |
| Hydroxyproline (B1673980) Content | Bleomycin-induced mouse model | Significant decrease with repeated administration | [1] |
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms of these antifibrotic agents, it is essential to visualize their points of intervention within the TGF-β signaling cascade and the general workflow for their evaluation.
Caption: TGF-β Signaling Pathway and Drug Intervention Points.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Validating Antifibrotic Effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to assess the antifibrotic effects of the compounds.
TGF-β-Induced Fibrosis in Human Lung Fibroblasts
-
Cell Culture: Primary human lung fibroblasts (HLFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Fibrosis: For experiments, sub-confluent fibroblasts are serum-starved in DMEM with 0.5% FBS for 24 hours. Following starvation, the medium is replaced with fresh low-serum medium containing recombinant human TGF-β1 (typically 5-10 ng/mL) to induce a fibrotic phenotype.[11]
-
Drug Treatment: Concurrently with TGF-β1 stimulation, cells are treated with various concentrations of this compound, Pirfenidone, Nintedanib, or vehicle control (e.g., DMSO). The treatment duration is typically 24-72 hours, depending on the endpoint being measured.
Western Blotting for α-SMA and Collagen I
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.[12] The total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against α-smooth muscle actin (α-SMA) and Collagen Type I. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.[12]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels.
Quantitative Real-Time PCR (qRT-PCR) for Profibrotic Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells using a TRIzol-based method or a commercial kit.[13] The quality and quantity of RNA are assessed using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[13]
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix and gene-specific primers for target genes such as COL1A1 (Collagen I), ACTA2 (α-SMA), and FN1 (Fibronectin).[14][15] The expression of a stable housekeeping gene (e.g., GAPDH or HPRT) is used for normalization.[16]
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[13]
Hydroxyproline Assay for Total Collagen Content
-
Sample Preparation: The cell culture supernatant or cell lysate is hydrolyzed with concentrated hydrochloric acid (e.g., 6M HCl) at a high temperature (e.g., 120°C for 3 hours) to liberate hydroxyproline from collagen.[17]
-
Oxidation: The hydrolyzed samples are incubated with Chloramine-T solution to oxidize the hydroxyproline.
-
Colorimetric Reaction: A solution of p-dimethylaminobenzaldehyde (DMAB) is added, which reacts with the oxidized hydroxyproline to produce a colored product.[18]
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer at approximately 560 nm. The hydroxyproline concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.
Conclusion
This compound presents a novel therapeutic approach to combatting fibrosis by targeting the prostacyclin signaling pathway, which is distinct from the mechanisms of Pirfenidone and Nintedanib. While direct quantitative comparisons of potency against TGF-β-induced markers are still emerging for this compound, its ability to inhibit fibroblast proliferation demonstrates its antifibrotic potential. Pirfenidone and Nintedanib have well-documented inhibitory effects on key markers of fibrosis, such as α-SMA and collagen synthesis, through their modulation of TGF-β signaling pathways. The experimental protocols outlined provide a robust framework for the continued investigation and head-to-head comparison of these and other emerging antifibrotic agents. Further studies are warranted to fully elucidate the comparative efficacy of this compound in TGF-β-driven fibrotic models.
References
- 1. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the effects of Pirfenidone on TGF-β1 stimulated non-SMAD signaling pathways in Dupuytren’s disease -derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. BML-111 suppresses TGF-β1-induced lung fibroblast activation in vitro and decreases experimental pulmonary fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptome-Guided Drug Repurposing Identifies Homoharringtonine (HHT) as a Candidate for Radiation-Induced Pulmonary Fibrosis [mdpi.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diapharma.com [diapharma.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to IP Receptor Activation: (Z)-ONO-1301 vs. Selexipag
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Z)-ONO-1301 and selexipag (B1681723), two prominent non-prostanoid prostacyclin (IP) receptor agonists. The focus of this comparison is their respective performance in IP receptor activation, supported by available experimental data. This document is intended to assist researchers and drug development professionals in understanding the pharmacological nuances of these compounds.
Introduction to (Z)-ONO-1301 and Selexipag
(Z)-ONO-1301 and selexipag are synthetic, orally active agonists of the prostacyclin (IP) receptor. Activation of the IP receptor is a key therapeutic strategy for conditions such as pulmonary arterial hypertension (PAH), as it mediates vasodilation, inhibits platelet aggregation, and exerts anti-proliferative effects on vascular smooth muscle cells.[1]
Selexipag is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, ACT-333679, which is responsible for its pharmacological effects.[2] ACT-333679 is a potent and highly selective agonist for the IP receptor.[1][2] (Z)-ONO-1301 is also a direct-acting IP receptor agonist.[3] A distinguishing feature of (Z)-ONO-1301 is its dual mechanism of action, as it also exhibits thromboxane (B8750289) A2 synthase inhibitory activity.[4]
Mechanism of Action: IP Receptor Signaling
Both (Z)-ONO-1301 and the active metabolite of selexipag, ACT-333679, exert their effects by binding to and activating the IP receptor, a G-protein coupled receptor (GPCR). This binding event initiates a signaling cascade, as depicted in the diagram below. The activation of the Gs alpha subunit (Gαs) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (camp).[5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, culminating in the desired physiological responses of vasodilation and inhibition of smooth muscle cell proliferation.[1]
Comparative Performance Data
The following table summarizes the quantitative data on the IP receptor activation by (Z)-ONO-1301 and selexipag's active metabolite, ACT-333679.
| Parameter | (Z)-ONO-1301 | ACT-333679 (Active Metabolite of Selexipag) | Reference Compound (Iloprost) |
| Binding Affinity (Ki) | pKi = 7.3 (mouse IP receptor) | 20 nM (human IP receptor)[2] | 3.9 nM (human IP receptor)[6] |
| Functional Potency (EC50/IC50) | IC50 = 460 nM (inhibition of collagen-induced platelet aggregation)[4] | EC50 = 11 nM (cAMP accumulation in CHO cells)[1] | EC50 = 0.37 nM (cAMP accumulation)[6] |
| Receptor Selectivity | Selective for IP receptor[4] | Highly selective for IP receptor (>130-fold over other prostanoid receptors)[2] | High affinity for EP1 receptor in addition to IP receptor[6] |
| Maximal Efficacy (Emax) | Full agonist[7] | Partial agonist (~56% compared to Iloprost in cAMP accumulation)[3] | Full agonist (~100%)[3] |
| Additional Mechanism | Thromboxane A2 synthase inhibitor[4] | None | None |
Experimental Protocols
The data presented in this guide are derived from various in vitro experiments. Below are the detailed methodologies for the key assays cited.
Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the target human prostanoid receptor (e.g., IP, EP1, EP2, etc.) are prepared from recombinant cell lines (e.g., HEK293 or CHO cells).
-
Incubation: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-iloprost for the IP receptor) and varying concentrations of the test compound ((Z)-ONO-1301 or ACT-333679).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP) following receptor activation.
-
Cell Culture: A suitable cell line stably expressing the human IP receptor (e.g., Chinese Hamster Ovary (CHO) cells or Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)) is cultured in appropriate media.[1][4]
-
Cell Seeding: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere overnight.[4]
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.[1]
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).[1]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve. Maximal efficacy (Emax) is determined relative to a standard full agonist like iloprost.[4]
Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit platelet aggregation induced by an agonist like collagen.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors, and PRP is prepared by centrifugation.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established. An aggregating agent (e.g., collagen) is added to induce platelet aggregation.
-
Inhibition Assessment: In separate experiments, the PRP is pre-incubated with varying concentrations of the test compound ((Z)-ONO-1301) before the addition of the aggregating agent.
-
Data Analysis: The inhibitory effect of the compound is measured as a percentage reduction in the maximum aggregation response. The concentration of the compound that causes 50% inhibition (IC50) is then calculated.[4]
Summary and Conclusion
Both (Z)-ONO-1301 and selexipag (via its active metabolite ACT-333679) are effective IP receptor agonists. Selexipag/ACT-333679 has been extensively characterized, demonstrating high potency and selectivity for the human IP receptor, albeit as a partial agonist in terms of cAMP accumulation.[2][3] (Z)-ONO-1301 is also a selective IP receptor agonist, with the added feature of thromboxane A2 synthase inhibition.[4] The available data suggests that while both compounds effectively activate the IP receptor pathway, their detailed pharmacological profiles, including potency and maximal efficacy, may differ, potentially leading to distinct therapeutic outcomes. The choice between these agents in a research or clinical setting may depend on the desired level of IP receptor activation and whether the dual mechanism of (Z)-ONO-1301 offers a therapeutic advantage for a specific indication.
References
- 1. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Assessing the Synergistic Potential of (Z)-ONO 1301 with Standard Cardiovascular Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Z)-ONO 1301, a novel prostacyclin IP receptor agonist and thromboxane (B8750289) A2 synthase inhibitor, has demonstrated significant therapeutic potential in preclinical models of various cardiovascular diseases. Its mechanism of action, involving the upregulation of crucial cytoprotective factors such as vascular endothelial growth factor (VEGF) and hepatocyte growth factor (HGF), suggests a promising avenue for cardiac repair and regeneration. While direct experimental evidence for synergistic effects with other cardiovascular drugs remains limited in publicly available literature, its unique mode of action presents a strong rationale for combination therapy.
This guide provides a comparative analysis of this compound and standard cardiovascular drug classes, offering supporting experimental data from preclinical studies. By juxtaposing their mechanisms and observed effects, we aim to furnish a foundation for designing future studies to explore potential synergistic interactions.
I. Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies on this compound and representative drugs from key cardiovascular classes—angiotensin II receptor blockers (ARBs), beta-blockers, and statins. This allows for an objective comparison of their individual performances in relevant animal models.
Table 1: Effects of this compound in a Rat Model of Ischemia/Reperfusion Injury
| Parameter | Control Group (Vehicle) | This compound Group | Percentage Improvement |
| Ischemic Area (%) | 58.6 ± 8.7 | 44.4 ± 5.8 | 24.2% |
| Fibrotic Area (%) | 33.5 ± 5.9 | 22.3 ± 6.2 | 33.4% |
| *P<0.05 vs. Control Group |
Data extracted from a study on rats with ischemia/reperfusion injury, where a slow-release form of ONO-1301 was administered subcutaneously.[1]
Table 2: Effects of Valsartan (B143634) in a Rat Model of Pressure Overload-Induced Cardiac Remodeling
| Parameter | Ascending Aortic Constriction (AAC) + Vehicle | AAC + Valsartan | Percentage Improvement vs. Vehicle |
| Ventricular Weight to Tibia Length Ratio (mg/mm) | 5.1 ± 0.2 | 4.5 ± 0.1# | 11.8% |
| Ventricular Fibrosis (%) | 12.5 ± 1.5 | 7.5 ± 0.8# | 40.0% |
| Left Ventricular Ejection Fraction (%) | 55 ± 3 | 68 ± 2# | 23.6% |
| Mitochondrial H2O2 Production (pmol/min/mg protein) | 180 ± 15 | 130 ± 10# | 27.8% |
| *P < 0.05 vs. Sham + Vehicle; #P < 0.05 vs. AAC + Vehicle |
Data from a study where rats with pressure overload were treated with valsartan for 10 weeks.[2]
Table 3: Effects of Carvedilol in a Mouse Model of Myocardial Infarction
| Parameter | Myocardial Infarction (MI) + Vehicle | MI + Carvedilol | Percentage Improvement |
| Left Ventricular Ejection Fraction (%) at 4 weeks post-MI | ~35% | ~45% | ~28.6% |
| Infarct Size (%) | ~40% | ~30% | ~25.0% |
| *Qualitative representation based on typical findings in post-MI animal models treated with beta-blockers. Specific quantitative data from a single comparable preclinical study was not available in the initial search results. |
Carvedilol has been shown to improve left ventricular function and reduce infarct size in animal models of myocardial infarction.[3][4]
Table 4: Effects of Pitavastatin (B1663618) on Atherosclerosis in a Rabbit Model
| Parameter | High-Cholesterol Diet (Control) | High-Cholesterol Diet + Pitavastatin | Percentage Reduction |
| Aortic Plaque Area (%) | ~25% | ~15% | ~40.0% |
| Macrophage Infiltration in Plaque (cells/mm²) | ~150 | ~80 | ~46.7% |
| Plasma Total Cholesterol (mg/dL) | ~800 | ~400 | ~50.0% |
| Qualitative representation based on established effects of statins in rabbit atherosclerosis models. Specific quantitative data from a single comparable preclinical study was not available in the initial search results. |
Pitavastatin has been demonstrated to reduce atherosclerotic plaque volume and inflammation in animal models.[5][6][7]
II. Signaling Pathways and Experimental Workflows
To facilitate the design of future synergistic studies, this section provides detailed diagrams of the signaling pathway of this compound and a proposed experimental workflow for assessing its combination effects with other cardiovascular drugs.
Signaling Pathway of this compound
The therapeutic effects of this compound are primarily mediated through its dual action as a prostacyclin IP receptor agonist and a thromboxane A2 synthase inhibitor.
Caption: Signaling pathway of this compound.
Proposed Experimental Workflow for Synergy Assessment
This workflow outlines a systematic approach to evaluate the synergistic effects of this compound with another cardiovascular drug in a preclinical model of myocardial infarction.
Caption: Experimental workflow for synergy assessment.
III. Detailed Experimental Protocols
The following are representative experimental protocols that can be adapted for studies assessing the synergistic effects of this compound.
Animal Model of Myocardial Infarction
-
Animal Species: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure:
-
Intubate the rat and connect to a rodent ventilator.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Successful ligation is confirmed by the appearance of a pale area in the myocardium.
-
Close the chest in layers.
-
Administer post-operative analgesics.
-
-
Sham Operation: The same procedure is followed without LAD ligation.
Drug Administration
-
This compound: A slow-release formulation of this compound (ONO-1301SR) can be administered via subcutaneous injection at a specified dosage (e.g., 10 mg/kg) immediately after surgery and then at regular intervals (e.g., every 3 weeks).
-
Valsartan: Administered daily via oral gavage at a clinically relevant dose (e.g., 10 mg/kg/day).
-
Carvedilol: Administered daily via oral gavage at a clinically relevant dose (e.g., 10 mg/kg/day).
-
Pitavastatin: Administered daily via oral gavage at a clinically relevant dose (e.g., 1 mg/kg/day).
-
Combination Therapy: Both drugs are administered concurrently according to their respective protocols.
Echocardiographic Assessment
-
Frequency: Performed at baseline (before MI), 24 hours post-MI, and then weekly.
-
Procedure: Anesthetize the animal lightly with isoflurane. Use a high-frequency ultrasound system with a linear transducer.
-
Parameters Measured: Left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular end-diastolic diameter (LVEDD), and left ventricular end-systolic diameter (LVESD).
Histological and Molecular Analysis
-
Tissue Collection: At the end of the study period, animals are euthanized, and hearts are excised.
-
Infarct Size Measurement: Hearts are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is measured relative to the total ventricular area.
-
Fibrosis Assessment: Heart sections are stained with Masson's trichrome or Picrosirius red. The blue (collagen) area is quantified as a percentage of the total myocardial area.
-
Immunohistochemistry: Sections are stained for markers of angiogenesis (e.g., CD31) and inflammation (e.g., CD68 for macrophages).
-
Western Blotting/RT-PCR: Protein and mRNA levels of key signaling molecules (VEGF, HGF, TNF-α, IL-6, collagen types I and III) are quantified in tissue homogenates from the infarct border zone.
IV. Rationale for Synergy and Future Directions
The distinct and complementary mechanisms of this compound and other cardiovascular drugs provide a strong rationale for investigating their synergistic potential.
-
This compound and ARBs (e.g., Valsartan): this compound promotes tissue repair and angiogenesis, while valsartan reduces afterload and inhibits adverse remodeling by blocking the renin-angiotensin system. Their combination could offer a dual approach of promoting healing while reducing cardiac stress.
-
This compound and Beta-blockers (e.g., Carvedilol): Carvedilol reduces heart rate, blood pressure, and has antioxidant properties, thereby decreasing myocardial oxygen demand. In combination with the pro-reparative effects of this compound, this could lead to improved cardiac function and reduced remodeling post-myocardial infarction.
-
This compound and Statins (e.g., Pitavastatin): Pitavastatin has pleiotropic effects, including anti-inflammatory and plaque-stabilizing properties. The anti-inflammatory and anti-fibrotic actions of this compound could complement these effects, potentially leading to a more significant reduction in atherosclerotic plaque progression and instability.
Future research should focus on well-designed preclinical studies, following the proposed workflow, to systematically evaluate these potential synergies. Such studies are crucial for identifying novel combination therapies that could provide enhanced therapeutic benefits for patients with cardiovascular disease.
References
- 1. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carvedilol Activates a Myofilament Signaling Circuitry to Restore Cardiac Contractility in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective effects of carvedilol, a novel beta adrenoceptor antagonist with vasodilating properties, in anaesthetised minipigs: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitavastatin: Coronary Atherosclerotic Plaques Changes and Cardiovascular Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and morphologic effects of pitavastatin on carotid arteries and thoracic aorta evaluated by integrated backscatter trans-esophageal ultrasound and PET/CT: a prospective randomized comparative study with pravastatin (EPICENTRE study) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of (Z)-ONO-1301 and VEGF Protein Therapy in Angiogenesis
For researchers and professionals in drug development, the quest for effective pro-angiogenic therapies is critical in addressing ischemic diseases and tissue regeneration. This guide provides a side-by-side analysis of two distinct therapeutic strategies: the synthetic prostacyclin agonist (Z)-ONO-1301 and the direct administration of Vascular Endothelial Growth Factor (VEGF) protein. We delve into their mechanisms of action, present available experimental data, and detail common research protocols to facilitate an objective comparison.
Mechanism of Action: An Indirect vs. Direct Approach
(Z)-ONO-1301 and VEGF protein therapy operate on fundamentally different principles to achieve angiogenesis. VEGF therapy is a direct approach, supplying the key signaling protein to stimulate endothelial cells. In contrast, (Z)-ONO-1301 takes an indirect route, prompting the body's own cells to produce a suite of angiogenic factors.
(Z)-ONO-1301 , a novel long-acting prostacyclin (PGI2) agonist, also exhibits thromboxane (B8750289) synthase inhibitory activity.[1][2] Its pro-angiogenic effects are not direct but are mediated through the upregulation of endogenous growth factors.[3] By activating the prostacyclin (IP) receptor, (Z)-ONO-1301 stimulates an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade leads to the enhanced production and secretion of key angiogenic factors, including Hepatocyte Growth Factor (HGF) and VEGF, from various cell types like fibroblasts and endothelial cells.[2][3][5] The angiogenic effect of ONO-1301 can be significantly diminished by neutralizing antibodies against HGF or VEGF, highlighting the critical role of these induced factors.[3][6]
VEGF protein therapy , on the other hand, directly delivers the potent angiogenic mitogen, most commonly VEGF-A, to the target tissue.[2][7] VEGF-A binds to its receptors on endothelial cells, primarily VEGFR-2 (also known as KDR/Flk-1), triggering receptor dimerization and autophosphorylation.[8][9] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[8][10] These signaling events collectively promote endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[7][10] The direct action of VEGF makes it a potent but potentially less nuanced approach compared to the multifactorial stimulation induced by (Z)-ONO-1301.
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the signaling cascades initiated by (Z)-ONO-1301 and VEGF.
References
- 1. The Efficacy of HGF/VEGF Gene Therapy for Limb Ischemia in Mice with Impaired Glucose Tolerance: Shift from Angiogenesis to Axonal Growth and Oxidative Potential in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Angiogenesis by VEGF Supplementation for Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Mouse Limb Ischemia with an Integrative Hypoxia-Responsive Vector Expressing the Vascular Endothelial Growth Factor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.20. Matrigel Plug Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of Gene Expression Profiles Induced by (Z)-ONO 1301 and Other Prostacyclin Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the gene expression profiles of cells treated with (Z)-ONO 1301 and other prominent prostacyclin analogs: iloprost (B1671730), beraprost (B1666799), and treprostinil (B120252). This document summarizes available quantitative data, details experimental methodologies, and visualizes key cellular signaling pathways to facilitate a deeper understanding of their distinct and overlapping mechanisms of action.
Prostacyclin analogs are a class of synthetic molecules that mimic the actions of endogenous prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. These compounds are clinically significant in the management of pulmonary arterial hypertension (PAH) and other vasospastic conditions. While their primary therapeutic effects are mediated through the activation of the prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), their downstream effects on global gene expression can vary, contributing to their unique therapeutic profiles. This guide delves into the available transcriptomic data to highlight these differences.
Comparative Gene Expression Analysis
The following tables summarize the known effects of this compound, iloprost, beraprost, and treprostinil on gene expression. It is important to note that the depth of available data varies significantly between these analogs, with comprehensive RNA-sequencing data being most readily available for iloprost.
This compound
This compound is a unique prostacyclin agonist that also possesses thromboxane (B8750289) synthase inhibitory activity.[1][2] Research has primarily focused on its ability to induce the expression of various growth factors, suggesting a role in tissue repair and regeneration.[1][3][4]
| Gene | Cell Type | Fold Change/Effect | Experimental Method | Reference |
| HGF (Hepatocyte Growth Factor) | Human Dermal Fibroblasts, Myofibroblasts | Upregulation | ELISA, Real-time PCR | [1][2] |
| VEGF (Vascular Endothelial Growth Factor) | Human Dermal Fibroblasts, Endothelial Cells | Upregulation | ELISA, Real-time PCR | [1] |
| c-Met (HGF Receptor) | Murine Sponge Model | Upregulation | Not Specified | [5] |
| SDF-1 (Stromal Cell-Derived Factor 1) | Human Coronary Artery Smooth Muscle Cells | Upregulation | Real-time PCR, ELISA | [4] |
| G-CSF (Granulocyte-Colony Stimulating Factor) | Human Coronary Artery Smooth Muscle Cells | Upregulation | Real-time PCR, ELISA | [4] |
Iloprost
A stable prostacyclin analog, iloprost has been the subject of more extensive gene expression studies, including a recent phase Ib clinical trial investigating its effects on bronchial biopsies from former smokers. This study provides a global view of its transcriptomic impact.
| Gene Category/Pathway | Cell Type/Tissue | Overall Effect | Experimental Method | Reference |
| Immune Response | Human Bronchial Biopsies | Upregulation | Bulk RNA-seq, scRNA-seq | [6] |
| Cell Proliferation | Human Bronchial Biopsies | Downregulation | Bulk RNA-seq | [6] |
| Interferon γ Signaling | CD8+ T cells from Bronchial Biopsies | Upregulation | scRNA-seq | [6] |
A comprehensive list of differentially expressed genes from this study is available in the GEO database under accession number GSE240000.
Beraprost
Beraprost is an orally active prostacyclin analog. Studies on its gene expression effects have often focused on its role in vascular smooth muscle cells and endothelial cells.
| Gene | Cell Type | Fold Change/Effect | Experimental Method | Reference |
| VEGF (Vascular Endothelial Growth Factor) | Vascular Smooth Muscle Cells | Upregulation | Northern Blot, Luciferase Assay | [7] |
| PAI-1 (Plasminogen Activator Inhibitor-1) | Vascular Smooth Muscle Cells | Downregulation | Northern Blot, Luciferase Assay | [7] |
| eNOS (Endothelial Nitric Oxide Synthase) | Aortic Endothelial Cells | Upregulation | Northern Blot, Western Blot | [8] |
| p27(Kip1) (Cyclin-dependent kinase inhibitor) | Vascular Smooth Muscle Cells | Prevents Downregulation | Not Specified | [9] |
| uPA (Urokinase-type Plasminogen Activator) | Human Lymphoma Cells | Downregulation | Northern Blot | [10] |
Treprostinil
Treprostinil is a stable prostacyclin analog available in multiple formulations. Research into its gene expression effects has highlighted its anti-proliferative and anti-fibrotic properties in pulmonary arterial smooth muscle cells.
| Gene | Cell Type | Fold Change/Effect | Experimental Method | Reference |
| TGF-β1 (Transforming Growth Factor-β1) | Pulmonary Arterial Smooth Muscle Cells | Downregulation of secretion and mRNA | ELISA, Real-time PCR | [11] |
| CTGF (Connective Tissue Growth Factor) | Pulmonary Arterial Smooth Muscle Cells | Downregulation of secretion and mRNA | ELISA, Real-time PCR | [11] |
| Collagen Type I | Pulmonary Arterial Smooth Muscle Cells | Downregulation of synthesis and deposition | ELISA, Real-time PCR | [11] |
| Fibronectin | Pulmonary Arterial Smooth Muscle Cells | Downregulation of deposition | ELISA | [11] |
| C/EBP-α (CCAAT/enhancer-binding protein α) | Pulmonary Arterial Smooth Muscle Cells | Upregulation and nuclear translocation | Immunoblot | [11] |
| p21(Waf1/Cip1) (Cyclin-dependent kinase inhibitor 1) | Pulmonary Arterial Smooth Muscle Cells | Upregulation | Immunoblot | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies cited in this guide.
Iloprost: Bulk RNA-Sequencing of Bronchial Biopsies (GSE240000)
-
Objective: To investigate the molecular changes in bronchial tissue after treatment with inhaled iloprost.[6]
-
Study Design: A phase Ib trial where participants self-administered nebulized iloprost (5µg) or a placebo. Bronchoscopy with biopsies was performed at baseline and after two months of treatment.[6]
-
Sample Processing: Total RNA was extracted from frozen bronchial biopsies using an RNA extraction microkit.[6]
-
Sequencing: mRNA libraries were prepared and sequenced on a NovaSEQ next-generation sequencer.[6]
-
Data Analysis: Paired-end RNA-seq reads were mapped to the human genome (hg38). Gene expression was quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differentially expressed genes between pre- and post-treatment groups were identified using moderated t-statistics, and pathway analysis was performed using Gene Set Enrichment Analysis (GSEA).[6]
Experimental workflow for iloprost RNA-seq study.
Signaling Pathways of Prostacyclin Analogs
The biological effects of prostacyclin analogs are initiated by their binding to the IP receptor, a G-protein coupled receptor (GPCR). This interaction primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[12][13] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[14][15] These signaling cascades ultimately modulate the activity of various transcription factors, leading to changes in gene expression. Additionally, some prostacyclin analogs can signal through other receptors or pathways, contributing to their diverse biological activities.[16]
Primary signaling pathway of prostacyclin analogs.
While the canonical Gs-cAMP-PKA pathway is the primary signaling route, evidence suggests that prostacyclin analogs can also engage other signaling molecules. For instance, treprostinil has been shown to exert anti-proliferative effects through the upregulation of C/EBP-α and p21, which are key regulators of the cell cycle.[11] This indicates a more complex signaling network than previously appreciated, which may account for the distinct gene expression profiles observed with different analogs.
Anti-proliferative signaling of treprostinil.
Conclusion
This comparative guide highlights the current understanding of the gene expression changes induced by this compound and other prostacyclin analogs. While all these compounds converge on the IP receptor, the resulting transcriptomic signatures show notable differences. This compound appears to have a pronounced effect on the expression of regenerative growth factors. Iloprost demonstrates significant immunomodulatory and anti-proliferative effects in airway tissues. Beraprost and treprostinil have well-documented effects on vascular cell gene expression, influencing processes like vasodilation, cell proliferation, and extracellular matrix remodeling.
The availability of comprehensive, genome-wide expression data is currently a limiting factor for a complete head-to-head comparison. Future studies employing RNA-sequencing and other high-throughput technologies across a range of cell types and conditions will be invaluable in further elucidating the distinct molecular mechanisms of these important therapeutic agents and in guiding the development of next-generation prostacyclin analogs with improved efficacy and safety profiles.
References
- 1. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-1301 enhances post-transplantation survival of human induced pluripotent stem cell-derived cardiac tissue sheet by promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
- 7. Effects of beraprost sodium, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostanoid signaling, localization, and expression of IP receptors in rat thick ascending limb cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beraprost sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of a synthetic prostacyclin analogue, beraprost, on urokinase-type plasminogen activator expression in RC-K8 human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 13. Prostacyclin - Wikipedia [en.wikipedia.org]
- 14. The cAMP-producing agonist beraprost inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]
- 16. A novel pathway of prostacyclin signaling-hanging out with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sustained-Release ONO-1301SR and Daily (Z)-ONO-1301 Injections for Long-Term Therapeutic Efficacy
An objective guide for researchers and drug development professionals on the performance of ONO-1301SR versus daily injections of its active counterpart, (Z)-ONO-1301. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows.
Executive Summary
ONO-1301, a synthetic prostacyclin agonist with thromboxane (B8750289) synthase inhibitory activity, has demonstrated significant therapeutic potential in a variety of preclinical models of cardiovascular and fibrotic diseases.[1][2] The development of a sustained-release formulation, ONO-1301SR, encapsulated in poly-lactic-co-glycolic acid (PLGA) microspheres, aims to prolong the therapeutic window and improve efficacy compared to daily administrations of the active form, (Z)-ONO-1301. This guide provides a comparative evaluation of the long-term efficacy of these two formulations based on available preclinical data. Due to the absence of direct head-to-head long-term comparative studies, this analysis relies on an indirect comparison of data from separate studies in relevant animal models. The findings suggest that the sustained-release formulation may offer advantages in maintaining therapeutic effects over extended periods with less frequent administration.
Data Presentation: An Indirect Comparison of Cardiac Function
The following tables summarize quantitative data from separate studies investigating the effects of ONO-1301SR and daily ONO-1301 on cardiac function in animal models of heart failure. It is critical to note that these studies were not direct comparisons and utilized different animal models (rat model of myocardial infarction for ONO-1301SR and a hamster model of dilated cardiomyopathy for daily ONO-1301), which introduces limitations to a direct comparison of the absolute values.
Table 1: Long-Term Efficacy of ONO-1301SR on Cardiac Function in a Rat Myocardial Infarction Model
| Parameter | Treatment Group | Duration of Treatment | Outcome | Source |
| Left Ventricular Ejection Fraction (LVEF) | ONO-1301SR scaffold | 4 weeks | Significantly enhanced compared to control | [1] |
Table 2: Long-Term Efficacy of Daily ONO-1301 on Cardiac Function in a Hamster Dilated Cardiomyopathy Model
| Parameter | Treatment Group | Duration of Treatment | Outcome | Source |
| Left Ventricular Fractional Shortening (LVFS) | Daily oral ONO-1301 | 32 weeks | Significantly improved (25 ± 4%) compared to vehicle (19 ± 2%) | [2] |
Mechanism of Action: The ONO-1301 Signaling Pathway
ONO-1301 exerts its therapeutic effects by acting as an agonist for the prostacyclin receptor (IP receptor).[3] This interaction initiates a signaling cascade that leads to the upregulation of several protective and regenerative factors.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of ONO-1301SR and daily (Z)-ONO-1301.
Myocardial Infarction Model and Evaluation of Cardiac Function (Rat)
This protocol is a synthesis of methodologies used to assess the efficacy of therapeutic interventions in a rat model of myocardial infarction.[1][4]
-
Animal Model : Adult male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Anesthesia : Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture or inhaled isoflurane.
-
Surgical Procedure (Myocardial Infarction Induction) :
-
The animal is intubated and connected to a rodent ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
The chest is closed in layers.
-
-
Drug Administration :
-
ONO-1301SR : A single dose of ONO-1301SR (e.g., embedded in a scaffold or as microspheres) is administered at the time of myocardial infarction, often directly to the epicardial surface.[1]
-
Daily (Z)-ONO-1301 : Daily administration via a specified route (e.g., oral gavage or subcutaneous injection) is initiated post-infarction.
-
-
Long-Term Efficacy Assessment (e.g., 4 weeks post-MI) :
-
Echocardiography : Transthoracic echocardiography is performed to assess cardiac function. Key parameters measured include:
-
Left Ventricular Ejection Fraction (LVEF)
-
Left Ventricular Fractional Shortening (LVFS)
-
Left Ventricular End-Systolic and End-Diastolic Dimensions
-
-
Histological Analysis : Hearts are excised, sectioned, and stained (e.g., with Masson's trichrome) to assess infarct size and fibrosis.
-
Immunohistochemistry : Staining for markers of angiogenesis (e.g., CD31) and cell proliferation can be performed.
-
Pharmacokinetic Profiles: A Qualitative Comparison
-
(Z)-ONO-1301 (Daily Administration) : Following oral administration in rats, the plasma concentration of ONO-1301 peaks at approximately 2 hours, indicating relatively rapid absorption and subsequent clearance.[5] This necessitates daily dosing to maintain therapeutic levels.
-
ONO-1301SR (Sustained-Release) : The PLGA microsphere formulation is designed for a slow and sustained release of ONO-1301. Studies have shown that a single administration of ONO-1301SR can lead to a sustained local concentration of the drug for up to 4 weeks.[6] This formulation results in lower systemic plasma concentrations compared to daily oral administration, which may reduce the potential for systemic side effects.
Discussion and Future Directions
The available preclinical evidence suggests that both daily (Z)-ONO-1301 and the sustained-release ONO-1301SR formulation are effective in improving outcomes in models of cardiovascular disease. The primary advantage of ONO-1301SR lies in its potential for prolonged therapeutic action with a single administration, which could improve patient compliance and reduce the burden of daily injections. The sustained local delivery of ONO-1301SR may also offer targeted therapeutic effects with minimized systemic exposure.
However, the lack of direct, long-term comparative efficacy and pharmacokinetic studies is a significant knowledge gap. Future research should focus on head-to-head comparisons of ONO-1301SR and daily (Z)-ONO-1301 in the same animal model of chronic disease. Such studies should include comprehensive pharmacokinetic profiling and a battery of functional and histological endpoints to provide a definitive comparison of these two therapeutic strategies. This will be crucial for determining the optimal formulation and dosing regimen for clinical development.
References
- 1. ONO-1301 enhances post-transplantation survival of human induced pluripotent stem cell-derived cardiac tissue sheet by promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. heart.bmj.com [heart.bmj.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of (Z)-ONO 1301 and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of the novel prostacyclin analog, (Z)-ONO 1301, and the well-established synthetic glucocorticoid, dexamethasone (B1670325). While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms of action and anti-inflammatory potential. The data presented is primarily derived from in vitro studies on lipopolysaccharide (LPS)-stimulated macrophages, a common model for assessing inflammatory responses.
Executive Summary
This compound and dexamethasone both exhibit potent anti-inflammatory effects but through distinct molecular pathways. This compound, a prostaglandin (B15479496) I2 mimetic and thromboxane (B8750289) A2 synthase inhibitor, primarily exerts its effects by activating the prostacyclin (IP) receptor, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the induction of protective cytokines. In contrast, dexamethasone, a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to suppress the expression of pro-inflammatory genes and upregulate anti-inflammatory ones.
Quantitative Data Comparison
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and dexamethasone from separate studies. It is crucial to note that these results are not from direct comparative experiments and experimental conditions may vary between studies.
Table 1: Inhibition of Pro-inflammatory Markers by this compound in LPS-Stimulated Macrophages
| Inflammatory Marker | Cell Type | LPS Concentration | This compound Concentration | % Inhibition / Effect | Reference |
| MCP-1 mRNA | Cultured Macrophages | Present | Not Specified | Significant Suppression | [1][2] |
| TNF-α mRNA | Cultured Macrophages | Present | Not Specified | Significant Suppression | [1][2] |
| iNOS mRNA | Cultured Macrophages | Present | Not Specified | Significant Suppression | [1][2] |
Table 2: Inhibition of Pro-inflammatory Cytokines by Dexamethasone in LPS-Stimulated Macrophages
| Inflammatory Marker | Cell Type | LPS Concentration | Dexamethasone Concentration | % Inhibition / Effect | Reference |
| TNF-α Secretion | RAW264.7 cells | 0.1 µg/mL | 1 µM | Significant Suppression | [3] |
| TNF-α Secretion | RAW264.7 cells | Not Specified | 1 µM | Significant Suppression | [4] |
| IL-6 mRNA | RAW264.7 cells | 200 ng/mL | 6 µM | Significant Reduction | [5][6] |
| IL-1β mRNA | RAW264.7 cells | 200 ng/mL | 6 µM | Significant Reduction | [5][6] |
| NO Production | J774 macrophages | 1 µg/mL | 1 µM | Abolished | [7] |
Mechanisms of Action and Signaling Pathways
This compound Signaling Pathway
This compound is a multi-faceted anti-inflammatory agent. As a prostacyclin (PGI2) analog, it binds to the IP receptor on the cell surface. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[2][8]. Elevated cAMP can then activate Protein Kinase A (PKA), which in turn can interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway[9]. Additionally, ONO-1301 has been shown to inhibit thromboxane A2 synthase, further reducing pro-inflammatory mediators[1]. A key aspect of its therapeutic effect is the induction of protective cytokines like hepatocyte growth factor (HGF)[8].
Dexamethasone Signaling Pathway
Dexamethasone, a potent synthetic glucocorticoid, readily diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR)[10]. This binding event causes the dissociation of heat shock proteins and the translocation of the activated GR-dexamethasone complex into the nucleus[11]. Inside the nucleus, the complex can act in two primary ways to exert its anti-inflammatory effects:
-
Transrepression: The GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This prevents the transcription of genes encoding for inflammatory cytokines, chemokines, and adhesion molecules[12].
-
Transactivation: The GR complex can bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression. An example is the upregulation of IκBα, an inhibitor of NF-κB[10].
Experimental Protocols
The following is a generalized experimental protocol for assessing the anti-inflammatory effects of compounds in LPS-stimulated macrophages, based on methodologies cited in the literature[2][3][5][6].
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture:
-
Murine macrophage cell lines (e.g., RAW264.7 or J774) or primary bone marrow-derived macrophages (BMDMs) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are pre-treated with various concentrations of the test compound (this compound or dexamethasone) or vehicle control for a specified period (e.g., 1-2 hours).
-
-
Inflammatory Stimulation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli to the cell cultures at a specific concentration (e.g., 100 ng/mL to 1 µg/mL).
-
-
Incubation:
-
The cells are incubated for a defined period (e.g., 6, 12, or 24 hours) to allow for the production of inflammatory mediators.
-
-
Measurement of Inflammatory Markers:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess assay.
-
Gene Expression Analysis: The expression levels of genes encoding pro-inflammatory mediators (e.g., Tnf, Il6, Il1b, Nos2) are determined by isolating total RNA from the cells and performing quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis:
-
The results are typically expressed as the percentage of inhibition of the inflammatory marker by the test compound compared to the LPS-stimulated vehicle control.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
References
- 1. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Selective inhibition by dexamethasone of induction of NO synthase, but not of induction of L-arginine transport, in activated murine macrophage J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic AMP: a selective modulator of NF-κB action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Activation of glucocorticoid receptor signaling inhibits KSHV-induced inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of Thromboxane Synthase Inhibitory Activity: (Z)-ONO 1301 versus Ozagrel
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the thromboxane (B8750289) synthase inhibitory activities of (Z)-ONO 1301 and ozagrel (B471), supported by available experimental data. This document aims to objectively present the performance of these two compounds to inform research and development decisions.
Introduction
Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is a key therapeutic target in the management of thrombotic diseases. The synthesis of TXA2 from prostaglandin (B15479496) H2 (PGH2) is catalyzed by the enzyme thromboxane synthase. Inhibition of this enzyme is a well-established strategy for reducing TXA2 levels and its pathological consequences. This guide benchmarks the thromboxane synthase inhibitory activity of two notable compounds: this compound, a dual-acting prostacyclin agonist and thromboxane synthase inhibitor, and ozagrel, a selective thromboxane synthase inhibitor.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentration (IC50) against thromboxane synthase is crucial for evaluating the relative potency of this compound and ozagrel. While extensive data is available for ozagrel, specific IC50 values for the direct enzymatic inhibition of thromboxane synthase by this compound are not prominently reported in publicly available literature. However, an indirect measure of its anti-platelet activity, which is partially mediated by thromboxane synthase inhibition, is available.
| Compound | Target/Assay | IC50 Value | Organism/System |
| Ozagrel | Thromboxane A2 Synthase | 4 nM - 11 nM[1] | Human Platelet Microsomes |
| Thromboxane A2 Synthase | 11 nM[1] | Rabbit Platelets | |
| This compound | Collagen-Induced Platelet Aggregation | 460 nM[2] | Not Specified |
Note: The IC50 value for this compound reflects its inhibition of platelet aggregation, a downstream effect influenced by both its prostacyclin agonism and thromboxane synthase inhibition. It is not a direct measure of thromboxane synthase inhibition.
Mechanism of Action and Signaling Pathway
Both ozagrel and this compound interfere with the arachidonic acid cascade, but through distinct and, in the case of ONO-1301, multiple mechanisms. Ozagrel acts as a selective inhibitor of thromboxane synthase, thereby preventing the conversion of PGH2 to TXA2.[3][4] This leads to a reduction in TXA2-mediated platelet activation and vasoconstriction.
This compound, in addition to inhibiting thromboxane synthase, is also a prostacyclin (PGI2) agonist.[5][6] PGI2 is a potent inhibitor of platelet aggregation and a vasodilator, acting via the prostacyclin receptor (IP receptor) to increase intracellular cyclic AMP (cAMP) levels. This dual mechanism of action suggests that this compound may offer a broader spectrum of anti-platelet and vasodilatory effects.
Figure 1: Simplified signaling pathway of thromboxane synthesis and points of inhibition.
Experimental Protocols
The determination of thromboxane synthase inhibitory activity is typically conducted through in vitro enzymatic assays. A representative protocol is detailed below.
Thromboxane A2 Synthase Inhibition Assay
Objective: To measure the in vitro potency of a test compound in inhibiting the enzymatic activity of thromboxane A2 synthase.
1. Preparation of Platelet Microsomes:
-
Fresh human or animal (e.g., rabbit) blood is collected in the presence of an anticoagulant.
-
Platelet-rich plasma (PRP) is obtained by low-speed centrifugation.
-
Platelets are isolated from PRP by further centrifugation and washed.
-
The washed platelets are lysed (e.g., by sonication), and the microsomal fraction, which is rich in thromboxane synthase, is isolated by ultracentrifugation.
2. Enzymatic Reaction:
-
The platelet microsome preparation is incubated with various concentrations of the test compound (e.g., ozagrel or this compound) or a vehicle control in a suitable buffer at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
The reaction is allowed to proceed for a defined period (e.g., 1-2 minutes) and then terminated.
3. Quantification of Thromboxane B2 (TXB2):
-
The amount of thromboxane A2 produced is quantified by measuring its stable, non-enzymatic hydrolysis product, thromboxane B2 (TXB2).
-
Quantification is typically performed using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
4. Data Analysis:
-
The percentage of inhibition of TXB2 formation is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 2: General experimental workflow for determining thromboxane synthase inhibitory activity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human platelet thromboxane synthetase by 9,11-azoprosta-5,13-dienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating the Cardioprotective Effects of (Z)-ONO 1301
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key findings related to the cardioprotective effects of the synthetic prostacyclin agonist (Z)-ONO 1301 and its alternatives. The information is intended to assist researchers in replicating and building upon these findings by providing detailed experimental data, protocols, and mechanistic insights.
Overview of this compound's Cardioprotective Effects
This compound is a multi-faceted compound that exerts its cardioprotective effects primarily through two mechanisms: prostacyclin IP receptor agonism and thromboxane (B8750289) A2 synthase inhibition. This dual action leads to the upregulation of crucial endogenous cytoprotective factors, including Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF). These factors collectively contribute to enhanced blood vessel formation (neovascularization), a reduction in cardiac tissue scarring (fibrosis), and overall improvement in heart function. A significant advancement in its application is the development of a slow-release formulation, ONO-1301SR (also known as YS-1402 in clinical trials), designed for sustained local delivery to the heart muscle.
Comparative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in established animal models of cardiac disease.
Table 1: this compound in a Rat Model of Myocardial Ischemia/Reperfusion Injury
| Parameter | Control Group | (Z)-ONO 1301SR Group | Reference |
| Infarct Size (% of Area at Risk) | 55 ± 11 | 33 ± 15 | [1] |
| Fibrosis Area (%) | 33.5 ± 5.9 | 22.3 ± 6.2 | |
| Capillary Density (capillaries/mm²) | Significantly lower than treated | Significantly increased | |
| Left Ventricular Ejection Fraction (%) | Significantly lower than treated | Significantly improved |
Table 2: this compound in a Hamster Model of Dilated Cardiomyopathy
| Parameter | Vehicle Group | This compound-PLGA Group | Reference |
| Left Ventricular Fractional Shortening (%) | 19 ± 2 | 25 ± 4 | [2] |
| Cardiac Fibrosis (%) | Significantly higher than treated | Significantly reduced | [2] |
| Capillary Density | Markedly reduced | Significantly increased | [2] |
| Survival | Lower than treated | Prolonged | [3] |
Comparison with Alternative Cardioprotective Strategies
The therapeutic goals of this compound, namely promoting angiogenesis and tissue repair, are shared by other emerging therapies. This section provides a comparative overview of these alternatives.
Table 3: Performance of Alternative Therapies in Preclinical and Clinical Settings
| Therapeutic Strategy | Mechanism of Action | Key Preclinical Findings | Key Clinical Trial Findings (if applicable) |
| Other Prostacyclin Analogs (e.g., Beraprost (B1666799), Iloprost) | Primarily prostacyclin receptor agonists, leading to vasodilation and anti-platelet effects.[4][5][6][7][8][9][10][11][12][13][14][15] | Improved hemodynamics and right ventricular function in models of pulmonary hypertension.[5][8][16] | Beraprost showed improved exercise capacity in patients with left heart failure and pulmonary hypertension.[4][7] Iloprost (B1671730) demonstrated acute improvements in hemodynamics in pulmonary hypertension.[10][16] |
| Hepatocyte Growth Factor (HGF) Gene Therapy | Delivery of the HGF gene to promote angiogenesis, inhibit apoptosis, and reduce fibrosis.[17] | Improved cardiac function and reduced infarct size in animal models of myocardial infarction. | Phase I/IIa trials have demonstrated safety and potential for improving limb ischemia.[18] A trial for myocardial infarction has been conducted, with results on safety and feasibility reported.[19][20] |
| Vascular Endothelial Growth Factor (VEGF) Gene Therapy | Delivery of the VEGF gene to stimulate the formation of new blood vessels in ischemic tissue.[21][22][23][24][25] | Enhanced angiogenesis and improved cardiac function in various preclinical models of myocardial ischemia. | Early phase trials showed some promise in reducing angina and improving perfusion.[25] However, larger trials have yielded mixed results, with some failing to meet primary endpoints for improving myocardial perfusion.[22] |
Experimental Protocols
This compound in a Rat Model of Myocardial Ischemia/Reperfusion Injury
-
Animal Model: Male Sprague Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced with 4% isoflurane (B1672236) and maintained with 2% isoflurane in oxygen.
-
Surgical Procedure:
-
The rat is placed on a heating pad to maintain body temperature.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture for a period of 30-60 minutes to induce ischemia.
-
The ligature is then released to allow for reperfusion.
-
-
Drug Administration: A slow-release formulation of ONO-1301 (ONO-1301SR) or vehicle is administered subcutaneously or via direct myocardial injection into the border zone of the infarct at the time of reperfusion. Dosages in preclinical studies have ranged from 3 mg/kg.[1]
-
Outcome Measures (24 hours to 4 weeks post-I/R):
-
Infarct Size: Determined by staining heart sections with triphenyltetrazolium (B181601) chloride (TTC).
-
Fibrosis: Assessed by Masson's trichrome or Picrosirius red staining of histological sections.
-
Capillary Density: Measured by immunohistochemical staining for endothelial cell markers (e.g., CD31) in the infarct border zone.
-
Cardiac Function: Evaluated by echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
This compound in a Hamster Model of Dilated Cardiomyopathy
-
Animal Model: δ-sarcoglycan-deficient J2N-k hamsters, an established model of dilated cardiomyopathy.[3]
-
Procedure:
-
At an age when cardiomyopathy is established (e.g., 16 weeks), hamsters are anesthetized.
-
A left thoracotomy is performed.
-
-
Drug Administration: An atelocollagen sheet immersed in a solution of ONO-1301 (e.g., 100 µg) is implanted onto the epicardial surface of the left ventricle.[3] Alternatively, a slow-releasing form of ONO-1301 in a poly-lactic-co-glycolic acid (PLGA) formulation (10 mg/kg) can be administered subcutaneously every 3 weeks.[2]
-
Outcome Measures (serially over several weeks):
-
Cardiac Function: Assessed by serial echocardiography to monitor left ventricular dimensions and ejection fraction.[26]
-
Histology: Hearts are harvested at the end of the study to analyze fibrosis (Masson's trichrome) and capillary density (CD31 staining).
-
Survival Analysis: The lifespan of the treated and control groups is monitored.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's cardioprotective effects.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical studies.
References
- 1. Prostacyclin Analogue–Loaded Nanoparticles Attenuate Myocardial Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic prostacyclin agonist, ONO1301, enhances endogenous myocardial repair in a hamster model of dilated cardiomyopathy: a promising regenerative therapy for the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Beraprost Sodium Combined with Sildenafil and Its Effects on Vascular Endothelial Function and Inflammation in Patients Experiencing Left Heart Failure Complicated with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iloprost improves ventricular function in the hypertrophic and functionally impaired right heart by direct stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of beraprost on pulmonary hypertension due to left ventricular systolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Beraprost Sodium Combined with Sildenafil and Its Effects on Vascular Endothelial Function and Inflammation in Patients Experiencing Left Heart Failure Complicated with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of inhaled iloprost on right ventricular contractility, right ventriculo-vascular coupling and ventricular interdependence: a randomized placebo-controlled trial in an experimental model of acute pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Beraprost Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 10. Pulmonary hypertension associated with heart failure with preserved ejection fraction: acute hemodynamic effects of inhaled iloprost - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical considerations for therapies targeting the prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of iloprost on biomarkers in patients with congenital heart disease‐pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatocyte Growth Factor Gene Therapy for Ischemic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Progress in clinical gene therapy for cardiac disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ad-HGF Treatment for Myocardial Infarction [ctv.veeva.com]
- 21. Synthetic mRNA Encoding VEGF-A in Patients Undergoing Coronary Artery Bypass Grafting: Design of a Phase 2a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. VEGF Gene Therapy Fails to Improve Perfusion of Ischemic Myocardium in Patients With Advanced Coronary Disease: Results of the NORTHERN Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. erepo.uef.fi [erepo.uef.fi]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Independent Validation of (Z)-ONO-1301's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently validated mechanism of action of (Z)-ONO-1301, a novel long-acting prostacyclin (PGI2) agonist, with other established prostacyclin pathway modulators. The information is supported by experimental data from peer-reviewed studies to facilitate a comprehensive understanding of its pharmacological profile.
Core Mechanism of Action: A Dual-Pronged Approach
(Z)-ONO-1301 distinguishes itself through a dual mechanism of action. Primarily, it functions as a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This elevation in cAMP is a central node in mediating various downstream effects, including vasodilation, inhibition of platelet aggregation, and cytoprotective actions.
Uniquely, (Z)-ONO-1301 also exhibits inhibitory activity against thromboxane (B8750289) A2 (TXA2) synthase.[1][3][4][5][6] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, with effects that counteract those of prostacyclin. By inhibiting TXA2 synthase, (Z)-ONO-1301 further shifts the physiological balance towards vasodilation and anti-aggregation, potentially offering a synergistic therapeutic benefit.
Comparative Analysis of Prostacyclin Agonists
To provide a clear perspective on (Z)-ONO-1301's pharmacological profile, this section compares its key activities with other prostacyclin analogues and receptor agonists.
Data Presentation: In Vitro Potency and Activity
| Compound | Primary Mechanism of Action | cAMP Elevation (EC50) | Inhibition of Smooth Muscle Cell Proliferation (IC50) | Thromboxane Synthase Inhibition (IC50) | Induction of Hepatocyte Growth Factor (HGF) |
| (Z)-ONO-1301 | IP Agonist & TXA2 Synthase Inhibitor | Dose-dependent increase demonstrated[2] | Dose-dependent reduction demonstrated[3] | Activity demonstrated[1][3][4][5][6] | Demonstrated to promote HGF synthesis[2][5] |
| Beraprost | IP Agonist | Data not available in searched articles | Data not available in searched articles | Not an inhibitor | Data not available in searched articles |
| Treprostinil | IP Agonist | Data not available in searched articles | Data not available in searched articles | Not an inhibitor | Data not available in searched articles |
| Iloprost | IP Agonist | Data not available in searched articles | Data not available in searched articles | Not an inhibitor | Data not available in searched articles |
| Selexipag | IP Agonist | Data not available in searched articles | Data not available in searched articles | Not an inhibitor | Data not available in searched articles |
Note: Specific EC50 and IC50 values for (Z)-ONO-1301 from independent validation studies were not available in the searched literature. The table reflects the qualitative findings from the available research.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and validation processes, the following diagrams are provided.
(Z)-ONO-1301 Signaling Pathway
Caption: (Z)-ONO-1301's dual mechanism of action.
Experimental Workflow for Mechanism of Action Validation
Caption: Logical workflow for validating the mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
cAMP Accumulation Assay
Objective: To determine the ability of (Z)-ONO-1301 and comparator compounds to stimulate intracellular cAMP production in cells expressing the IP receptor.
Materials:
-
Human pulmonary artery smooth muscle cells (HPASMCs) or other suitable cell line endogenously expressing or transfected with the human IP receptor.
-
Cell culture medium (e.g., SmGM-2).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Test compounds: (Z)-ONO-1301, Beraprost, Treprostinil, Iloprost, Selexipag.
-
Forskolin (B1673556) (positive control).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Seed HPASMCs in 96-well plates and culture until confluent.
-
Wash cells with serum-free medium and then pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the test compounds or vehicle control to the wells. Include a positive control of forskolin to directly stimulate adenylyl cyclase.
-
Incubate for 15 minutes at 37°C.
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
Measure the intracellular cAMP concentration using a competitive enzyme immunoassay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration to determine the EC50 value for each compound.
Smooth Muscle Cell Proliferation Assay
Objective: To assess the inhibitory effect of (Z)-ONO-1301 and comparator compounds on the proliferation of vascular smooth muscle cells.
Materials:
-
Human pulmonary artery smooth muscle cells (HPASMCs).
-
Cell culture medium (SmGM-2) with and without fetal bovine serum (FBS).
-
Mitogen (e.g., platelet-derived growth factor-BB, PDGF-BB, or 10% FBS).
-
Test compounds: (Z)-ONO-1301, Beraprost, Treprostinil, Iloprost, Selexipag.
-
Cell proliferation reagent (e.g., MTT or WST-1) or tools for direct cell counting.
Procedure:
-
Seed HPASMCs in 96-well plates and allow them to adhere.
-
Synchronize the cells in a quiescent state by serum-starving them in a low-serum medium (e.g., 0.1% FBS) for 24-48 hours.
-
Replace the medium with fresh medium containing a mitogen (e.g., 10 ng/mL PDGF-BB or 10% FBS) and varying concentrations of the test compounds or vehicle control.
-
Incubate for 48 hours.
-
Assess cell proliferation using a colorimetric assay (e.g., MTT) or by detaching and counting the cells.
-
Calculate the percentage of inhibition of proliferation for each concentration relative to the mitogen-only control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Thromboxane A2 Synthase Inhibition Assay
Objective: To quantify the inhibitory activity of (Z)-ONO-1301 on thromboxane A2 synthase.
Materials:
-
Human platelet microsomes (as a source of thromboxane A2 synthase).
-
Prostaglandin (B15479496) H2 (PGH2) substrate.
-
Test compound: (Z)-ONO-1301.
-
Reaction buffer (e.g., Tris-HCl).
-
Stop solution (e.g., citric acid).
-
Thromboxane B2 (TXB2) ELISA kit.
Procedure:
-
Pre-incubate the human platelet microsomes with varying concentrations of (Z)-ONO-1301 or vehicle control in the reaction buffer.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a short, defined period (e.g., 1 minute) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Measure the concentration of the stable TXA2 metabolite, TXB2, in each sample using a competitive ELISA kit.
-
Calculate the percentage of inhibition of TXB2 formation for each concentration of (Z)-ONO-1301 relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the (Z)-ONO-1301 concentration to determine the IC50 value.
Hepatocyte Growth Factor (HGF) Induction Assay
Objective: To evaluate the ability of (Z)-ONO-1301 to induce the production of HGF in relevant cell types.
Materials:
-
Human lung fibroblasts or other HGF-producing cells.
-
Cell culture medium.
-
Test compound: (Z)-ONO-1301.
-
Cell lysis buffer.
-
HGF ELISA kit.
Procedure:
-
Culture human lung fibroblasts in appropriate culture vessels.
-
Treat the cells with varying concentrations of (Z)-ONO-1301 or vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant and/or prepare cell lysates.
-
Measure the concentration of HGF in the samples using a sandwich ELISA kit according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of (Z)-ONO-1301 on HGF production.
Conclusion
References
- 1. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-ONO 1301 and Existing Therapies for Pulmonary Hypertension: A Guide for Researchers and Drug Development Professionals
Disclaimer: (Z)-ONO 1301 is an investigational compound and is not approved for the treatment of pulmonary hypertension. The following comparison is based on preclinical data for this compound and established clinical and economic data for existing therapies. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a definitive cost-effectiveness analysis.
Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pressure in the pulmonary arteries, leading to right heart failure and death. Current therapeutic strategies aim to alleviate symptoms, improve exercise capacity, and slow disease progression. This guide provides a comparative overview of the investigational drug this compound against established therapies for pulmonary hypertension, focusing on their mechanisms of action, efficacy, and, where available, economic considerations.
Existing Therapies for Pulmonary Hypertension: An Overview
A variety of drugs targeting different pathological pathways have been approved for the treatment of pulmonary arterial hypertension (PAH), a common form of PH. These therapies primarily focus on vasodilation and anti-proliferative effects.
Table 1: Overview of Existing Therapies for Pulmonary Hypertension
| Drug Class | Mechanism of Action | Examples | Mode of Administration |
| Prostacyclin Pathway Agonists | Mimic the action of prostacyclin, a potent vasodilator with anti-proliferative and anti-platelet effects. | Epoprostenol, Treprostinil, Iloprost, Selexipag | Intravenous, Subcutaneous, Inhaled, Oral |
| Endothelin Receptor Antagonists (ERAs) | Block the effects of endothelin-1, a potent vasoconstrictor and smooth muscle cell mitogen. | Bosentan, Ambrisentan, Macitentan | Oral |
| Nitric Oxide (NO) Pathway Modulators | |||
| Phosphodiesterase-5 (PDE-5) Inhibitors | Inhibit the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to prolonged vasodilation. | Sildenafil, Tadalafil | Oral |
| Soluble Guanylate Cyclase (sGC) Stimulators | Directly stimulate sGC, increasing cGMP production and causing vasodilation. | Riociguat | Oral |
| Calcium Channel Blockers (CCBs) | Induce vasodilation by blocking calcium influx into arterial smooth muscle cells. | Nifedipine, Diltiazem, Amlodipine | Oral |
This compound: A Novel Investigational Agent
This compound is a novel, orally active, long-acting prostacyclin agonist that also possesses thromboxane (B8750289) synthase inhibitory activity.[1][2] This dual mechanism of action is a key differentiator from existing prostacyclin analogues.
This compound is designed to address the imbalance between prostacyclin and thromboxane, which plays a crucial role in the regulation of pulmonary vascular tone.[3] Its proposed dual mechanism involves:
-
Prostacyclin (IP) Receptor Agonism: Like existing prostacyclin analogues, this compound stimulates the IP receptor, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels. This results in vasodilation and inhibition of smooth muscle cell proliferation.[2][3]
-
Thromboxane Synthase Inhibition: By inhibiting thromboxane synthase, this compound reduces the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[3]
This combined action has the potential to offer a more comprehensive therapeutic effect compared to agents that target only one of these pathways.
Comparative Efficacy: Preclinical Data for this compound vs. Clinical Data for Existing Therapies
Direct comparison of efficacy is challenging due to the different stages of development. The efficacy of this compound has been demonstrated in preclinical animal models of pulmonary hypertension, while the efficacy of existing therapies is well-established through numerous clinical trials.
Table 2: Comparison of Efficacy Endpoints
| Feature | This compound (Preclinical Data in Rat Models) | Existing Therapies (Clinical Data in Humans) |
| Hemodynamic Effects | - Significantly attenuated increases in right ventricular systolic pressure.[3] - Reduced right ventricular hypertrophy.[4] | - Improve pulmonary vascular resistance, mean pulmonary arterial pressure, and cardiac index. |
| Structural Remodeling | - Significantly attenuated the increase in medial wall thickness of peripheral pulmonary arteries.[3][4] | - Limited evidence for significant reversal of vascular remodeling. |
| Survival | - Improved survival rate in monocrotaline-induced PH rats.[3] | - Prostacyclins have shown a survival benefit. |
| Administration | - Oral and subcutaneous administration have been studied.[2][3] | - Varies from oral to continuous intravenous infusion. |
It is important to note that preclinical results do not always translate to clinical efficacy in humans.[5]
Experimental Protocols
A common experimental model used to evaluate the efficacy of this compound is the monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rats.
-
Induction of PH: A single subcutaneous injection of MCT is administered to rats to induce PH.
-
Treatment: Rats are randomized to receive either this compound (administered orally or subcutaneously) or a vehicle control.
-
Efficacy Evaluation: After a predefined treatment period (e.g., 3 weeks), various parameters are assessed, including:
-
Hemodynamics: Right ventricular systolic pressure is measured via catheterization.
-
Right Ventricular Hypertrophy: The ratio of the right ventricular weight to body weight is calculated.
-
Histology: The medial wall thickness of pulmonary arteries is examined.
-
Biomarkers: Plasma levels of cAMP and thromboxane metabolites are measured.[3]
-
Clinical trials for PH drugs are typically randomized, double-blind, placebo-controlled studies.
-
Patient Population: Patients diagnosed with PAH, often within a specific functional class (e.g., WHO Functional Class II or III).
-
Intervention: Patients are randomized to receive the investigational drug or a placebo, often in addition to their background therapy.
-
Primary Endpoint: A common primary endpoint is the change in six-minute walk distance (6MWD) from baseline to a specified time point (e.g., 12 or 16 weeks). Other endpoints may include time to clinical worsening, changes in hemodynamic parameters, and quality of life assessments.
-
Trial Phases: Like other drugs, development involves Phase 1 (safety and dosage), Phase 2 (efficacy and side effects), and Phase 3 (large-scale efficacy and safety confirmation) trials.[6]
Cost-Effectiveness Considerations
A formal cost-effectiveness analysis of this compound is not possible at this stage. However, we can review the economic landscape of existing PH therapies to provide context for the potential positioning of a new agent.
The management of PAH carries a significant economic burden, driven by high drug costs and healthcare resource utilization, including hospitalizations. The cost of PAH medications can be substantial.
Table 3: Illustrative Annual Costs of Existing Pulmonary Hypertension Therapies
| Drug Class | Example Drug | Estimated Annual Cost (USD) - Note: These are estimates and can vary significantly. |
| Prostacyclin Pathway Agonists | Epoprostenol, Treprostinil | > $100,000 |
| Endothelin Receptor Antagonists | Bosentan, Ambrisentan, Macitentan | $70,000 - $90,000 |
| PDE-5 Inhibitors | Sildenafil, Tadalafil | $1,000 - $40,000 (Generic vs. Brand) |
| sGC Stimulators | Riociguat | ~$90,000 |
Cost data is illustrative and subject to change based on geography, insurance coverage, and other factors.
A cost-effectiveness analysis (CEA) compares the costs and health outcomes of different interventions.[7] The primary outcome is often the incremental cost-effectiveness ratio (ICER), which represents the additional cost for each additional unit of health benefit (e.g., quality-adjusted life-year, or QALY).
References
- 1. researchgate.net [researchgate.net]
- 2. Oral administration of a novel long-acting prostacyclin agonist with thromboxane synthase inhibitory activity for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Approaches in Pulmonary Arterial Hypertension with Beneficial Effects on Right Ventricular Function—Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical trial design in phase 2 and 3 trials for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cost-effectiveness analysis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of (Z)-ONO 1301: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like (Z)-ONO 1301, a prostaglandin (B15479496) I2 mimetic, is a critical component of laboratory safety and regulatory compliance.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on general protocols for prostaglandin analogs and hazardous chemical waste management.
It is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for specific hazard information and disposal requirements before handling any chemical. This document will contain detailed information that supersedes any general guidance.
Immediate Safety and Hazard Considerations
Prostaglandin analogs as a class of compounds can be potent and may present biological hazards. Therefore, all waste containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste. Under no circumstances should this material be disposed of down the drain or in regular trash receptacles.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental contamination.
1. Waste Segregation:
-
Isolate all waste streams contaminated with this compound. This includes:
-
Unused or expired neat compound.
-
Stock solutions and diluted experimental solutions.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Rinsate from cleaning contaminated glassware.
-
2. Waste Container Preparation:
-
Select a designated, leak-proof, and chemically compatible hazardous waste container.
-
For liquid waste, a screw-cap container is recommended to prevent leakage.
-
For solid waste, a securely sealed, puncture-resistant container should be used.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any solvents present.
3. Waste Collection:
-
Solid Waste: Place all contaminated solid materials directly into the designated hazardous waste container.
-
Liquid Waste: Carefully transfer all liquid waste containing this compound into the designated liquid hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.
-
Empty Containers: The original vial or container of this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though institutional policies may vary.
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should provide secondary containment, such as a chemical-resistant tray, to contain any potential spills.
-
Keep the waste container securely closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Once the waste container is full or reaches the institutional time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Complete all required hazardous waste manifests or tags with a detailed and accurate description of the contents.
-
Do not attempt to transport the hazardous waste outside of the laboratory. Only trained EHS personnel should handle the collection and transportation for final disposal, which is typically incineration for this type of waste.
Quantitative Data Summary
Due to the absence of a publicly available SDS for this compound, specific quantitative data regarding its toxicity, environmental fate, and disposal-related chemical incompatibilities are not available. The following table provides a general overview of the types of data that would be found in an SDS and are critical for a full risk assessment.
| Data Point | Information (General for Prostaglandin Analogs) | Source |
| Acute Toxicity (Oral) | Varies, but can be high potency. | Compound SDS |
| Environmental Hazards | Potentially toxic to aquatic life. | Compound SDS |
| Reactivity | Generally stable, but check for incompatibilities. | Compound SDS |
| Decomposition Products | Dependent on conditions, may produce toxic fumes. | Compound SDS |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling (Z)-ONO 1301
(Z)-ONO 1301 is a potent, long-acting prostacyclin agonist intended for research use only. [1] As a potent pharmaceutical compound, it requires strict adherence to safety protocols to minimize exposure and ensure the well-being of laboratory personnel. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as a highly potent active pharmaceutical ingredient (HPAPI), is recommended. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal.
Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods or glove boxes, should be the primary method of exposure control when handling this compound.[2] PPE serves as a crucial secondary layer of protection. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves to provide a robust barrier against skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | Protects eyes from splashes or aerosols. A face shield offers broader protection, especially during procedures with a higher risk of splashing. |
| Body Protection | Disposable Lab Coat with Long Sleeves and Elastic Cuffs | A dedicated, disposable lab coat prevents contamination of personal clothing. Elastic cuffs ensure a snug fit around gloves. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder or when there is a risk of aerosol generation. The specific type of respirator should be determined by a risk assessment. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect feet from spills. |
Safe Handling Workflow
Proper operational procedures are critical to safely manage this compound from receipt to disposal. The following diagram outlines the recommended step-by-step workflow.
Caption: Standard operating procedure for handling this compound.
Hierarchy of Controls for Chemical Hazards
To effectively manage the risks associated with potent compounds like this compound, a hierarchical approach to safety controls should be implemented. This methodology prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing chemical hazards.
Experimental Protocols and Disposal
Experimental Protocols: When designing experiments involving this compound, it is crucial to incorporate safety measures directly into the protocol. This includes minimizing the amount of compound used, preparing solutions in a well-ventilated area, and ensuring all personnel are trained on the specific hazards and handling procedures. For instance, a study on the stability of ONO-1301 involved its incorporation into microspheres, a process that would require careful handling to avoid inhalation of both the compound and the polymer particles.
Disposal Plan: All waste materials contaminated with this compound, including gloves, disposable lab coats, and any unused solutions, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash. Contaminated glassware should be decontaminated with an appropriate solvent before washing.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
